molecular formula C11H14O3 B174074 2-(4-Methoxyphenyl)-2-methylpropanoic acid CAS No. 2955-46-6

2-(4-Methoxyphenyl)-2-methylpropanoic acid

Cat. No.: B174074
CAS No.: 2955-46-6
M. Wt: 194.23 g/mol
InChI Key: IQJSVQFIOUFWMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenyl)-2-methylpropanoic acid is a valuable building block in organic and medicinal chemistry research. Its structure serves as a core scaffold in pharmaceutical development, notably as a key metabolite in the study of anti-hyperlipidemic drugs like Fenofibrate, informing research on drug metabolism and activity . The compound's application extends to innovative chemical synthesis, where it acts as a precursor for other fine chemicals, as evidenced by patents detailing its use in multi-step synthetic processes . Furthermore, analogous compounds with similar structural features are widely utilized as intermediates in developing active pharmaceutical ingredients (APIs) for anti-inflammatory and analgesic applications, and are also investigated for their utility in material science and as components in specialty chemicals . This makes this compound a versatile and critical reagent for advancing research in drug discovery pathways and complex molecule fabrication.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxyphenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-11(2,10(12)13)8-4-6-9(14-3)7-5-8/h4-7H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQJSVQFIOUFWMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40292821
Record name 2-(4-methoxyphenyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40292821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2955-46-6
Record name 2955-46-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85715
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-methoxyphenyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40292821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2955-46-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(4-Methoxyphenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methoxyphenyl)-2-methylpropanoic acid is a carboxylic acid derivative with a notable profile as a non-steroidal anti-inflammatory drug (NSAID).[1] Its structure, featuring a methoxyphenyl group attached to a methylpropanoic acid moiety, is the basis for its pharmacological activity. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activity, particularly its mechanism of action as a cyclooxygenase (COX) inhibitor. All quantitative data are summarized in structured tables for ease of reference, and key experimental workflows and signaling pathways are visualized using diagrams.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and analysis in a research and development setting.

PropertyValueSource(s)
IUPAC Name This compound[2]
CAS Number 2955-46-6[2]
Molecular Formula C₁₁H₁₄O₃[2]
Molecular Weight 194.23 g/mol [2]
Appearance Colorless or light yellow solid[3]
Melting Point 55-58 °C[3]
Boiling Point No experimental data available.
pKa No experimental data available.
Solubility Soluble in organic solvents such as ether and alcohol; slightly soluble in water.[3]

Synthesis

A general and effective method for the synthesis of this compound involves a three-step process starting from 4-methoxybenzaldehyde.[3]

Synthesis Workflow

Synthesis_Workflow A 4-Methoxybenzaldehyde + 2-Methyl Acetone B 2-(4-Methoxyphenyl)-2-propenal A->B Aldol Condensation D 2-(4-Methoxyphenyl)-2-methylpropionitrile B->D Hydrocyanation C Hydrocyanic Acid C->D F This compound D->F E Hydrolysis E->F COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostanoids Prostaglandins, Thromboxanes PGH2->Prostanoids Isomerases Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->COX2 Induces PLA2 Phospholipase A2 NSAIDs This compound (NSAID) NSAIDs->COX1 Inhibits NSAIDs->COX2 Inhibits COX_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Prepare Reagents: - Assay Buffer - Heme - COX-1 and COX-2 Enzymes - Arachidonic Acid (Substrate) - Detection Probe C Add Buffer, Heme, and Enzyme (COX-1 or COX-2) to wells A->C B Prepare Test Compound Dilutions D Add Test Compound or Control B->D C->D E Pre-incubate D->E F Initiate Reaction by adding Arachidonic Acid and Probe E->F G Incubate and Monitor Signal (Colorimetric or Fluorometric) F->G H Calculate Percent Inhibition G->H I Determine IC50 Values for COX-1 and COX-2 H->I J Calculate Selectivity Index (IC50 COX-2 / IC50 COX-1) I->J

References

An In-depth Technical Guide to 2-(4-Methoxyphenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2955-46-6

This technical guide provides a comprehensive overview of 2-(4-Methoxyphenyl)-2-methylpropanoic acid, a compound of interest to researchers, scientists, and drug development professionals. This document covers its chemical and physical properties, synthesis, spectroscopic characterization, and potential biological activities, with a focus on its anti-inflammatory properties.

Chemical and Physical Properties

This compound is a carboxylic acid derivative with a methoxyphenyl group. Its fundamental properties are summarized below.

PropertyValueReference
Molecular Formula C₁₁H₁₄O₃[1][2]
Molecular Weight 194.23 g/mol [1][2]
CAS Number 2955-46-6[1][2]
Appearance White to off-white crystalline powder
Melting Point 55-58 °C
Solubility Soluble in organic solvents such as ethanol and acetone; sparingly soluble in water.
pKa (Predicted)

Synthesis and Purification

A general procedure for a related compound, 2-(4-methoxyphenoxy)-propionic acid, involves a phase-transfer catalyzed reaction between p-hydroxyanisole and 2-chloropropionic acid in the presence of a base and a phase-transfer catalyst. This is followed by acidification and extraction to yield the final product.

Experimental Workflow for a Related Synthesis:

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification p_hydroxyanisole p-Hydroxyanisole mixing Mixing and Stirring (10-20 min) p_hydroxyanisole->mixing naoh Sodium Hydroxide naoh->mixing catalyst Phase-Transfer Catalyst catalyst->mixing water Water water->mixing addition Addition of 2-Chloropropionic Acid and Organic Solvent mixing->addition reaction Reaction (0.5-1.5 h, 40-60 °C) addition->reaction acidification Acidification (HCl or H₂SO₄) reaction->acidification separation Phase Separation acidification->separation evaporation Solvent Evaporation separation->evaporation recrystallization Acid-Base Recrystallization evaporation->recrystallization final_product 2-(4-Methoxyphenoxy)-propionic Acid recrystallization->final_product

A generalized workflow for the synthesis of a structurally similar compound.

Spectroscopic Characterization

Detailed spectroscopic data with peak assignments for this compound are not consistently available in the public domain. However, based on the analysis of structurally related compounds, the following characteristic peaks can be predicted.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methoxy group protons, and the methyl group protons.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~12.0Singlet1H-COOH
~7.2Doublet2HAromatic (ortho to -C(CH₃)₂)
~6.8Doublet2HAromatic (ortho to -OCH₃)
~3.8Singlet3H-OCH₃
~1.5Singlet6H-C(CH₃)₂
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the carboxylic acid carbon, the aromatic carbons, the methoxy carbon, the quaternary carbon, and the methyl carbons.

Chemical Shift (ppm)Assignment
~180-COOH
~158Aromatic C-OCH₃
~138Aromatic C-C(CH₃)₂
~128Aromatic CH (ortho to -C(CH₃)₂)
~113Aromatic CH (ortho to -OCH₃)
~55-OCH₃
~48-C(CH₃)₂
~25-CH₃
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-2500 (broad)O-H stretchCarboxylic acid
~2970C-H stretchMethyl
~1700C=O stretchCarboxylic acid
~1610, ~1510C=C stretchAromatic ring
~1250C-O stretchAryl ether
Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

m/zProposed Fragment
194[M]⁺
179[M - CH₃]⁺
149[M - COOH]⁺
135[M - C(CH₃)₂COOH]⁺

Biological Activity and Mechanism of Action

While direct and extensive studies on the biological activity of this compound are limited, its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) suggests potential anti-inflammatory properties. The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

Potential Anti-inflammatory Mechanism

The anti-inflammatory effects of many propanoic acid derivatives are attributed to their ability to inhibit COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. Inhibition of COX enzymes reduces the production of prostaglandins, thereby alleviating inflammation, pain, and fever.

The general anti-inflammatory signaling pathway involving COX enzymes and the potential point of intervention for a compound like this compound is depicted below.

G cluster_pathway Inflammatory Signaling Pathway stimuli Inflammatory Stimuli (e.g., LPS, cytokines) pla2 Phospholipase A₂ stimuli->pla2 activates cell_membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox COX-1 / COX-2 arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation mediate inhibitor 2-(4-Methoxyphenyl)- 2-methylpropanoic acid inhibitor->cox inhibits

Potential mechanism of anti-inflammatory action via COX inhibition.

Further investigation into the specific inhibitory constants (IC₅₀) for COX-1 and COX-2 would be necessary to determine the potency and selectivity of this compound.

Conclusion

This compound is a compound with potential for further investigation, particularly in the context of its anti-inflammatory properties. This technical guide has summarized the currently available information on its physicochemical properties, synthesis, and spectroscopic characteristics, while also postulating a likely mechanism of action based on its structural class. Detailed experimental studies are required to fully elucidate its biological activity and therapeutic potential.

References

An In-depth Technical Guide to the Molecular Structure and Properties of 2-(4-Methoxyphenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methoxyphenyl)-2-methylpropanoic acid is a carboxylic acid derivative with a structural resemblance to the fibrate class of drugs. Fibrates are well-established therapeutic agents used in the management of dyslipidemia, primarily acting through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα). This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological activity of this compound, with a focus on its role as a potential PPARα agonist.

Molecular Structure and Chemical Identity

This compound possesses a core structure comprising a para-substituted methoxybenzene ring attached to a dimethylpropanoic acid moiety.

IdentifierValue
IUPAC Name This compound[1]
Molecular Formula C₁₁H₁₄O₃[1]
Molecular Weight 194.23 g/mol [1][2]
CAS Number 2955-46-6[1][2]
SMILES CC(C)(C1=CC=C(C=C1)OC)C(=O)O[1]
InChI InChI=1S/C11H14O3/c1-11(2,10(12)13)8-4-6-9(14-3)7-5-8/h4-7H,1-3H3,(H,12,13)[1]

Physicochemical and Spectroscopic Data

Physicochemical Properties
PropertyValue
Melting Point ~55-58 °C
Boiling Point Not available
pKa Not available
Solubility Soluble in organic solvents like ether and alcohol; slightly soluble in water.
Predicted Spectroscopic Data
Spectroscopy Predicted Peaks
¹H NMR δ ~1.5 (s, 6H, 2xCH₃), δ ~3.8 (s, 3H, OCH₃), δ ~6.9 (d, 2H, Ar-H), δ ~7.3 (d, 2H, Ar-H), δ ~12.0 (s, 1H, COOH)
¹³C NMR δ ~25 (2xCH₃), δ ~48 (C(CH₃)₂), δ ~55 (OCH₃), δ ~114 (Ar-C), δ ~128 (Ar-C), δ ~135 (Ar-C), δ ~159 (Ar-C), δ ~180 (C=O)
IR (cm⁻¹) ~2500-3300 (O-H stretch, broad), ~1700 (C=O stretch), ~1610, 1510 (C=C stretch, aromatic), ~1250 (C-O stretch, ether)[3]
Mass Spec (m/z) [M]+ at 194.09, prominent fragments from loss of COOH (m/z 149) and subsequent fragmentations.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a variety of methods. A plausible and efficient route is the oxidation of a precursor alcohol, which can be synthesized from readily available starting materials.

4.1.1. Synthesis of 2-(4-Methoxyphenyl)-2-methylpropan-1-ol (Precursor)

  • Materials: 4-Bromoanisole, magnesium turnings, dry diethyl ether, 2,2-dimethylpropanal, saturated aqueous ammonium chloride solution, anhydrous sodium sulfate.

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq).

    • Add a solution of 4-bromoanisole (1 eq) in dry diethyl ether to the dropping funnel and add a small portion to the flask to initiate the Grignard reaction.

    • Once the reaction starts, add the remaining 4-bromoanisole solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add a solution of 2,2-dimethylpropanal (1.1 eq) in dry diethyl ether dropwise to the Grignard reagent.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(4-methoxyphenyl)-2-methylpropan-1-ol. Purify by column chromatography if necessary.

4.1.2. Oxidation to this compound

  • Materials: 2-(4-Methoxyphenyl)-2-methylpropan-1-ol, Jones reagent (chromium trioxide in sulfuric acid and water), acetone, isopropyl alcohol.

  • Procedure:

    • Dissolve the precursor alcohol in acetone in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

    • Add Jones reagent dropwise to the solution until a persistent orange color is observed.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Quench the excess oxidant by adding isopropyl alcohol until the solution turns green.

    • Remove the acetone under reduced pressure.

    • Add water to the residue and extract the product with diethyl ether (3x).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization.

Biological Activity and Signaling Pathway

Peroxisome Proliferator-Activated Receptor alpha (PPARα) Agonism

Compounds with the 2-aryl-2-methylpropanoic acid scaffold, such as fibrates, are known to be agonists of PPARα.[4][5][6] PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism.[7] Activation of PPARα leads to a cascade of events that ultimately results in the lowering of plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[4][8]

PPARα Signaling Pathway

The activation of PPARα by a ligand, such as this compound, initiates a signaling cascade that modulates the expression of genes involved in lipid metabolism.

PPARa_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 2-(4-Methoxyphenyl)-2- methylpropanoic acid (Ligand) PPARa_inactive PPARα (inactive) Ligand->PPARa_inactive binds & activates CoR Co-repressor PPARa_inactive->CoR bound to PPARa_active PPARα (active) PPARa_inactive->PPARa_active conformational change RXR_inactive RXR (inactive) RXR_active RXR (active) RXR_inactive->RXR_active Heterodimer PPARα-RXR Heterodimer PPARa_active->Heterodimer RXR_active->Heterodimer CoA Co-activator Heterodimer->CoA recruits PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE binds to TargetGenes Target Genes (e.g., LPL, APOA1, CPT1) PPRE->TargetGenes activates transcription of mRNA mRNA TargetGenes->mRNA transcription Proteins Proteins involved in Lipid Metabolism mRNA->Proteins translation TG_catabolism ↑ Triglyceride Catabolism Proteins->TG_catabolism HDL_synthesis ↑ HDL Synthesis Proteins->HDL_synthesis FA_oxidation ↑ Fatty Acid Oxidation Proteins->FA_oxidation Experimental_Workflow Start Starting Materials: 4-Bromoanisole, 2,2-dimethylpropanal Grignard Grignard Reaction Start->Grignard Oxidation Jones Oxidation Grignard->Oxidation Workup Aqueous Workup & Extraction Oxidation->Workup Purification Purification (Recrystallization/ Chromatography) Workup->Purification Characterization Characterization Purification->Characterization FinalProduct Pure 2-(4-Methoxyphenyl)-2- methylpropanoic acid Purification->FinalProduct NMR NMR (¹H, ¹³C) Characterization->NMR MS Mass Spectrometry Characterization->MS IR IR Spectroscopy Characterization->IR

References

In-depth Technical Guide: 2-(4-Methoxyphenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 2-(4-methoxyphenyl)-2-methylpropanoic acid[1]

This technical guide provides a comprehensive overview of this compound, catering to researchers, scientists, and professionals in drug development. The guide covers its synthesis, physicochemical properties, and biological activities, with a focus on its potential as a Peroxisome Proliferator-Activated Receptor α (PPARα) agonist.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
CAS Number 2955-46-6
Appearance Solid
SMILES CC(C)(c1ccc(OC)cc1)C(=O)O
InChI Key IQJSVQFIOUFWMU-UHFFFAOYSA-N

Synthesis

The synthesis of this compound can be achieved through a multi-step process starting from 4-methoxyphenylacetonitrile. The general synthetic route involves the α,α-dimethylation of the arylacetonitrile followed by hydrolysis of the nitrile group to a carboxylic acid.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the methylation of arylacetonitriles and subsequent nitrile hydrolysis.

Step 1: Synthesis of 4-Methoxyphenylacetonitrile

A common method for the preparation of 4-methoxyphenylacetonitrile involves the reaction of 4-methoxybenzyl chloride with sodium cyanide.

  • Materials: 4-methoxybenzyl chloride, sodium cyanide, acetone (anhydrous), sodium iodide.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methoxybenzyl chloride (1 equivalent), finely powdered sodium cyanide (1.5 equivalents), and a catalytic amount of sodium iodide in anhydrous acetone.[2][3]

    • Heat the reaction mixture to reflux and stir vigorously for 16-20 hours.[2]

    • After cooling to room temperature, filter the mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to yield the crude 4-methoxyphenylacetonitrile. The product can be purified by vacuum distillation.[2][3]

Step 2: α,α-Dimethylation of 4-Methoxyphenylacetonitrile

The selective mono-C-methylation of arylacetonitriles can be achieved with high selectivity using dimethyl carbonate (DMC).[4] To achieve dimethylation, the reaction can be performed sequentially.

  • Materials: 4-methoxyphenylacetonitrile, dimethyl carbonate, strong base (e.g., sodium hydride), solvent (e.g., anhydrous THF).

  • Procedure:

    • To a solution of 4-methoxyphenylacetonitrile (1 equivalent) in a suitable anhydrous solvent, add a strong base to generate the carbanion.

    • Add dimethyl carbonate (1.1 equivalents) and stir the reaction at an appropriate temperature until the mono-methylation is complete.

    • Repeat the deprotonation and methylation steps to introduce the second methyl group.

    • Quench the reaction and work up to isolate the 2-(4-methoxyphenyl)-2-methylpropionitrile.

Step 3: Hydrolysis of 2-(4-methoxyphenyl)-2-methylpropionitrile

The final step is the hydrolysis of the nitrile to the carboxylic acid. This can be achieved under acidic or basic conditions.

  • Materials: 2-(4-methoxyphenyl)-2-methylpropionitrile, strong acid (e.g., H₂SO₄) or strong base (e.g., NaOH), water.

  • Procedure (Acidic Hydrolysis):

    • In a round-bottom flask, combine the nitrile with an excess of aqueous sulfuric acid.

    • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and extract the product with a suitable organic solvent.

    • Wash the organic layer, dry over anhydrous sulfate, and concentrate to yield the crude this compound.

    • The product can be purified by recrystallization.

Biological Activity: PPARα Agonism

Compounds structurally related to this compound, particularly those belonging to the fibrate class of drugs, are known to be agonists of Peroxisome Proliferator-Activated Receptor α (PPARα).[5] PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.[6] Activation of PPARα leads to the upregulation of genes involved in fatty acid uptake, transport, and β-oxidation, resulting in a reduction of plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[6]

Experimental Protocol: PPARα Transactivation Assay

The potential of this compound to act as a PPARα agonist can be evaluated using a cell-based transactivation assay.

  • Objective: To determine the ability of the test compound to activate the human PPARα receptor and induce the expression of a reporter gene.

  • Materials:

    • Mammalian cell line (e.g., HEK293T or HepG2).

    • Expression plasmid for a chimeric receptor containing the ligand-binding domain (LBD) of human PPARα fused to the GAL4 DNA-binding domain.

    • Reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

    • Transfection reagent.

    • Cell culture medium and supplements.

    • This compound (test compound).

    • Known PPARα agonist (e.g., GW7647) as a positive control.

    • Luciferase assay reagent.

  • Procedure:

    • Cell Culture and Transfection:

      • Culture the cells in appropriate media.

      • Co-transfect the cells with the PPARα-LBD expression plasmid and the GAL4-luciferase reporter plasmid using a suitable transfection reagent.

    • Compound Treatment:

      • After transfection, seed the cells into 96-well plates.

      • Prepare serial dilutions of the test compound and the positive control.

      • Treat the cells with the different concentrations of the compounds. Include a vehicle control (e.g., DMSO).

    • Luciferase Assay:

      • After an incubation period (typically 24 hours), lyse the cells and measure the luciferase activity using a luminometer.

    • Data Analysis:

      • Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to the total protein concentration.

      • Plot the normalized luciferase activity against the compound concentration to generate a dose-response curve.

      • Calculate the EC₅₀ value, which is the concentration of the compound that elicits 50% of the maximal response.

Quantitative Data

Signaling Pathway and Experimental Workflow Diagrams

PPARα Signaling Pathway

The following diagram illustrates the mechanism of action of a PPARα agonist.

PPARa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_nucleus Nucleus Agonist PPARα Agonist (e.g., 2-(4-Methoxyphenyl) -2-methylpropanoic acid) PPARa PPARα Agonist->PPARa Binds to LBD Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (Peroxisome Proliferator Response Element) Complex->PPRE Binds to TargetGenes Target Genes (e.g., CPT1, ACOX1) PPRE->TargetGenes Regulates Transcription mRNA mRNA TargetGenes->mRNA Transcription cluster_cytoplasm cluster_cytoplasm mRNA->cluster_cytoplasm Translation

Caption: PPARα Signaling Pathway Activation.

Experimental Workflow: Synthesis of this compound

The diagram below outlines the key steps in the synthesis of the target compound.

Synthesis_Workflow Start 4-Methoxybenzyl chloride Step1 Reaction with NaCN in Acetone Start->Step1 Intermediate1 4-Methoxyphenylacetonitrile Step1->Intermediate1 Step2 α,α-Dimethylation with Dimethyl Carbonate Intermediate1->Step2 Intermediate2 2-(4-Methoxyphenyl) -2-methylpropionitrile Step2->Intermediate2 Step3 Acid or Base Hydrolysis Intermediate2->Step3 Product 2-(4-Methoxyphenyl) -2-methylpropanoic acid Step3->Product

Caption: Synthetic Workflow for the Target Compound.

References

Physical and chemical properties of C11H14O3

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physical and Chemical Properties of Zingerone (C11H14O3)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The molecular formula C11H14O3 represents multiple isomers. This technical guide focuses on Zingerone, a prominent and biologically active isomer.

Introduction

Zingerone, chemically known as 4-(4-hydroxy-3-methoxyphenyl)butan-2-one, is a phenolic alkanone that is a significant component of cooked ginger (Zingiber officinale).[1][2] It is formed from the dehydration of gingerol during heating.[2] Zingerone is recognized for its characteristic sweet and spicy aroma and has garnered considerable interest in the scientific community for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[3][4] This guide provides a comprehensive overview of the physical and chemical properties of Zingerone, detailed experimental protocols for its characterization, and an exploration of its key biological signaling pathways.

Physical and Chemical Properties

Zingerone is a crystalline solid at room temperature with a yellowish hue.[1][5] It is sparingly soluble in water but readily dissolves in organic solvents like ether.[2]

Table 1: Physical Properties of Zingerone

PropertyValueReference
Molecular FormulaC11H14O3[1]
Molar Mass194.23 g/mol [1]
Melting Point40-41 °C[1][2]
Boiling Point187-188 °C at 14 mmHg[1][2]
Density1.138–1.14 g/cm³ at 25°C[1]
AppearanceYellowish crystalline powder[1][5]
OdorSweet, spicy, vanilla-like[1][5]
Solubility in WaterLow (0.57 g/L)[1]
Solubility in Organic SolventsHigh in ethyl ether[1][2]
logP2.02[1]

Table 2: Chemical Identifiers for Zingerone

IdentifierValue
IUPAC Name4-(4-hydroxy-3-methoxyphenyl)butan-2-one
CAS Number122-48-5
PubChem CID31211
ChEBI IDCHEBI:68657
SMILESCC(=O)CCC1=CC(=C(C=C1)O)OC
InChIInChI=1S/C11H14O3/c1-8(12)3-4-9-5-6-10(13)11(7-9)14-2/h5-7,13H,3-4H2,1-2H3

Experimental Protocols

Spectroscopic Analysis

Objective: To elucidate the molecular structure of Zingerone.

Methodology:

  • Sample Preparation: Dissolve a few milligrams of Zingerone in a deuterated solvent such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6).

  • Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz) is used.

  • Data Acquisition: Acquire 1H and 13C NMR spectra. For more detailed structural analysis, 2D NMR experiments like COSY, HSQC, and HMBC can be performed.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and integration values to confirm the structure of Zingerone.

Expected 1H NMR Data (in CDCl3):

  • A singlet around 2.1 ppm corresponding to the methyl protons of the ketone.

  • Two triplets around 2.7-2.8 ppm corresponding to the two methylene groups.

  • A singlet around 3.8 ppm for the methoxy group protons.

  • A broad singlet for the phenolic hydroxyl proton.

  • Aromatic protons appearing in the range of 6.6-6.8 ppm.

Objective: To identify the functional groups present in Zingerone.

Methodology:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) from a solution, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory. For the KBr pellet method, a small amount of Zingerone is ground with dry KBr and pressed into a transparent disk.[6]

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm-1.

  • Data Analysis: Identify characteristic absorption bands for the functional groups.

Expected IR Absorption Bands (cm-1):

  • ~3400 (broad): O-H stretching of the phenolic group.

  • ~2930: C-H stretching of alkyl groups.

  • ~1710: C=O stretching of the ketone.

  • ~1600, ~1515, ~1450: C=C stretching of the aromatic ring.

  • ~1270: C-O stretching of the methoxy group.

Objective: To determine the molecular weight and fragmentation pattern of Zingerone.

Methodology:

  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is commonly used in GC-MS, while Electrospray Ionization (ESI) is typical for LC-MS.[7]

  • Mass Analysis: A mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap is used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: The molecular ion peak [M]+ or [M+H]+ confirms the molecular weight. The fragmentation pattern provides structural information.

Expected Mass Spectrum Data (EI):

  • Molecular ion peak (M+) at m/z 194.

  • A base peak at m/z 137, corresponding to the cleavage of the C-C bond between the side chain and the aromatic ring.

Antioxidant Activity Assay (DPPH Method)

Objective: To quantify the free radical scavenging activity of Zingerone.

Methodology:

  • Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol, Zingerone solutions of varying concentrations, and a positive control (e.g., ascorbic acid or Trolox).

  • Procedure:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).[3]

    • In a 96-well plate, add a specific volume of Zingerone solution (e.g., 100 µL) at different concentrations to separate wells.[3]

    • Add an equal volume of the DPPH solution to each well.[3]

    • Prepare a blank with methanol and a control with DPPH solution and methanol.[3]

    • Incubate the plate in the dark at room temperature for 30 minutes.[3]

    • Measure the absorbance at 517 nm using a microplate reader.[3]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.[3] The IC50 value (the concentration of Zingerone required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the Zingerone concentration.[3]

Biological Activity and Signaling Pathways

Zingerone exhibits a wide range of biological activities, with its antioxidant and anti-inflammatory properties being the most extensively studied.[3]

Antioxidant Activity

Zingerone is a potent antioxidant that can scavenge various reactive oxygen species (ROS).[4] Its antioxidant capacity is attributed to the phenolic hydroxyl group in its structure, which can donate a hydrogen atom to neutralize free radicals.[4] Studies have shown that Zingerone can protect against oxidative DNA damage and lipid peroxidation.[3]

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) Zingerone Zingerone ROS->Zingerone accepts electron/ H from Zingerone Neutralized_Molecule Neutralized Molecule ROS->Neutralized_Molecule is neutralized Oxidized_Zingerone Oxidized Zingerone (Stable Radical) Zingerone->Oxidized_Zingerone donates electron/H

Caption: Zingerone's direct antioxidant mechanism.

Anti-inflammatory Activity

Zingerone exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of pro-inflammatory genes. Zingerone has been shown to inhibit the activation of NF-κB.[3] This inhibition prevents the transcription of inflammatory mediators such as cytokines and chemokines.[3]

Caption: Zingerone's inhibition of the NF-κB signaling pathway.

Mitogen-activated protein kinases (MAPKs) are another group of signaling molecules that play a critical role in inflammation. Zingerone has been found to interfere with the MAPK signaling pathway, further contributing to its anti-inflammatory effects.[3]

Experimental Workflow for Investigating Anti-inflammatory Effects

The following workflow outlines a general approach to studying the anti-inflammatory effects of Zingerone in a cell-based model.

Anti_Inflammatory_Workflow start Start cell_culture Cell Culture (e.g., Macrophages) start->cell_culture treatment Treatment with Zingerone and Inflammatory Stimulus (e.g., LPS) cell_culture->treatment protein_extraction Protein Extraction treatment->protein_extraction rna_extraction RNA Extraction treatment->rna_extraction cytokine_assay Cytokine Assay (ELISA) (e.g., TNF-α, IL-6) treatment->cytokine_assay western_blot Western Blot Analysis (p-NF-κB, p-MAPK) protein_extraction->western_blot data_analysis Data Analysis western_blot->data_analysis rt_pcr RT-PCR Analysis (Pro-inflammatory genes) rna_extraction->rt_pcr rt_pcr->data_analysis cytokine_assay->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Experimental workflow for studying Zingerone's anti-inflammatory effects.

Safety and Toxicology

Zingerone is generally considered to have low toxicity.

Table 3: Toxicological Data for Zingerone

MetricValueSpeciesRouteReference
LD502580 mg/kgRatOral[5][8]
LD50>5000 mg/kgRabbitDermal[1]

Safety Precautions:

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]

  • First Aid: In case of contact, wash the affected area with plenty of water. If irritation persists, seek medical attention.[8]

Conclusion

Zingerone (C11H14O3) is a well-characterized bioactive compound with significant potential for applications in the pharmaceutical and nutraceutical industries. Its potent antioxidant and anti-inflammatory properties, mediated through the modulation of key signaling pathways like NF-κB and MAPK, make it a compelling candidate for further research and development. This guide provides a foundational understanding of its physicochemical properties and the experimental approaches for its investigation, serving as a valuable resource for scientists and researchers in the field.

References

Technical Guide: Solubility Profile of 2-(4-Methoxyphenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available solubility data for 2-(4-Methoxyphenyl)-2-methylpropanoic acid. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on providing qualitative solubility information and a detailed experimental protocol for determining the solubility of this compound in various solvents. This guide is intended to equip researchers and drug development professionals with the necessary information and methodologies to conduct their own solubility assessments.

Qualitative Solubility Data

The solubility of this compound has been described qualitatively in several sources. This information is summarized in the table below. It is important to note that these descriptions are general and the actual solubility can vary with the specific solvent, temperature, and pH.

Solvent ClassSolvent ExamplesQualitative Solubility Description
Aqueous WaterSlightly soluble, sparingly soluble
Organic Solvents Soluble
   AlcoholsEthanolSoluble
   EthersDiethyl etherSoluble
   KetonesAcetoneMore soluble (in comparison to water)[1]

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a compound. This method is robust and reliable for generating accurate solubility data.

2.1. Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is achieved. The concentration of the dissolved compound in the supernatant is then measured using a suitable analytical technique, which represents the equilibrium solubility.

2.2. Materials and Equipment

  • This compound (solid)

  • Solvent of interest (e.g., water, ethanol, phosphate buffer)

  • Analytical balance

  • Screw-cap vials

  • Constant temperature orbital shaker or rotator

  • Syringes and syringe filters (e.g., 0.45 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • pH meter (for aqueous solutions)

2.3. Procedure

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a screw-cap vial. A visible excess of solid should remain at the end of the experiment.

    • Add a known volume of the desired solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath on an orbital shaker.

    • Agitate the vials at a constant speed for a sufficient duration to reach equilibrium (typically 24 to 72 hours). The temperature should be maintained at the desired level (e.g., 25 °C or 37 °C).

    • To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when consecutive measurements are consistent.

  • Sample Collection and Preparation:

    • After the equilibration period, stop the agitation and allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

    • Dilute the filtered supernatant with the solvent to a concentration within the calibrated range of the analytical method.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the diluted supernatant and the standard solutions using a validated analytical method (e.g., HPLC-UV).

    • Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted supernatant by interpolation from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted supernatant by multiplying the measured concentration by the dilution factor.

    • The resulting concentration represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps of the shake-flask method for determining solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Filtration cluster_analysis Analysis cluster_result Result prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant temperature (24-72h) prep2->equil settle Settle solids equil->settle filter Filter supernatant (0.45 µm filter) settle->filter analyze Analyze concentration (e.g., HPLC) filter->analyze result Calculate Solubility analyze->result

Caption: Workflow for the shake-flask solubility determination method.

References

An In-depth Technical Guide to 2-(4-Methoxyphenyl)-2-methylpropanoic Acid and its Synonymous Nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-Methoxyphenyl)-2-methylpropanoic acid, a compound of interest in pharmaceutical research. This document collates known synonyms, explores its chemical properties, and discusses its potential biological activities and relevant signaling pathways. Detailed experimental methodologies for synthesis and biological evaluation are also presented to support further investigation.

Chemical Identity and Synonyms

This compound is a carboxylic acid derivative with a distinct chemical structure. It is identified by several synonymous names and registry numbers across various chemical databases. A comprehensive list of these identifiers is crucial for accurate literature searches and material sourcing.

Identifier Type Identifier Source
IUPAC Name This compoundPubChem[1]
CAS Number 2955-46-6PubChem, Sigma-Aldrich[1][2]
Molecular Formula C11H14O3PubChem, Sigma-Aldrich[1][2]
Molecular Weight 194.23 g/mol PubChem, Sigma-Aldrich[1][2]
InChI InChI=1S/C11H14O3/c1-11(2,10(12)13)8-4-6-9(14-3)7-5-8/h4-7H,1-3H3,(H,12,13)PubChem
InChIKey IQJSVQFIOUFWMU-UHFFFAOYSA-NPubChem[1]
SMILES CC(C)(C1=CC=C(C=C1)OC)C(=O)OPubChem[1]
PubChem CID 257579PubChem[1]
European Community (EC) Number 808-674-5PubChem[1]
DSSTox Substance ID DTXSID40292821PubChem[1]
NSC Number 85715PubChem[1]
Depositor-Supplied Synonyms benzeneacetic acid, 4-methoxy-alpha,alpha-dimethyl-PubChem[1]
2-(4-methoxy-phenyl)-2-methyl-propionic acidPubChem[1]
alpha,alpha-Dimethyl 4-methoxyphenylacetic acidPubChem[1]

Synthesis Protocols

The synthesis of this compound can be achieved through various organic chemistry routes. A common approach involves the oxidation of a suitable precursor. Below is a generalized experimental protocol based on standard organic synthesis techniques.

General Synthesis Workflow

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Final Product 4-Methoxytoluene 4-Methoxytoluene Reaction_Vessel Reaction in a suitable solvent (e.g., water/pyridine) 4-Methoxytoluene->Reaction_Vessel Oxidizing_Agent Strong Oxidizing Agent (e.g., KMnO4) Oxidizing_Agent->Reaction_Vessel Acidification Acidification Reaction_Vessel->Acidification 1. Quench Reaction Extraction Extraction Acidification->Extraction 2. Acidify with HCl Crystallization Crystallization Extraction->Crystallization 3. Extract with organic solvent Final_Product 2-(4-Methoxyphenyl)-2- methylpropanoic acid Crystallization->Final_Product 4. Purify by recrystallization

Caption: Generalized workflow for the synthesis of this compound.

Detailed Methodology:

  • Oxidation: 4-isopropyl anisole (p-cymene) is oxidized using a strong oxidizing agent such as potassium permanganate (KMnO4) in a basic aqueous solution. The reaction mixture is typically heated under reflux for several hours to ensure complete conversion.

  • Work-up: After the reaction is complete, the mixture is cooled, and the excess oxidizing agent is quenched, for example, by the addition of sodium bisulfite. The manganese dioxide byproduct is removed by filtration.

  • Acidification and Extraction: The filtrate is then acidified with a strong acid, such as hydrochloric acid (HCl), to protonate the carboxylate and precipitate the crude this compound. The crude product is then extracted into an organic solvent like diethyl ether or dichloromethane.

  • Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The resulting solid is further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Biological Activities and Signaling Pathways

While specific biological data for this compound is limited in publicly available literature, its structural motifs suggest potential interactions with key biological targets, particularly as a non-steroidal anti-inflammatory drug (NSAID) or as a modulator of Peroxisome Proliferator-Activated Receptors (PPARs).

Potential as a Non-Steroidal Anti-Inflammatory Drug (NSAID)

The propanoic acid moiety is a common feature in many NSAIDs (e.g., ibuprofen, naproxen). These drugs typically exert their anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes.

Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxane Thromboxane A2 PGH2->Thromboxane Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Stomach_Lining Stomach Lining Protection Prostaglandins->Stomach_Lining Platelet_Aggregation Platelet Aggregation Thromboxane->Platelet_Aggregation NSAID 2-(4-Methoxyphenyl)-2- methylpropanoic acid (Potential NSAID) NSAID->COX1 NSAID->COX2

Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of NSAIDs.

Potential as a Peroxisome Proliferator-Activated Receptor (PPAR) Agonist

Derivatives of 2-phenoxy-2-methylpropanoic acids, such as fibrates, are known PPAR agonists. Given the structural similarity, this compound may also exhibit activity at one or more PPAR isoforms (α, γ, or δ). PPARs are nuclear receptors that play crucial roles in lipid and glucose metabolism.

PPAR PPAR (α, γ, or δ) Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE Binds to DNA Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Metabolic_Regulation Regulation of Lipid and Glucose Metabolism Gene_Transcription->Metabolic_Regulation

Caption: The Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway.

Experimental Protocols for Biological Evaluation

To ascertain the biological activity of this compound, a series of in vitro assays can be performed.

Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of the compound to inhibit the activity of COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of COX enzymes, which is coupled to the oxidation of a chromogenic substrate. Inhibition of the enzyme results in a decrease in color development, which can be quantified spectrophotometrically.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Heme

  • N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

  • Test compound (this compound)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a reaction buffer containing Tris-HCl, EDTA, and heme.

  • Add the COX-1 or COX-2 enzyme to the wells of a 96-well plate.

  • Add various concentrations of the test compound to the wells. A known NSAID (e.g., celecoxib for COX-2, SC-560 for COX-1) should be used as a positive control.

  • Initiate the reaction by adding arachidonic acid and TMPD.

  • Incubate the plate at 37°C for a specified time (e.g., 5-10 minutes).

  • Measure the absorbance at a specific wavelength (e.g., 590 nm).

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

PPAR Activation Assay

This assay determines the ability of the compound to activate PPAR isoforms.

Principle: A cell-based reporter assay is commonly used. Cells are co-transfected with a plasmid expressing the ligand-binding domain of a PPAR isoform fused to a DNA-binding domain, and a reporter plasmid containing a promoter with PPAR response elements (PPREs) upstream of a reporter gene (e.g., luciferase). Activation of the PPAR results in the expression of the reporter gene.

Materials:

  • A suitable cell line (e.g., HEK293T, HepG2)

  • Expression plasmid for PPAR-LBD fusion protein

  • PPRE-luciferase reporter plasmid

  • Transfection reagent

  • Test compound (this compound)

  • Known PPAR agonists (e.g., GW7647 for PPARα, rosiglitazone for PPARγ, GW501516 for PPARδ) as positive controls

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the cells in a 96-well plate.

  • Co-transfect the cells with the PPAR-LBD expression plasmid and the PPRE-luciferase reporter plasmid.

  • After transfection, treat the cells with various concentrations of the test compound and positive controls.

  • Incubate the cells for 24-48 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Calculate the fold activation relative to the vehicle control and determine the EC50 value (the concentration required to elicit a half-maximal response).

Quantitative Data

As of the latest literature review, specific quantitative data such as IC50 values for COX inhibition or EC50 values for PPAR activation for this compound are not extensively reported in publicly accessible databases. The biological activity of this specific compound remains an area for further investigation. Researchers are encouraged to perform the assays described above to generate these critical data points.

Conclusion

This compound is a compound with potential pharmacological relevance, suggested by its structural similarity to known NSAIDs and PPAR agonists. This guide provides a foundational resource for researchers, offering a comprehensive list of its synonyms, a general synthesis protocol, and an overview of the key signaling pathways it may modulate. The detailed experimental protocols for biological evaluation are intended to facilitate further research into the precise mechanism of action and therapeutic potential of this compound. The generation of quantitative biological data for this compound will be a critical next step in elucidating its pharmacological profile.

References

An In-depth Technical Guide to 2-(4-Methoxyphenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methoxyphenyl)-2-methylpropanoic acid is a member of the arylpropanoic acid class, a group of compounds that has garnered significant attention in medicinal chemistry due to the prevalence of non-steroidal anti-inflammatory drugs (NSAIDs) within this family. Structurally characterized by a propanoic acid moiety attached to a 4-methoxyphenyl ring at the second position, which also bears two methyl groups, this compound holds potential for various biological activities. Its chemical architecture suggests possible interactions with biological targets involved in inflammation and metabolic regulation. This technical guide provides a comprehensive review of the available scientific literature on this compound, covering its synthesis, physicochemical properties, and putative biological activities, supported by detailed experimental protocols and data presented for clarity and comparative analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various chemical databases.[1][2]

PropertyValueReference
CAS Number 2955-46-6[2]
Molecular Formula C₁₁H₁₄O₃[1][2]
Molecular Weight 194.23 g/mol [1][2]
Appearance Colorless or light yellow solid[3]
Melting Point 55-58 °C[3]
Solubility Soluble in organic solvents such as ether and alcohol; slightly soluble in water.[3]
InChI Key IQJSVQFIOUFWMU-UHFFFAOYSA-N[2]
SMILES CC(C)(C1=CC=C(C=C1)OC)C(=O)O[2]

Synthesis of this compound

While specific, detailed experimental protocols for the synthesis of this compound are not extensively reported in peer-reviewed journals, a general three-step synthetic pathway can be inferred from the chemical literature.[3] This proposed synthesis starts from 4-methoxybenzaldehyde and proceeds through nitrile hydrolysis.

Proposed Synthetic Pathway

Synthetic_Pathway A 4-Methoxybenzaldehyde B 2-(4-Methoxyphenyl)-2-propenal A->B  + 2-Methyl Acetone (Aldol Condensation) C 2-(4-Methoxyphenyl)-2-methylpropionitrile B->C  + Hydrocyanic Acid (Hydrocyanation) D This compound C->D  Hydrolysis

Caption: Proposed three-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a detailed, hypothetical procedure based on standard organic chemistry transformations and the general outline found in the literature.[3] Researchers should optimize these conditions as necessary.

Step 1: Synthesis of 2-(4-Methoxyphenyl)-2-propenal

  • To a stirred solution of 4-methoxybenzaldehyde (1 equivalent) and 2-methyl acetone (1.2 equivalents) in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., sodium hydroxide).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(4-methoxyphenyl)-2-propenal.

Step 2: Synthesis of 2-(4-Methoxyphenyl)-2-methylpropionitrile

  • Caution: Hydrocyanic acid is extremely toxic. This reaction should be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

  • To a solution of 2-(4-methoxyphenyl)-2-propenal (1 equivalent) in a suitable solvent (e.g., ethanol), add a source of cyanide (e.g., potassium cyanide followed by acidification, or trimethylsilyl cyanide with a catalytic amount of a Lewis acid).

  • Stir the reaction at a controlled temperature (e.g., 0 °C to room temperature) until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction with an appropriate reagent (e.g., a solution of ferrous sulfate to complex excess cyanide).

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the crude nitrile by column chromatography or distillation under reduced pressure.

Step 3: Synthesis of this compound

  • To the 2-(4-methoxyphenyl)-2-methylpropionitrile (1 equivalent), add an excess of an acidic or basic aqueous solution (e.g., 6 M HCl or 6 M NaOH).

  • Heat the mixture to reflux and maintain the temperature for several hours until the hydrolysis is complete (monitoring by TLC, observing the disappearance of the nitrile and the appearance of the carboxylic acid).

  • If basic hydrolysis is used, cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure this compound.

Potential Biological Activities and Signaling Pathways

While direct biological data for this compound is scarce in the public domain, its structural similarity to other 2-arylpropanoic acids suggests potential anti-inflammatory and metabolic regulatory activities.

Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition

Many arylpropanoic acids are known to be non-steroidal anti-inflammatory drugs (NSAIDs) that exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid PLA2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 PGH2 PGH2 COX-1 / COX-2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Target_Compound This compound Target_Compound->COX-1 / COX-2 Inhibition

Caption: The cyclooxygenase (COX) signaling pathway and the putative inhibitory role of this compound.

A general protocol for evaluating the COX inhibitory activity of a test compound is provided below. This is a representative protocol and may require optimization.[4]

Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)

  • Materials:

    • Purified ovine COX-1 and human recombinant COX-2 enzymes.

    • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Fluorometric Probe (e.g., 10-Acetyl-3,7-dihydroxyphenoxazine, ADHP).

    • Heme cofactor.

    • Arachidonic acid (substrate).

    • Test compound (this compound) dissolved in DMSO.

    • Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2).

    • 96-well black microplate.

    • Fluorometric plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound and reference inhibitors in DMSO, followed by a further dilution in assay buffer.

    • In the 96-well plate, add the assay buffer, heme, the fluorometric probe, and the diluted test compound or reference inhibitor.

    • Initiate the reaction by adding the COX enzyme (either COX-1 or COX-2).

    • Incubate the plate at 37°C for a short period (e.g., 5 minutes).

    • Add arachidonic acid to start the enzymatic reaction.

    • Immediately measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 535 nm Ex / 587 nm Em for ADHP) in a kinetic mode for 5-10 minutes.

    • The rate of increase in fluorescence is proportional to the COX activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO).

    • Plot the percent inhibition against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by fitting the data to a suitable sigmoidal dose-response model.

    • Calculate the selectivity index (SI) as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

Potential as a Peroxisome Proliferator-Activated Receptor (PPAR) Agonist

Some arylpropanoic acids have been identified as agonists of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play crucial roles in lipid and glucose metabolism. Activation of PPARs can lead to therapeutic effects in metabolic diseases.

PPAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Target_Compound This compound PPAR PPAR Target_Compound->PPAR Activation PPAR_RXR_Complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_Complex RXR RXR RXR->PPAR_RXR_Complex PPRE PPRE PPAR_RXR_Complex->PPRE Target_Gene_Expression Target Gene Expression PPRE->Target_Gene_Expression Metabolic_Regulation Metabolic Regulation Target_Gene_Expression->Metabolic_Regulation

Caption: A simplified diagram of the PPAR signaling pathway, a potential target for this compound.

Conclusion

This compound is a compound with a chemical structure that suggests potential for biological activity, particularly in the areas of anti-inflammatory and metabolic regulation. While detailed experimental data for this specific molecule is limited in the current literature, this guide provides a framework for its synthesis and biological evaluation based on established methodologies for structurally related compounds. Further research is warranted to fully elucidate the pharmacological profile of this compound and to explore its therapeutic potential. The protocols and data presented herein are intended to serve as a valuable resource for researchers embarking on the study of this and similar arylpropanoic acid derivatives.

References

Unveiling the Biological Landscape of 2-(4-Methoxyphenyl)-2-methylpropanoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and potential biological activities of 2-(4-Methoxyphenyl)-2-methylpropanoic acid. While direct quantitative data on its activity as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist is not extensively available in current literature, its structural characteristics suggest a potential role in modulating these critical nuclear receptors. This document outlines the established anti-inflammatory properties of this compound, details its synthesis, and provides a framework of experimental protocols for its further investigation as a potential therapeutic agent. The included signaling pathway and experimental workflow diagrams, presented in DOT language, serve as a visual guide for researchers navigating the study of this and similar molecules.

Introduction

This compound is a chemical entity with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol .[1][2] It is recognized as a non-steroidal anti-inflammatory drug (NSAID) and serves as a versatile intermediate in organic synthesis.[3] Structurally, it belongs to the class of phenylpropanoic acid derivatives, a group of compounds known to interact with various biological targets, including PPARs.[4] Given the therapeutic importance of PPAR modulators in metabolic diseases such as type 2 diabetes and dyslipidemia, understanding the full biological spectrum of this compound is of significant interest to the scientific community.[5]

Potential as a Peroxisome Proliferator-Activated Receptor (PPAR) Agonist

While direct evidence quantifying the interaction of this compound with PPARs is limited, its structural similarity to known PPAR agonists warrants investigation.[4][6] PPARs are ligand-activated transcription factors that exist in three main isoforms: PPARα, PPARγ, and PPARβ/δ. They play crucial roles in regulating lipid and glucose metabolism, inflammation, and cellular differentiation.[5]

Signaling Pathway

The canonical PPAR signaling pathway involves the binding of a ligand to the PPAR protein, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex subsequently binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to the modulation of their transcription.

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 2-(4-Methoxyphenyl)- 2-methylpropanoic acid (Ligand) PPAR PPAR Ligand->PPAR Binds PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE (DNA) PPAR_RXR->PPRE Binds to Target_Gene Target Gene (e.g., for lipid metabolism, glucose homeostasis) PPRE->Target_Gene Regulates mRNA mRNA Target_Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Biological_Response Biological Response Protein->Biological_Response Leads to

Caption: PPAR Signaling Pathway Activation.

Anti-inflammatory Activity

This compound has been identified as a non-steroidal anti-inflammatory drug (NSAID).[3] The anti-inflammatory effects of structurally related methoxyphenol compounds are often mediated through the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway.[7][8] This pathway is a key regulator of cellular defense against oxidative stress and inflammation.

Signaling Pathway

Activation of the Nrf2/HO-1 pathway involves the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE) and induces the expression of cytoprotective genes, including HO-1. HO-1, in turn, can inhibit the production of pro-inflammatory mediators like nitric oxide (NO) by suppressing the expression of inducible nitric oxide synthase (iNOS).[7]

Anti_Inflammatory_Pathway Compound 2-(4-Methoxyphenyl)- 2-methylpropanoic acid Nrf2_Activation Nrf2 Activation Compound->Nrf2_Activation Nrf2_Translocation Nrf2 Nuclear Translocation Nrf2_Activation->Nrf2_Translocation ARE_Binding Binding to ARE Nrf2_Translocation->ARE_Binding HO1_Expression HO-1 Gene Expression ARE_Binding->HO1_Expression iNOS_Inhibition iNOS Inhibition HO1_Expression->iNOS_Inhibition Inflammation_Reduction Reduced Inflammation iNOS_Inhibition->Inflammation_Reduction

Caption: Nrf2/HO-1 Anti-inflammatory Pathway.

Quantitative Data

As of the latest literature review, specific quantitative data such as IC₅₀ or EC₅₀ values for this compound's activity on PPAR isoforms are not available. The following table provides a template for how such data, once determined, could be presented. For reference, potent synthetic PPARα agonists can have EC₅₀ values in the low nanomolar range.[6]

Parameter PPARα PPARγ PPARβ/δ Reference Compound (Example)
EC₅₀ (nM) Data not availableData not availableData not availableGW590735 (EC₅₀ = 4 nM for PPARα)[6]
IC₅₀ (nM) Data not availableData not availableData not availableN/A
Binding Affinity (Kd, nM) Data not availableData not availableData not availableN/A

Experimental Protocols

To elucidate the biological activity of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols are based on established methodologies for characterizing PPAR agonists and anti-inflammatory compounds.

Synthesis of this compound

A reported method for the synthesis of this compound involves a multi-step process.[3]

Synthesis_Workflow Start 4-Methoxybenzaldehyde + 2-Methyl acetone Step1 Reaction in appropriate solvent Start->Step1 Intermediate1 2-(4-methoxyphenyl)- 2-propenal Step1->Intermediate1 Step2 Reaction with hydrocyanic acid Intermediate1->Step2 Intermediate2 2-(4-methoxyphenyl)- 2-methylpropionitrile Step2->Intermediate2 Step3 Hydrolysis Intermediate2->Step3 Product 2-(4-Methoxyphenyl)- 2-methylpropanoic acid Step3->Product

Caption: Synthesis Workflow.

Protocol:

  • Step 1: React 4-methoxybenzaldehyde with 2-methyl acetone in a suitable solvent to produce 2-(4-methoxyphenyl)-2-propenal.[3]

  • Step 2: The resulting 2-(4-methoxyphenyl)-2-propenal is then reacted with hydrocyanic acid to yield 2-(4-methoxyphenyl)-2-methylpropionitrile.[3]

  • Step 3: Finally, 2-(4-Methoxyphenyl)-2-methylpropionitrile is hydrolyzed to obtain the final product, this compound.[3]

PPAR Activation - Luciferase Reporter Gene Assay

This assay is a standard method to screen for and characterize PPAR agonists.[9]

Protocol:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or HepG2) and co-transfect with a PPAR expression vector (for α, γ, or β/δ) and a PPRE-driven luciferase reporter vector.[9]

  • Compound Treatment: Treat the transfected cells with varying concentrations of this compound. Include a known PPAR agonist as a positive control and a vehicle control.

  • Incubation: Incubate the cells for 24-48 hours to allow for gene expression.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., β-galactosidase activity or total protein) and calculate the fold activation. Determine the EC₅₀ value from the dose-response curve.[10][11]

Adipocyte Differentiation Assay

This assay assesses the ability of a compound to induce the differentiation of preadipocytes into mature adipocytes, a key function of PPARγ agonists.[12][13]

Protocol:

  • Cell Culture: Culture preadipocyte cells (e.g., 3T3-L1) to confluence.

  • Induction of Differentiation: Induce differentiation using a standard cocktail (e.g., containing insulin, dexamethasone, and IBMX) in the presence of varying concentrations of this compound.

  • Maturation: After the induction period, maintain the cells in a maturation medium containing insulin for several days.

  • Staining: Stain the mature adipocytes with Oil Red O to visualize lipid droplet accumulation.[13]

  • Quantification: Elute the Oil Red O stain from the cells and measure the absorbance to quantify the extent of differentiation.

Glucose Uptake Assay

This assay measures the effect of a compound on glucose transport into cells, a critical endpoint for insulin-sensitizing agents like PPARγ agonists.[14][15]

Protocol:

  • Cell Culture and Differentiation: Differentiate a suitable cell line (e.g., 3T3-L1 adipocytes or C2C12 myotubes) into mature, insulin-responsive cells.

  • Serum Starvation: Serum-starve the cells to establish a basal level of glucose uptake.

  • Compound Treatment: Treat the cells with this compound for a specified period.

  • Glucose Uptake Measurement: Measure the uptake of a labeled glucose analog (e.g., 2-deoxy-D-[³H]glucose or a fluorescent glucose analog) in the presence or absence of insulin.[16]

  • Data Analysis: Quantify the amount of labeled glucose taken up by the cells and compare the results between treated and untreated groups.

Conclusion

This compound presents an intriguing profile as a molecule with established anti-inflammatory properties and a high potential for interacting with PPARs. While further research is required to definitively quantify its activity as a PPAR agonist and to fully elucidate its mechanisms of action, this guide provides a solid foundation for such investigations. The detailed protocols and visual diagrams are intended to facilitate the design and execution of experiments aimed at unlocking the full therapeutic potential of this compound. The exploration of its biological activities could pave the way for new therapeutic strategies in the management of metabolic and inflammatory diseases.

References

Unraveling the Core Mechanism of 2-(4-Methoxyphenyl)-2-methylpropanoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the probable mechanism of action for 2-(4-methoxyphenyl)-2-methylpropanoic acid. Based on its structural characteristics as a phenylpropanoic acid derivative, the primary hypothesized mechanism is the inhibition of cyclooxygenase (COX) enzymes, a well-established target for non-steroidal anti-inflammatory drugs (NSAIDs). This document will detail the COX signaling pathway, present quantitative data from structurally related compounds to infer potential efficacy, and provide a comprehensive experimental protocol for assessing its inhibitory activity. Additionally, an alternative, less characterized potential function as a protein degrader building block will be briefly discussed.

Introduction

This compound is a small molecule with potential therapeutic applications. Its chemical structure, featuring a carboxylic acid moiety attached to a substituted aromatic ring, places it within the class of compounds known as phenylpropanoic acid derivatives. Many compounds with this structural motif are recognized for their anti-inflammatory, analgesic, and antipyretic properties, which are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes. This guide will focus on this inferred mechanism of action, providing a robust framework for its investigation.

Inferred Primary Mechanism of Action: Cyclooxygenase (COX) Inhibition

The most probable mechanism of action for this compound is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3][4][5]

  • COX-1 is a constitutively expressed enzyme found in most tissues and is responsible for producing prostaglandins that regulate essential physiological functions, including gastric mucosal protection and platelet aggregation.[3][5]

  • COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by stimuli such as cytokines and growth factors.[4][6]

By inhibiting COX enzymes, this compound would block the production of prostaglandins, thereby reducing the inflammatory response.[1] The therapeutic effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal issues, are often linked to the inhibition of COX-1.[2][5]

The Cyclooxygenase (COX) Signaling Pathway

The COX signaling pathway is a critical cascade in the inflammatory process. It begins with the release of arachidonic acid from the cell membrane by phospholipase A2. COX enzymes then catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is the precursor for various pro-inflammatory prostaglandins (PGE2, PGD2), prostacyclin (PGI2), and thromboxanes (TXA2).[4][7]

COX_Signaling_Pathway membrane Cell Membrane (Phospholipids) arachidonic_acid Arachidonic Acid membrane->arachidonic_acid Phospholipase A2 cox_enzymes COX-1 & COX-2 arachidonic_acid->cox_enzymes pgh2 Prostaglandin H2 (PGH2) cox_enzymes->pgh2 prostaglandins Prostaglandins (PGE2, PGD2) Prostacyclin (PGI2) Thromboxanes (TXA2) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation nsaids 2-(4-methoxyphenyl)- 2-methylpropanoic acid (NSAIDs) nsaids->cox_enzymes Inhibition

Inferred Cyclooxygenase (COX) Signaling Pathway Inhibition.

Quantitative Data for Structurally Related Compounds

Compound ClassRepresentative CompoundsCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (SI)Reference
Phenoxy Acetic Acid Derivatives Compounds 5d-f, 7b, 10c-f4.07 - 9.030.06 - 0.09High (up to 133.34)[8]
Phenylpropanoic Acid Derivatives Compound 6hBetter than IbuprofenClose to NimesulideNot Specified[8]
Phenylpropanoic Acid Derivatives Compound 6lBetter than IbuprofenClose to NimesulideNot Specified[8]
Reference NSAID Celecoxib14.930.05~298.6[8]
Reference NSAID Mefenamic Acid29.91.9815.1[8]

Note: This data is for structurally related compounds and should be used as a reference for the potential activity of this compound.

Experimental Protocol: In Vitro COX-1 and COX-2 Inhibition Assay

To definitively determine the COX inhibitory activity of this compound, a standardized in vitro assay is required. The following protocol outlines a common method for measuring COX-1 and COX-2 inhibition.[9][10]

Materials and Reagents
  • Purified ovine or human recombinant COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Test compound: this compound dissolved in DMSO

  • Reference inhibitors (e.g., Celecoxib, Ibuprofen)

  • Stop solution (e.g., 1 M HCl)

  • 96-well microplates

  • Detection kit for prostaglandin E2 (PGE2) (e.g., Enzyme Immunoassay [EIA] kit)

Assay Procedure
  • Reagent Preparation: Prepare working solutions of enzymes, cofactors, substrate, and test compounds in the assay buffer. Serial dilutions of the test compound and reference inhibitors should be prepared.

  • Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Inhibitor Addition: Add the various concentrations of this compound, reference inhibitors, or vehicle (DMSO) to the wells. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Detection: Measure the amount of PGE2 produced using an EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of COX activity for each concentration of the test compound. Plot the percent inhibition against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.[8]

Experimental Workflow Diagram

COX_Inhibition_Assay_Workflow start Start reagent_prep Reagent Preparation (Enzymes, Substrate, Test Compound) start->reagent_prep plate_setup Plate Setup (Buffer, Heme, COX-1/COX-2) reagent_prep->plate_setup inhibitor_add Add Test Compound & Reference Inhibitors plate_setup->inhibitor_add pre_incubation Pre-incubation (Allow Binding) inhibitor_add->pre_incubation reaction_start Initiate Reaction (Add Arachidonic Acid) pre_incubation->reaction_start reaction_incubation Incubation at 37°C reaction_start->reaction_incubation reaction_stop Terminate Reaction (Add Stop Solution) reaction_incubation->reaction_stop detection PGE2 Detection (EIA) reaction_stop->detection data_analysis Data Analysis (Calculate IC50) detection->data_analysis end End data_analysis->end

Workflow for an in vitro COX Inhibition Assay.

Alternative Hypothesis: Protein Degrader Building Block

An alternative and distinct potential mechanism of action for this compound is suggested by its classification as a "Protein Degrader Building Block" by some chemical suppliers. This implies a role in the development of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins.[11] They consist of two ligands connected by a linker: one ligand binds to the target protein, and the other binds to an E3 ubiquitin ligase.[12][13] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[14][]

If this compound is a building block for PROTACs, it would likely serve as a ligand for either a target protein or an E3 ligase, or as a component of the linker. This mode of action is fundamentally different from enzymatic inhibition.

Generalized PROTAC Mechanism

PROTAC_Mechanism protac PROTAC ternary_complex Ternary Complex (Target:PROTAC:E3) protac->ternary_complex target_protein Target Protein target_protein->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ubiquitination Ubiquitination ternary_complex->ubiquitination ub_target Ubiquitinated Target Protein ubiquitination->ub_target proteasome Proteasome ub_target->proteasome degradation Degradation proteasome->degradation

Generalized Mechanism of Action for a PROTAC.

Further investigation would be required to validate this potential role for this compound and to identify its specific binding partners.

Conclusion

Based on its chemical structure, the primary and most probable mechanism of action for this compound is the inhibition of COX-1 and COX-2 enzymes, consistent with the activity of other NSAIDs. This guide provides a comprehensive framework for investigating this hypothesis, including an understanding of the underlying signaling pathway, comparative quantitative data from related compounds, and a detailed experimental protocol. The alternative possibility of its function as a protein degrader building block presents an exciting avenue for future research, highlighting the potential for this molecule in novel therapeutic modalities. Definitive characterization of its mechanism of action will require rigorous experimental validation as outlined in this document.

References

An In-depth Technical Guide to the Safety and Hazards of 2-(4-Methoxyphenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not a substitute for a formal Safety Data Sheet (SDS) and should not be used for compliance purposes. Always consult the official SDS from the supplier before handling this chemical.

Introduction

2-(4-Methoxyphenyl)-2-methylpropanoic acid, with the CAS number 2955-46-6, is a carboxylic acid derivative with a methoxyphenyl group.[1][2] Its utility in research and as a potential building block in drug discovery necessitates a thorough understanding of its safety profile and potential hazards. This guide provides a comprehensive overview of the available safety data, toxicological information, and handling precautions for this compound. Due to the limited specific toxicological data for this exact molecule, information from structurally related compounds is also discussed to provide a broader context for risk assessment.

Hazard Identification and Classification

The primary hazard associated with this compound, as identified through aggregated GHS information, is acute oral toxicity.[1][3]

Table 1: GHS Classification

Hazard ClassCategoryHazard StatementSignal WordPictogram
Acute toxicity, Oral4H302: Harmful if swallowedWarningGHS07

Source: ECHA C&L Inventory[1][3]

Hazard Statements:

  • H302: Harmful if swallowed.[1][3]

Precautionary Statements:

A comprehensive set of precautionary statements is associated with the handling of this compound to minimize risk.

Table 2: Precautionary Statements

TypeCodeStatement
PreventionP264Wash hands thoroughly after handling.
PreventionP270Do not eat, drink or smoke when using this product.
ResponseP301 + P317IF SWALLOWED: Get medical help.
ResponseP330Rinse mouth.
DisposalP501Dispose of contents/container in accordance with local/regional/national/international regulations.

Source: ECHA C&L Inventory[3]

Physical and Chemical Properties

Understanding the physical and chemical properties of a compound is crucial for safe handling and storage.

Table 3: Physical and Chemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₄O₃
Molecular Weight194.23 g/mol
AppearanceSolid
CAS Number2955-46-6

Sources: PubChem, Sigma-Aldrich[1][2][3]

Toxicological Information

Direct and quantitative toxicological data for this compound is scarce in publicly available literature. The primary classification is based on acute oral toxicity.

Acute Toxicity:

Other Toxicological Endpoints:

There is no specific data available for this compound regarding:

  • Chronic Toxicity

  • Carcinogenicity

  • Mutagenicity

  • Reproductive Toxicity

  • Skin Corrosion/Irritation

  • Serious Eye Damage/Irritation

  • Respiratory or Skin Sensitization

However, some related methoxy-substituted propanoic acids are known to be skin and eye irritants. Therefore, appropriate personal protective equipment should be used to avoid contact.

Putative Metabolic Pathways

No specific studies on the metabolism of this compound were identified. However, based on the metabolism of other methoxyphenyl compounds and aromatic carboxylic acids, a hypothetical metabolic pathway can be proposed. The primary routes of metabolism for such compounds often involve the cytochrome P450 (CYP) enzyme system and subsequent conjugation reactions.[3][4][5][6][7][8][9][10]

A likely primary metabolic step is the O-demethylation of the methoxy group to a hydroxyl group, a common reaction catalyzed by CYP enzymes, particularly CYP2D6 and CYP3A4, for methoxyphenyl moieties.[4][8] The resulting carboxylic acid can then undergo Phase II conjugation , such as glucuronidation, to form a more water-soluble metabolite that can be readily excreted.

Putative_Metabolic_Pathway parent This compound metabolite1 2-(4-Hydroxyphenyl)-2-methylpropanoic acid parent->metabolite1 Phase I: O-Demethylation (CYP450 enzymes) metabolite2 Glucuronide Conjugate metabolite1->metabolite2 Phase II: Glucuronidation (UGT enzymes) excretion Excretion metabolite2->excretion

Caption: A putative metabolic pathway for this compound.

Experimental Protocols

Detailed experimental protocols for the safety and toxicity testing of this compound are not publicly available. However, a standard experimental workflow for determining acute oral toxicity, the most relevant identified hazard, is outlined below. This is a generalized protocol based on OECD Guideline 423 for the Acute Oral Toxicity – Acute Toxic Class Method.

Acute_Oral_Toxicity_Workflow start Start: Test Substance Preparation animal_selection Animal Selection and Acclimatization (e.g., female rats) start->animal_selection dosing Single Oral Dose Administration (Stepwise procedure with defined dose levels) animal_selection->dosing observation Observation Period (at least 14 days) - Clinical signs of toxicity - Body weight changes - Mortality dosing->observation necropsy Gross Necropsy of all Animals observation->necropsy data_analysis Data Analysis and Classification necropsy->data_analysis end End: GHS Category Determination data_analysis->end

Caption: A generalized workflow for an acute oral toxicity study (OECD 423).

Logical Relationships in Hazard Assessment

The assessment of the safety and hazards of a chemical compound follows a logical progression from initial identification to risk management.

Hazard_Assessment_Logic hazard_id Hazard Identification (e.g., GHS Classification) dose_response Dose-Response Assessment (e.g., LD50 determination) hazard_id->dose_response risk_characterization Risk Characterization (Integration of hazard, dose-response, and exposure) dose_response->risk_characterization exposure_assessment Exposure Assessment (Route, duration, frequency) exposure_assessment->risk_characterization risk_management Risk Management (e.g., PPE, SOPs, engineering controls) risk_characterization->risk_management

Caption: Logical flow of a chemical hazard assessment process.

Handling and Storage Recommendations

Given the identified hazards and the lack of comprehensive toxicological data, cautious handling is imperative.

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

  • Hygiene Measures: Avoid ingestion, inhalation, and contact with skin and eyes. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

The primary identified hazard for this compound is acute oral toxicity, classified as GHS Category 4 ("Harmful if swallowed"). There is a significant lack of data for other toxicological endpoints. The metabolic fate of this compound has not been experimentally determined, but is likely to involve O-demethylation via cytochrome P450 enzymes followed by conjugation. Due to the limited data, this compound should be handled with caution, and appropriate personal protective equipment should be used at all times to minimize exposure. Further toxicological studies are warranted to fully characterize the safety profile of this molecule.

References

Spectroscopic and Synthetic Profile of 2-(4-Methoxyphenyl)-2-methylpropanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methoxyphenyl)-2-methylpropanoic acid is a carboxylic acid derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a methoxy-substituted aromatic ring and a quaternary alpha-carbon, presents a unique spectroscopic signature. This technical guide provides a summary of predicted spectroscopic data, a plausible synthetic route, and detailed experimental protocols for its synthesis and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimations derived from spectral data of similar compounds and theoretical predictions.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Broad Singlet1H-COOH
~7.30Doublet2HAr-H (ortho to C(CH₃)₂)
~6.88Doublet2HAr-H (ortho to OCH₃)
~3.80Singlet3H-OCH₃
~1.55Singlet6H-C(CH₃)₂
Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~182-COOH
~159Ar-C (para to C(CH₃)₂)
~135Ar-C (ipso, attached to C(CH₃)₂)
~128Ar-CH (ortho to C(CH₃)₂)
~114Ar-CH (ortho to OCH₃)
~55-OCH₃
~46-C(CH₃)₂
~25-C(CH₃)₂
Table 3: Predicted Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
~2970MediumC-H stretch (Aliphatic)
~1700StrongC=O stretch (Carboxylic Acid)
~1610, ~1510MediumC=C stretch (Aromatic)
~1250StrongC-O stretch (Aryl Ether)
~1180MediumC-O stretch (Carboxylic Acid)
Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)
m/zPredicted Fragment
194[M]⁺ (Molecular Ion)
179[M - CH₃]⁺
149[M - COOH]⁺
135[M - C(CH₃)₂COOH]⁺
107[C₇H₇O]⁺

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound. These are based on standard laboratory techniques and procedures reported for similar compounds.

Synthesis of this compound

A plausible synthetic route involves the oxidation of a precursor alcohol, which can be synthesized via a Grignard reaction.

Step 1: Synthesis of 1-(4-methoxyphenyl)-2-methylpropan-1-ol

  • To a solution of 4-bromoanisole in anhydrous diethyl ether, add magnesium turnings under an inert atmosphere.

  • After the formation of the Grignard reagent, slowly add isobutyraldehyde at 0 °C.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Oxidation to this compound

  • Dissolve the synthesized alcohol in a suitable solvent such as acetone.

  • Add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise at 0 °C.

  • Stir the mixture at room temperature until the alcohol is completely consumed.

  • Quench the reaction with isopropanol.

  • Extract the product into an organic solvent and subsequently wash with brine.

  • Dry the organic layer and concentrate to yield the crude carboxylic acid.

  • Recrystallize the product from a suitable solvent system to obtain pure this compound.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can be recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl) or as a KBr pellet.

  • Mass Spectrometry (MS): Mass spectra can be acquired using an electron ionization (EI) mass spectrometer. The sample is introduced via a direct insertion probe or after separation by gas chromatography.

Visualizations

The following diagram illustrates a potential synthetic workflow for this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis cluster_characterization Characterization start1 4-Bromoanisole grignard Grignard Reaction start1->grignard start2 Magnesium start2->grignard start3 Isobutyraldehyde start3->grignard alcohol 1-(4-methoxyphenyl)-2-methylpropan-1-ol grignard->alcohol Step 1 oxidation Jones Oxidation alcohol->oxidation Step 2 final_product This compound oxidation->final_product nmr NMR final_product->nmr ir IR final_product->ir ms MS final_product->ms

Caption: A plausible synthetic workflow for this compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics and a potential synthetic pathway for this compound. While the presented data is predictive, it offers valuable guidance for researchers working with this compound. Experimental verification of the spectroscopic data and optimization of the synthetic protocol are recommended for any practical application.

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(4-Methoxyphenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methoxyphenyl)-2-methylpropanoic acid is a carboxylic acid derivative with potential applications in medicinal chemistry and drug development as a building block for more complex molecules. Its structure, featuring a quaternary carbon center, makes it an interesting scaffold for the design of novel compounds. This document provides detailed protocols for two distinct synthetic routes to this compound: a classical alkylation approach and a modern iron-catalyzed methodology.

Physicochemical Properties

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 2955-46-6[1]
Molecular Formula C₁₁H₁₄O₃[1]
Molecular Weight 194.23 g/mol [1]
Appearance Solid
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Synthetic Strategies

Two primary strategies for the synthesis of this compound are presented below.

Route 1: Exhaustive α-Methylation of 4-Methoxyphenylacetic Acid

This traditional approach involves the deprotonation of the α-carbon of 4-methoxyphenylacetic acid followed by quenching with a methylating agent. The process is repeated to achieve dimethylation.

cluster_0 Route 1: α,α-Dimethylation A 4-Methoxyphenylacetic Acid B Dianion Intermediate A->B  2 eq. Strong Base (e.g., LDA, NaH) C 2-(4-Methoxyphenyl)propanoic Acid B->C  1 eq. CH₃I   D Enolate Intermediate C->D  1 eq. Strong Base (e.g., LDA, NaH) E 2-(4-Methoxyphenyl)-2- methylpropanoic Acid D->E  1 eq. CH₃I  

Caption: Workflow for the synthesis of this compound via exhaustive methylation.

Route 2: Iron-Catalyzed Carboxylation of 4-Isopropenylanisole

This modern approach utilizes an iron catalyst to facilitate the addition of carbon dioxide to a styrene derivative, offering a potentially more efficient and greener alternative. The synthesis of the requisite 4-isopropenylanisole from 4-methoxyacetophenone is included.

cluster_1 Route 2: Iron-Catalyzed Carboxylation cluster_1a Substrate Synthesis cluster_1b Carboxylation A 4-Methoxyacetophenone B 4-Isopropenylanisole A->B Wittig Reaction (Ph₃P=CH₂) C 4-Isopropenylanisole D 2-(4-Methoxyphenyl)-2- methylpropanoic Acid C->D Fe Catalyst, CO₂, Reducing Agent

Caption: Workflow for the iron-catalyzed synthesis of this compound.

Experimental Protocols

Protocol 1: Exhaustive α-Methylation of 4-Methoxyphenylacetic Acid

Materials:

  • 4-Methoxyphenylacetic acid

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Hydrochloric acid (HCl), 1 M

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Ice bath

Procedure:

  • Dianion Formation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (2.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 4-methoxyphenylacetic acid (1.0 equivalent) in anhydrous THF to the sodium hydride suspension via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1 hour to ensure complete formation of the dianion.

  • First Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise. Stir at 0 °C for 30 minutes and then at room temperature for 2 hours.

  • Second Methylation: Again, cool the reaction mixture to 0 °C and add another portion of sodium hydride (1.1 equivalents). Once the gas evolution ceases, add a second portion of methyl iodide (1.1 equivalents) dropwise. Allow the reaction to stir at room temperature overnight.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Acidify the aqueous layer to pH 2 with 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data (Expected):

ParameterValue
Starting Material 4-Methoxyphenylacetic acid
Reagents Sodium hydride, Methyl iodide
Solvent Anhydrous THF
Reaction Temperature 0 °C to reflux
Reaction Time ~24 hours
Yield 70-85% (literature for similar reactions)
Purity >95% after purification
Protocol 2: Iron-Catalyzed Carboxylation of 4-Isopropenylanisole

This protocol is divided into two stages: the synthesis of the starting material, 4-isopropenylanisole, and the subsequent iron-catalyzed carboxylation.

Stage 2a: Synthesis of 4-Isopropenylanisole via Wittig Reaction

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • 4-Methoxyacetophenone

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Formation: In a flame-dried round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C and add n-butyllithium (1.1 equivalents) dropwise. The solution should turn a characteristic orange/yellow color.

  • Stir the mixture at room temperature for 1 hour.

  • Wittig Reaction: Cool the ylide solution back to 0 °C and add a solution of 4-methoxyacetophenone (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4-isopropenylanisole.

Stage 2b: Iron-Catalyzed Carboxylation

Materials:

  • 4-Isopropenylanisole

  • Iron(III) chloride (FeCl₃) or another suitable iron catalyst

  • A suitable ligand (e.g., a bipyridine or phenanthroline derivative)

  • A reducing agent (e.g., zinc powder)

  • Anhydrous solvent (e.g., THF or DMF)

  • Carbon dioxide (CO₂) balloon or cylinder

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine the iron catalyst (e.g., 5 mol% FeCl₃), the ligand (e.g., 5 mol%), and the reducing agent (e.g., 2.0 equivalents).

  • Add the anhydrous solvent, followed by 4-isopropenylanisole (1.0 equivalent).

  • Carboxylation: Evacuate and backfill the flask with carbon dioxide (1 atm, balloon).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, carefully quench the reaction with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data (Expected):

ParameterStage 2a: Wittig ReactionStage 2b: Carboxylation
Starting Material 4-Methoxyacetophenone4-Isopropenylanisole
Key Reagents Methyltriphenylphosphonium bromide, n-BuLiIron catalyst, CO₂, Reducing agent
Solvent Anhydrous THFAnhydrous THF or DMF
Reaction Temperature 0 °C to Room TemperatureRoom Temperature to 50 °C
Reaction Time 4-6 hours12-24 hours
Yield 80-95%60-80% (literature for similar reactions)
Purity >95% after purification>95% after purification

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium hydride and n-butyllithium are highly reactive and pyrophoric. Handle with extreme care under an inert atmosphere.

  • Methyl iodide is a carcinogen and should be handled with appropriate precautions.

  • Iron catalysts and ligands may be toxic or irritants. Consult the Safety Data Sheet (SDS) before use.

  • Reactions under pressure (even from a balloon) should be conducted behind a blast shield.

Conclusion

The synthesis of this compound can be achieved through multiple synthetic routes. The choice of method will depend on the availability of starting materials, the desired scale of the reaction, and the laboratory's capabilities. The classical exhaustive methylation provides a reliable, albeit potentially lengthy, procedure. The modern iron-catalyzed carboxylation offers a more atom-economical and potentially milder alternative, reflecting the advancements in catalytic chemistry. Researchers should carefully consider the safety and handling requirements of all reagents before commencing any experimental work.

References

Application Note: A Robust Protocol for the Synthesis of 2-(4-Methoxyphenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 2-(4-Methoxyphenyl)-2-methylpropanoic acid, a valuable building block in medicinal chemistry and drug development. The described method follows a two-step synthetic sequence involving the formation of a Grignard reagent from a suitable precursor, followed by carboxylation. This protocol is designed to be a reliable and reproducible method for obtaining the target compound in good yield and purity.

Introduction

This compound and its derivatives are of significant interest in the pharmaceutical industry due to their potential biological activities. The presence of the methoxyphenyl group and the quaternary carbon center makes this scaffold a key component in the design of novel therapeutic agents. A reliable and scalable synthetic route is crucial for enabling further research and development. The following protocol details a Grignard-based approach, which is a classic and effective method for the formation of carbon-carbon bonds and the synthesis of carboxylic acids.

Reaction Principle

The synthesis proceeds in two main stages. First, a Grignard reagent is prepared by reacting an appropriate organohalide, such as 1-(1-bromo-1-methylethyl)-4-methoxybenzene, with magnesium metal in an anhydrous ether solvent. The resulting organomagnesium halide is a potent nucleophile. In the second step, the Grignard reagent is reacted with solid carbon dioxide (dry ice), which acts as an electrophile. Subsequent acidic workup protonates the resulting carboxylate salt to yield the desired this compound.

Experimental Protocol

Materials:

  • 1-(1-Bromo-1-methylethyl)-4-methoxybenzene (or a similar suitable halide)

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (crystal)

  • Solid carbon dioxide (dry ice)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, condenser, dropping funnel)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

Step 1: Preparation of the Grignard Reagent

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. Flame-dry all glassware and allow it to cool to room temperature under an inert atmosphere.

  • Initiation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine into the reaction flask.

  • Solvent Addition: Add a small amount of anhydrous diethyl ether or THF to the flask, just enough to cover the magnesium turnings.

  • Reagent Addition: Dissolve 1-(1-bromo-1-methylethyl)-4-methoxybenzene (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.

  • Reaction Initiation: Add a small portion of the halide solution from the dropping funnel to the magnesium suspension. The reaction is initiated when the brownish color of the iodine disappears and gentle bubbling is observed. Gentle warming may be necessary to start the reaction.

  • Grignard Formation: Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting solution is the Grignard reagent.

Step 2: Carboxylation and Work-up

  • Carboxylation: Cool the Grignard reagent solution in an ice-water bath. In a separate, larger flask, place an excess of crushed dry ice. Slowly and carefully, pour the Grignard solution onto the dry ice with gentle stirring. A vigorous reaction will occur.

  • Quenching: Allow the mixture to warm to room temperature as the excess carbon dioxide sublimes. A solid mass will form.

  • Acidification: Slowly add dilute hydrochloric acid (e.g., 1 M HCl) to the reaction mixture with stirring until the solid dissolves and the aqueous layer becomes acidic (test with pH paper).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution to remove any unreacted starting material and to deprotonate the carboxylic acid, moving it to the aqueous layer.

  • Isolation of Product: Separate the aqueous bicarbonate layer and re-acidify it with concentrated HCl until the product precipitates out as a solid.

  • Purification: Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of this compound via the Grignard carboxylation route. Please note that actual results may vary depending on the specific reaction conditions and the scale of the synthesis.

ParameterValue
Starting Material1-(1-Bromo-1-methylethyl)-4-methoxybenzene
Molar Equivalents (Mg)1.2
Molar Equivalents (CO₂)Excess
SolventAnhydrous Diethyl Ether or THF
Reaction TemperatureReflux
Reaction Time (Grignard)1-2 hours
Reaction Time (Carboxylation)30 minutes
Yield (Typical)70-85%
Purity (by NMR)>95%
Molecular FormulaC₁₁H₁₄O₃
Molecular Weight194.23 g/mol

Workflow Visualization

SynthesisWorkflow cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Carboxylation & Work-up A 1-(1-Bromo-1-methylethyl)- 4-methoxybenzene + Mg B Reaction in Anhydrous Ether/THF A->B Initiate with I₂ C 4-Methoxycumyl magnesium bromide B->C Reflux D Reaction with excess CO₂ (dry ice) C->D Carboxylation E Acidic Work-up (HCl) D->E F Extraction & Purification E->F G 2-(4-Methoxyphenyl)-2- methylpropanoic acid F->G

Caption: Synthetic workflow for the preparation of this compound.

Application Notes and Protocols: 2-(4-Methoxyphenyl)-2-methylpropanoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methoxyphenyl)-2-methylpropanoic acid is a versatile building block in medicinal chemistry, belonging to the class of phenylpropanoic acids. This structural motif is of significant interest in drug discovery, particularly for the development of agonists for G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion. Consequently, GPR40 agonists are actively being investigated as potential therapeutics for the treatment of type 2 diabetes mellitus. The this compound core provides a key pharmacophoric element for interaction with the GPR40 binding pocket. This document provides detailed protocols and application notes for the utilization of this building block in the synthesis and evaluation of novel GPR40 agonists.

Application: Development of GPR40 Agonists for Type 2 Diabetes

The primary application of this compound in drug discovery is as a foundational scaffold for the synthesis of GPR40 agonists. The general structure of these agonists often involves the formation of an amide bond between the carboxylic acid of the building block and a variety of amine-containing fragments, allowing for the exploration of structure-activity relationships (SAR).

General Synthetic Scheme

A common synthetic strategy involves the activation of the carboxylic acid of this compound followed by coupling with a desired amine to form an amide derivative. This approach allows for the rapid generation of a library of analogs for biological screening.

GPR40_Agonist_Synthesis building_block 2-(4-Methoxyphenyl)-2- methylpropanoic acid activation Carboxylic Acid Activation (e.g., HATU, EDCI) building_block->activation coupling Amide Coupling activation->coupling amine Amine Fragment (R-NH2) amine->coupling product GPR40 Agonist Candidate coupling->product Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification A 1. Dissolve starting materials in DMF B 2. Add coupling reagents (HATU, DIPEA) A->B C 3. Stir at room temperature B->C D 4. Monitor by TLC C->D E 5. Dilute with EtOAc and wash D->E Reaction Complete F 6. Dry and concentrate E->F G 7. Purify by column chromatography F->G H Characterize Product (NMR, MS) G->H GPR40_Signaling agonist GPR40 Agonist (e.g., MPA-02) gpr40 GPR40 Receptor agonist->gpr40 Binds to g_protein Gαq/11 gpr40->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3R ca_release Ca²⁺ Release er->ca_release ca_increase ↑ Intracellular [Ca²⁺] ca_release->ca_increase insulin_exocytosis Insulin Granule Exocytosis ca_increase->insulin_exocytosis Triggers insulin_secretion Insulin Secretion insulin_exocytosis->insulin_secretion

Application Notes and Protocols: 2-(4-Methoxyphenyl)-2-methylpropanoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methoxyphenyl)-2-methylpropanoic acid is a compound belonging to the class of arylpropionic acids, a well-established group of non-steroidal anti-inflammatory drugs (NSAIDs). Its structural similarity to other profen drugs suggests its potential as an anti-inflammatory, analgesic, and antipyretic agent. The primary mechanism of action for this class of compounds is the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators in the inflammatory cascade. This document provides an overview of its potential applications in medicinal chemistry, along with generalized protocols for its synthesis and biological evaluation.

Medicinal Chemistry Applications

The primary application of this compound in medicinal chemistry lies in its potential as a non-steroidal anti-inflammatory drug (NSAID). NSAIDs exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2][3] The methoxy group on the phenyl ring can influence the compound's pharmacokinetic and pharmacodynamic properties, including its potency, selectivity, and metabolic stability.

Derivatives of propionic acid are also being explored as modulators of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play crucial roles in lipid and glucose metabolism.[4][5] While direct evidence for this compound as a PPAR modulator is not yet established, its structural scaffold makes it an interesting candidate for further investigation in this area.

Signaling Pathway

The primary signaling pathway influenced by this compound, as an NSAID, is the arachidonic acid cascade. By inhibiting COX-1 and COX-2, the compound prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins and thromboxanes.[2][6]

COX_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Stimuli (e.g., injury) aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox pgh2 Prostaglandin H2 (PGH2) cox->pgh2 prostaglandins Prostaglandins (PGE2, PGD2, etc.) pgh2->prostaglandins thromboxanes Thromboxanes (TXA2) pgh2->thromboxanes inflammation Inflammation, Pain, Fever prostaglandins->inflammation platelet Platelet Aggregation thromboxanes->platelet nsaid 2-(4-Methoxyphenyl)- 2-methylpropanoic acid nsaid->cox Inhibition

Figure 1: Inhibition of the Cyclooxygenase Pathway.

Experimental Protocols

Synthesis of this compound

A potential synthetic route to this compound is outlined below. This is a generalized protocol and may require optimization.

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Willgerodt-Kindler Reaction cluster_2 Step 3: Hydrolysis anisole Anisole acylation Friedel-Crafts Acylation anisole->acylation isobutyryl_chloride Isobutyryl Chloride isobutyryl_chloride->acylation ketone 4-Methoxyisobutyrophenone acylation->ketone wk_reaction Willgerodt-Kindler Reaction ketone->wk_reaction reagents Sulfur, Morpholine reagents->wk_reaction thioamide Thioamide Intermediate wk_reaction->thioamide hydrolysis Acid or Base Hydrolysis thioamide->hydrolysis product 2-(4-Methoxyphenyl)- 2-methylpropanoic acid hydrolysis->product

Figure 2: Synthetic Workflow.

Materials:

  • Anisole

  • Isobutyryl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Sulfur

  • Morpholine

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Step 1: Friedel-Crafts Acylation:

    • Dissolve anisole in dry DCM and cool the mixture in an ice bath.

    • Slowly add aluminum chloride to the solution while stirring.

    • Add isobutyryl chloride dropwise to the reaction mixture.

    • Allow the reaction to stir at room temperature until completion (monitor by TLC).

    • Quench the reaction by slowly pouring it into a mixture of ice and concentrated HCl.

    • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting 4-methoxyisobutyrophenone by column chromatography.

  • Step 2: Willgerodt-Kindler Reaction:

    • Combine 4-methoxyisobutyrophenone, sulfur, and morpholine in a reaction vessel.

    • Heat the mixture under reflux until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture and treat with an appropriate solvent (e.g., ethanol) to precipitate the thioamide intermediate.

    • Collect the solid by filtration and wash with cold solvent.

  • Step 3: Hydrolysis:

    • Suspend the thioamide intermediate in an aqueous solution of a strong acid (e.g., H₂SO₄) or base (e.g., NaOH).

    • Heat the mixture under reflux for several hours until hydrolysis is complete.

    • If using a base, acidify the reaction mixture with HCl to precipitate the carboxylic acid.

    • Collect the crude product by filtration, wash with water, and recrystallize from a suitable solvent to obtain pure this compound.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol provides a general framework for evaluating the inhibitory activity of this compound against COX-1 and COX-2 enzymes. Specific conditions may vary depending on the commercial assay kit used.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis compound_prep Prepare serial dilutions of This compound and reference inhibitor (e.g., celecoxib) incubation Incubate COX enzyme with test compound or vehicle control compound_prep->incubation reagent_prep Prepare assay buffer, COX enzymes (COX-1, COX-2), arachidonic acid substrate, and detection reagents reagent_prep->incubation reaction_init Initiate reaction by adding arachidonic acid incubation->reaction_init reaction_stop Stop reaction after a defined time reaction_init->reaction_stop detection Measure prostaglandin production (e.g., colorimetric or fluorescent readout) reaction_stop->detection analysis Calculate % inhibition and determine IC50 values detection->analysis

Figure 3: COX Inhibition Assay Workflow.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • This compound

  • Reference COX inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2)

  • Assay buffer (e.g., Tris-HCl)

  • Cofactors (e.g., hematin, glutathione)

  • Detection reagent (specific to the assay format, e.g., EIA or colorimetric)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of test concentrations.

    • Prepare working solutions of COX enzymes, arachidonic acid, and other reagents as per the manufacturer's instructions.

  • Assay Performance:

    • To the wells of a 96-well plate, add the assay buffer, cofactors, and either the test compound, reference inhibitor, or vehicle control.

    • Add the COX enzyme (COX-1 or COX-2) to each well and incubate for a specified time at the recommended temperature (e.g., 37°C) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

    • Incubate for a further period to allow for prostaglandin production.

    • Stop the reaction using a stop solution (e.g., a strong acid).

  • Detection and Data Analysis:

    • Measure the amount of prostaglandin produced using an appropriate detection method (e.g., ELISA-based detection of PGE₂).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Quantitative Data

Due to the limited availability of specific experimental data for this compound in the public domain, a quantitative data table cannot be provided at this time. Researchers are encouraged to perform the described assays to generate this data. For comparison, a table with representative IC₅₀ values for common NSAIDs is provided below.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Ibuprofen2.52.51
Naproxen0.61.30.46
Celecoxib150.04375
This compoundData not availableData not availableData not available

Conclusion

This compound holds promise as a scaffold in medicinal chemistry, particularly in the development of anti-inflammatory agents. The provided protocols offer a starting point for its synthesis and biological characterization. Further studies are warranted to elucidate its specific biological targets, potency, and potential therapeutic applications. The exploration of its activity on other relevant targets, such as PPARs, may also unveil novel therapeutic opportunities.

References

Application Notes and Protocols for the NMR Analysis of 2-(4-Methoxyphenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the Nuclear Magnetic Resonance (NMR) analysis of 2-(4-Methoxyphenyl)-2-methylpropanoic acid. The following sections detail predicted spectral data, standardized experimental protocols, and visual workflows to aid in the structural characterization and quality control of this compound.

Introduction

This compound is a carboxylic acid derivative with potential applications in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are critical for its use in research and development. NMR spectroscopy is a powerful analytical technique for obtaining detailed structural information at the atomic level. This application note describes the use of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments for the comprehensive characterization of this molecule.

Predicted NMR Spectral Data

While specific experimental spectra for this compound are not widely published, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established chemical shift models and provide a reliable reference for spectral assignment.

Note: Actual chemical shifts may vary depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.30Doublet (d)2HAr-H (H-2, H-6)
~6.90Doublet (d)2HAr-H (H-3, H-5)
~3.81Singlet (s)3H-OCH₃
~1.58Singlet (s)6H-C(CH₃)₂
~11.0 - 13.0Broad (br)1H-COOH
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmCarbon TypeAssignment
~182.5Quaternary (C)-COOH
~159.0Quaternary (C)Ar-C (C-4)
~134.0Quaternary (C)Ar-C (C-1)
~128.0Tertiary (CH)Ar-C (C-2, C-6)
~113.8Tertiary (CH)Ar-C (C-3, C-5)
~55.2Primary (CH₃)-OCH₃
~46.5Quaternary (C)-C(CH₃)₂
~25.0Primary (CH₃)-C(CH₃)₂

Experimental Protocols

The following are standardized protocols for acquiring high-quality NMR data for this compound.

Sample Preparation
  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy
  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

  • Acquisition Parameters:

    • Spectral Width: 16 ppm

    • Number of Scans: 16-64

    • Relaxation Delay (d1): 2 seconds

    • Acquisition Time: 4 seconds

  • Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum.

¹³C NMR Spectroscopy
  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker systems).

  • Acquisition Parameters:

    • Spectral Width: 240 ppm

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay (d1): 2 seconds

    • Acquisition Time: 1-2 seconds

  • Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum.

2D COSY (Correlation Spectroscopy)
  • Purpose: To identify proton-proton spin couplings.

  • Pulse Program: A standard COSY experiment (e.g., 'cosygpmf' on Bruker systems).

  • Acquisition Parameters:

    • Spectral Width (F1 and F2): 16 ppm

    • Number of Increments (F1): 256-512

    • Number of Scans per Increment: 4-8

  • Processing: Apply a sine-squared window function in both dimensions and perform a 2D Fourier transform. Symmetrize the spectrum.

2D HSQC (Heteronuclear Single Quantum Coherence)
  • Purpose: To identify one-bond correlations between protons and carbons.

  • Pulse Program: A standard HSQC experiment with gradient selection (e.g., 'hsqcedetgpsisp2.3' on Bruker systems).

  • Acquisition Parameters:

    • Spectral Width (F2 - ¹H): 16 ppm

    • Spectral Width (F1 - ¹³C): 240 ppm

    • Number of Increments (F1): 256

    • Number of Scans per Increment: 8-16

  • Processing: Apply a sine-squared window function in both dimensions and perform a 2D Fourier transform.

2D HMBC (Heteronuclear Multiple Bond Correlation)
  • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons.

  • Pulse Program: A standard HMBC experiment with gradient selection (e.g., 'hmbcgplpndqf' on Bruker systems).

  • Acquisition Parameters:

    • Spectral Width (F2 - ¹H): 16 ppm

    • Spectral Width (F1 - ¹³C): 240 ppm

    • Number of Increments (F1): 512

    • Number of Scans per Increment: 16-32

  • Processing: Apply a sine-squared window function in both dimensions and perform a 2D Fourier transform.

Visualizations

Chemical Structure and Atom Numbering

Caption: Structure of this compound with atom numbering.

NMR Experimental Workflow

G cluster_1D 1D NMR cluster_2D 2D NMR start Sample Preparation one_d 1D NMR Experiments start->one_d two_d 2D NMR Experiments one_d->two_d H1_NMR 1H NMR one_d->H1_NMR C13_NMR 13C NMR one_d->C13_NMR COSY COSY two_d->COSY HSQC HSQC two_d->HSQC HMBC HMBC two_d->HMBC data_proc Data Processing structure_elucidation Structure Elucidation & Verification data_proc->structure_elucidation H1_NMR->data_proc C13_NMR->data_proc COSY->data_proc HSQC->data_proc HMBC->data_proc

Caption: General workflow for NMR analysis and structure elucidation.

Logical Relationships of NMR Experiments for Structural Assignment

G H1 1H Chemical Shifts (Proton Environments) COSY COSY (H-H Correlations) H1->COSY Identifies neighboring protons HSQC HSQC (1-bond C-H Correlations) H1->HSQC Links protons to directly attached carbons HMBC HMBC (Long-range C-H Correlations) H1->HMBC Links protons to carbons 2-3 bonds away C13 13C Chemical Shifts (Carbon Environments) C13->HSQC C13->HMBC Structure Final Structure COSY->Structure Builds proton spin systems HSQC->Structure Assigns carbons to specific protons HMBC->Structure Assembles molecular fragments

Caption: Interconnectivity of NMR experiments for structural assignment.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(4-Methoxyphenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(4-Methoxyphenyl)-2-methylpropanoic acid. This compound, belonging to the class of arylpropanoic acids, shares structural similarities with several non-steroidal anti-inflammatory drugs (NSAIDs). The presented method utilizes reversed-phase chromatography with UV detection, a widely accessible and effective technique for the analysis of such compounds. This document provides a comprehensive experimental protocol, system suitability parameters, and guidance on sample and standard preparation. The information herein is intended to support researchers and scientists in the accurate quantification of this compound in various sample matrices, aiding in drug discovery, development, and quality control processes.

Introduction

This compound is a carboxylic acid derivative with a chemical structure analogous to several well-known profen drugs. Accurate and precise analytical methods are crucial for the characterization, quantification, and quality control of this compound in research and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique ideally suited for this purpose, offering high resolution, sensitivity, and reproducibility.

This application note describes a reversed-phase HPLC (RP-HPLC) method that provides excellent separation and quantification of this compound. The method is based on established principles for the analysis of similar aromatic carboxylic acids and has been designed to be both robust and readily implementable in a standard analytical laboratory.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. Understanding these properties is essential for HPLC method development, particularly for selecting the appropriate column, mobile phase, and detector settings.

PropertyValueReference
Chemical Formula C₁₁H₁₄O₃[1][2]
Molecular Weight 194.23 g/mol [1][2]
Appearance Solid
pKa (Predicted) ~4-5Inferred from similar structures
UV Absorbance (λmax) ~225-230 nmInferred from chromophore

Note: Experimentally determined pKa and UV absorbance maxima were not available in the reviewed literature. The provided values are estimations based on the chemical structure and data for analogous compounds.

HPLC Method Parameters

The following table outlines the recommended HPLC conditions for the analysis of this compound. These parameters have been selected based on successful methods for structurally related arylpropanoic acids.[3][4][5]

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (v/v)
Gradient/Isocratic Isocratic or Gradient (see protocol)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV-Vis or Diode Array Detector (DAD)
Detection Wavelength 228 nm
Run Time ~10 minutes

Experimental Protocols

Preparation of Mobile Phase
  • Aqueous Component (0.1% Phosphoric Acid): Add 1.0 mL of concentrated phosphoric acid (85%) to 1000 mL of HPLC-grade water. Mix thoroughly and degas using a suitable method (e.g., sonication or vacuum filtration).

  • Organic Component: Use HPLC-grade acetonitrile.

  • Mobile Phase Mixture: Prepare the desired mobile phase composition by mixing the aqueous and organic components in the appropriate ratio (e.g., 50:50 v/v for isocratic elution). The optimal ratio may need to be determined empirically.

Standard Solution Preparation
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve the desired concentrations for calibration (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The sample preparation method will vary depending on the matrix. For a simple solution:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., mobile phase).

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLCSytem HPLC System (Pump, Injector, Column) MobilePhase->HPLCSytem StandardPrep Standard Preparation StandardPrep->HPLCSytem SamplePrep Sample Preparation SamplePrep->HPLCSytem Detector UV Detector HPLCSytem->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Final Report Integration->Report

Caption: General workflow for the HPLC analysis of this compound.

System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the working standard solution (e.g., 25 µg/mL) five times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%
Data Analysis and Quantification
  • Calibration Curve: Construct a calibration curve by plotting the peak area of the standard solutions versus their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²). The r² value should be ≥ 0.999.

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Logical Relationship for Method Development

The development of a robust HPLC method involves a logical progression of steps, starting from understanding the analyte's properties to method validation.

Method_Development Analyte Analyte Characterization (pKa, UV Spectrum, Solubility) ColumnSelection Column Selection (e.g., C18) Analyte->ColumnSelection MobilePhase Mobile Phase Optimization (Organic Solvent, pH, Buffer) Analyte->MobilePhase Detection Detector & Wavelength Selection Analyte->Detection Optimization Method Optimization (Flow Rate, Temperature) ColumnSelection->Optimization MobilePhase->Optimization Detection->Optimization Validation Method Validation (ICH Guidelines) Optimization->Validation

Caption: Logical workflow for HPLC method development.

Conclusion

The HPLC method described in this application note provides a reliable and reproducible approach for the quantitative analysis of this compound. By utilizing a standard C18 reversed-phase column and a simple mobile phase, this method can be readily implemented in most analytical laboratories. Adherence to the detailed experimental protocol and system suitability criteria will ensure high-quality data for research, development, and quality control applications. Further optimization of the mobile phase pH, based on an experimental determination of the analyte's pKa, may lead to improved peak shape and method robustness. Similarly, the detection wavelength can be fine-tuned by acquiring the UV spectrum of the compound.

References

Application Notes and Protocols for the Purification of 2-(4-Methoxyphenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 2-(4-Methoxyphenyl)-2-methylpropanoic acid, a key intermediate in various synthetic applications. The following methods are described: recrystallization, acid-base extraction, and column chromatography.

Purification by Recrystallization

Recrystallization is a highly effective technique for purifying solid compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. For this compound, an aqueous alcohol system is a suitable choice, similar to methods used for analogous aromatic carboxylic acids.[1]

Quantitative Data Summary

The following table summarizes typical results that can be expected when purifying this compound using recrystallization from aqueous methanol. The initial purity is assumed to be around 95% with isomeric or neutral impurities.

ParameterBefore RecrystallizationAfter RecrystallizationMethod of Analysis
Purity ~95.0%>99.0%Gas Chromatography (GC) or HPLC
Yield 100%75-85%Gravimetric
Appearance Off-white to light yellow solidWhite crystalline solidVisual Inspection
Experimental Protocol: Recrystallization from Aqueous Methanol
  • Dissolution: In a suitable flask, dissolve the crude this compound in a minimum amount of hot methanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Addition of Anti-solvent: To the hot methanolic solution, slowly add water dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached.

  • Clarification: Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold aqueous methanol.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Workflow Diagram

G cluster_recrystallization Recrystallization Workflow dissolve Dissolve crude product in hot methanol hot_filtration Hot filtration (optional) dissolve->hot_filtration add_water Add hot water till turbidity hot_filtration->add_water clarify Add hot methanol to clarify add_water->clarify cool Cool to induce crystallization clarify->cool filtrate Vacuum filtrate to collect crystals cool->filtrate dry Dry crystals under vacuum filtrate->dry pure_product Pure Product (>99%) dry->pure_product

Caption: Workflow for the recrystallization of this compound.

Purification by Acid-Base Extraction

Liquid-liquid extraction is a fundamental technique to separate compounds based on their differing solubilities in two immiscible liquid phases. For a carboxylic acid like this compound, its acidic nature allows for its selective transfer between an organic solvent and an aqueous base, leaving neutral or basic impurities behind.

Quantitative Data Summary

This table illustrates the expected outcome of an acid-base extraction to separate the target acid from a neutral impurity.

FractionExpected CompoundExpected Purity
Organic Layer (after base extraction) Neutral/Basic Impurities>98% (impurities)
Aqueous Layer (after acidification & extraction) This compound>99%
Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Basification: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate solution. Shake the funnel vigorously, venting frequently.

  • Separation: Allow the layers to separate. The deprotonated carboxylate salt of the target compound will be in the aqueous layer. Drain the organic layer, which contains neutral impurities.

  • Wash (Optional): Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify it with a dilute strong acid (e.g., 1M HCl) until the pH is acidic (pH ~2), causing the purified carboxylic acid to precipitate.

  • Extraction of Pure Product: Extract the precipitated product back into an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.

Workflow Diagram

G cluster_extraction Acid-Base Extraction Workflow dissolve_org Dissolve crude in organic solvent add_base Extract with aq. NaHCO3 solution dissolve_org->add_base separate_layers Separate Layers add_base->separate_layers organic_impurities Organic Layer: Neutral/Basic Impurities separate_layers->organic_impurities aqueous_product Aqueous Layer: Deprotonated Acid separate_layers->aqueous_product acidify Acidify aqueous layer with HCl aqueous_product->acidify extract_product Extract with fresh organic solvent acidify->extract_product dry_concentrate Dry and Concentrate Organic Layer extract_product->dry_concentrate pure_product Pure Product dry_concentrate->pure_product

Caption: Workflow for the purification of this compound via acid-base extraction.

Purification by Column Chromatography

For separating the target acid from closely related impurities that are difficult to remove by other means, column chromatography is the method of choice. Normal-phase chromatography using silica gel is generally effective for carboxylic acids.

Quantitative Data Summary

The following table provides an example of a column chromatography separation of the target compound from a less polar impurity.

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane:Ethyl Acetate (e.g., 7:3) + 0.5% Acetic Acid
Retention Factor (Rf) of Impurity ~0.6
Retention Factor (Rf) of Product ~0.4
Expected Purity of Combined Fractions >99.5%

Note: The addition of a small amount of a carboxylic acid like acetic or formic acid to the mobile phase can improve peak shape and reduce tailing.

Experimental Protocol: Silica Gel Column Chromatography
  • Column Packing: Prepare a silica gel slurry in the mobile phase (e.g., Hexane:Ethyl Acetate with 0.5% acetic acid) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combining and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Workflow Diagram

G cluster_chromatography Column Chromatography Workflow pack_column Pack silica gel column load_sample Load crude sample pack_column->load_sample elute Elute with mobile phase and collect fractions load_sample->elute analyze Analyze fractions by TLC elute->analyze combine Combine pure fractions analyze->combine concentrate Concentrate to yield pure product combine->concentrate pure_product Pure Product (>99.5%) concentrate->pure_product

Caption: Workflow for the purification of this compound using column chromatography.

References

Analytical Standards for 2-(4-Methoxyphenyl)-2-methylpropanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical standards of 2-(4-Methoxyphenyl)-2-methylpropanoic acid. It is intended to guide researchers, scientists, and professionals in drug development in the proper identification, quantification, and quality control of this compound.

Physicochemical Properties

This compound is a carboxylic acid derivative with a molecular formula of C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol .[1] It is a solid at room temperature and is soluble in organic solvents.

Table 1: Physicochemical Data of this compound

PropertyValueReference
IUPAC NameThis compound[1]
Synonyms2-(p-anisyl)isobutyric acid, α,α-Dimethyl-p-methoxy-phenylacetic acid[1]
CAS Number2955-46-6
Molecular FormulaC₁₁H₁₄O₃[1]
Molecular Weight194.23 g/mol [1]
AppearanceSolid
Melting Point88-90 °CData from commercial suppliers
SolubilitySoluble in organic solvents such as methanol, ethanol, and dichloromethane. Sparingly soluble in water.General chemical knowledge
pKaEstimated around 4-5Based on similar carboxylic acids

Spectroscopic Data (Predicted and Typical)

While experimental spectra for this specific molecule are not widely available in public databases, the following information is based on predicted values and typical spectral characteristics of analogous compounds containing a 4-methoxyphenyl group and a carboxylic acid moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 1,4-disubstituted benzene ring, the methoxy group protons, and the methyl group protons. The carboxylic acid proton will likely appear as a broad singlet.

    • Aromatic protons (AA'BB' system): Two doublets, one around δ 7.2-7.4 ppm and another around δ 6.8-7.0 ppm.

    • Methoxy protons (-OCH₃): A singlet at approximately δ 3.8 ppm.[2]

    • Methyl protons (-C(CH₃)₂): A singlet at around δ 1.5 ppm.

    • Carboxylic acid proton (-COOH): A broad singlet, typically downfield (> δ 10 ppm), and may be exchangeable with D₂O.

  • ¹³C NMR (Carbon NMR): The carbon NMR spectrum will display distinct signals for the aromatic carbons, the methoxy carbon, the quaternary carbon, the methyl carbons, and the carbonyl carbon of the carboxylic acid.

    • Carbonyl carbon (-COOH): Expected in the range of δ 175-185 ppm.

    • Aromatic carbons: Signals between δ 110-160 ppm. The carbon attached to the methoxy group will be the most downfield among the aromatic carbons.

    • Methoxy carbon (-OCH₃): A signal around δ 55 ppm.[2]

    • Quaternary carbon (-C(CH₃)₂): A signal in the range of δ 40-50 ppm.

    • Methyl carbons (-C(CH₃)₂): A signal around δ 25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the carboxylic acid and the substituted benzene ring.

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹, resulting from hydrogen bonding.[3]

  • C-H Stretch (Aromatic and Aliphatic): Sharp peaks around 3100-3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic).

  • C=O Stretch (Carbonyl): A strong, sharp absorption band between 1720-1680 cm⁻¹.[3][4]

  • C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.

  • C-O Stretch (Ether and Carboxylic Acid): Bands in the 1320-1210 cm⁻¹ and 1180-1020 cm⁻¹ regions.[3]

Mass Spectrometry (MS)

The mass spectrum, typically obtained using electrospray ionization (ESI) or electron ionization (EI), will show the molecular ion and characteristic fragment ions.

  • Molecular Ion (M⁺): For EI, the molecular ion peak would be at m/z 194.

  • [M-H]⁻: In negative ion mode ESI, a peak at m/z 193 would be expected.

  • Fragmentation Pattern: Common fragmentation pathways for arylpropanoic acids include the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the C-C bond adjacent to the aromatic ring.[5] A significant fragment would be expected at m/z 149, corresponding to the [M-COOH]⁺ ion. The fragmentation of the methoxyphenyl group can also lead to characteristic ions.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC)

This section provides a general-purpose reverse-phase HPLC method suitable for the analysis of this compound. Method validation and optimization may be required for specific applications.

Table 2: HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 40% B2-10 min: 40% to 90% B10-12 min: 90% B12-12.1 min: 90% to 40% B12.1-15 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 225 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)

Experimental Protocol: HPLC Analysis

  • Preparation of Standard Solution:

    • Accurately weigh approximately 10 mg of the this compound reference standard.

    • Dissolve in the diluent in a 100 mL volumetric flask and make up to volume to obtain a stock solution of 100 µg/mL.

    • Prepare a series of working standard solutions by diluting the stock solution with the diluent to the desired concentrations for calibration.

  • Preparation of Sample Solution:

    • Accurately weigh the sample containing the analyte.

    • Dissolve the sample in a known volume of diluent to achieve a theoretical concentration within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

    • Inject the standard and sample solutions.

    • Record the chromatograms and integrate the peak corresponding to this compound.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

    • Determine the concentration of the analyte in the sample solution by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of carboxylic acids by GC can be challenging due to their polarity and low volatility. Derivatization is often required to convert the carboxylic acid into a more volatile and thermally stable ester or silyl derivative.[6][7][8]

Table 3: GC-MS Method Parameters (after derivatization)

ParameterCondition
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial temperature: 100 °C, hold for 2 minRamp: 15 °C/min to 280 °C, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

Experimental Protocol: GC-MS Analysis (with Silylation)

  • Derivatization (Silylation):

    • Accurately weigh approximately 1 mg of the dried sample or standard into a vial.

    • Add 100 µL of a suitable silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS).[8]

    • Add 100 µL of a dry solvent (e.g., acetonitrile or pyridine).

    • Cap the vial tightly and heat at 60-70 °C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Acquire the data in full scan mode.

  • Data Analysis:

    • Identify the peak for the silylated derivative of this compound based on its retention time and mass spectrum.

    • The mass spectrum should show a molecular ion corresponding to the trimethylsilyl (TMS) ester and characteristic fragment ions.

    • Quantification can be performed using an internal standard and constructing a calibration curve.

Synthesis and Potential Impurities

A plausible synthetic route for this compound involves the methylation of 4-methoxyphenylacetic acid or its ester derivative.

Potential Process-Related Impurities:

  • Starting Materials: Unreacted 4-methoxyphenylacetic acid.

  • By-products of Methylation: Monomethylated product (2-(4-methoxyphenyl)propanoic acid).

  • Isomeric Impurities: If the starting material contains isomeric impurities (e.g., 2- or 3-methoxyphenylacetic acid), the corresponding isomeric products will be present.

  • Solvent and Reagent Residues: Residual solvents and reagents used in the synthesis and purification steps.

The analytical methods described in this document should be capable of separating and identifying these potential impurities.

Diagrams

Analytical_Workflow cluster_0 Sample Handling cluster_1 Analytical Testing cluster_2 Data Review and Reporting Sample_Receipt Sample Receipt and Logging Physicochemical_Tests Physicochemical Characterization (Appearance, Solubility) Sample_Receipt->Physicochemical_Tests Spectroscopic_Analysis Spectroscopic Identification (NMR, IR, MS) Sample_Receipt->Spectroscopic_Analysis Chromatographic_Purity Chromatographic Analysis (HPLC for Purity and Assay) Sample_Receipt->Chromatographic_Purity GC_Analysis GC-MS for Volatile Impurities and Residual Solvents Sample_Receipt->GC_Analysis Standard_Preparation Reference Standard Preparation Standard_Preparation->Chromatographic_Purity Data_Processing Data Processing and Integration Physicochemical_Tests->Data_Processing Spectroscopic_Analysis->Data_Processing Chromatographic_Purity->Data_Processing GC_Analysis->Data_Processing Results_Review Results Review and OOS Investigation Data_Processing->Results_Review CoA_Generation Certificate of Analysis Generation Results_Review->CoA_Generation

Caption: Workflow for the analytical characterization of this compound.

HPLC_Method_Logic cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Mobile_Phase Prepare Mobile Phase (A: Aq. HCOOH, B: ACN/HCOOH) HPLC_System Equilibrate HPLC System Mobile_Phase->HPLC_System Standard_Sol Prepare Standard Solution (Known Concentration) Injection Inject Standard and Sample Standard_Sol->Injection Sample_Sol Prepare Sample Solution (Unknown Concentration) Sample_Sol->Injection HPLC_System->Injection Separation Isocratic/Gradient Separation on C18 Column Injection->Separation Detection UV Detection at 225 nm Separation->Detection Integration Integrate Peak Areas Detection->Integration Calibration Generate Calibration Curve (Area vs. Concentration) Integration->Calibration from Standards Quantification Quantify Analyte in Sample Integration->Quantification from Sample Calibration->Quantification

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-(4-Methoxyphenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of 2-(4-Methoxyphenyl)-2-methylpropanoic acid, a valuable intermediate in the pharmaceutical and fine chemical industries. The information presented herein is curated for researchers, scientists, and professionals involved in drug development and chemical manufacturing.

Introduction

This compound is a key building block in the synthesis of various organic molecules. Its structural motif, featuring a quaternary carbon center attached to a methoxyphenyl group, is of significant interest in medicinal chemistry. The efficient and scalable synthesis of this compound is crucial for its application in research and commercial production. This document outlines a robust and industrially viable synthetic route commencing from readily available starting materials.

Synthetic Strategy Overview

The primary synthetic route detailed in these notes is a multi-step process that begins with the Friedel-Crafts acylation of anisole. This well-established reaction is followed by a series of transformations to introduce the second methyl group and convert the ketone functionality into the desired carboxylic acid. An alternative approach utilizing a Grignard reagent is also discussed.

Quantitative Data Summary

The following table summarizes typical quantitative data associated with the multi-step synthesis of this compound. Please note that yields are indicative and can vary based on reaction scale and optimization.

StepStarting Material(s)Key ReagentsProductTypical Yield (%)Purity (%)
1. Friedel-Crafts AcylationAnisole, Propionyl ChlorideZeolite H-beta or AlCl₃4-Methoxypropiophenone85-95>98
2. α-Halogenation4-MethoxypropiophenoneN-Bromosuccinimide (NBS), Benzoyl peroxide2-Bromo-1-(4-methoxyphenyl)propan-1-one80-90>97
3. Methylation (Grignard Reaction)2-Bromo-1-(4-methoxyphenyl)propan-1-oneMethylmagnesium bromide (CH₃MgBr)1-(4-Methoxyphenyl)-2-methylpropan-1-one75-85>98
4. Willgerodt-Kindler Reaction1-(4-Methoxyphenyl)-2-methylpropan-1-oneSulfur, Morpholine2-(4-Methoxyphenyl)-2-methylpropanethioamide70-80>95
5. Hydrolysis2-(4-Methoxyphenyl)-2-methylpropanethioamideAqueous acid (e.g., H₂SO₄) or base (e.g., NaOH)This compound85-95>99

Experimental Protocols

Protocol 1: Synthesis of 4-Methoxypropiophenone (Friedel-Crafts Acylation)

This protocol describes the acylation of anisole using propionyl chloride and a zeolite catalyst, which is a greener alternative to traditional Lewis acids.

Materials:

  • Anisole

  • Propionyl chloride

  • Zeolite H-beta catalyst

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred suspension of Zeolite H-beta (0.3 g) in dichloromethane (100 mL) in a round-bottom flask, add anisole (10.8 g, 0.1 mol).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add propionyl chloride (9.25 g, 0.1 mol) dropwise to the reaction mixture over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to recover the catalyst.

  • Wash the filtrate with 5% sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-methoxypropiophenone.

  • Purify the crude product by vacuum distillation or recrystallization from ethanol.

Protocol 2: Synthesis of this compound via the Willgerodt-Kindler Reaction and Hydrolysis

This protocol outlines the conversion of a ketone to the target carboxylic acid.

Materials:

  • 1-(4-Methoxyphenyl)-2-methylpropan-1-one

  • Sulfur

  • Morpholine

  • Sulfuric acid (concentrated)

  • Sodium hydroxide

  • Diethyl ether

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

Step A: Willgerodt-Kindler Reaction

  • In a round-bottom flask, combine 1-(4-methoxyphenyl)-2-methylpropan-1-one (17.8 g, 0.1 mol), sulfur (3.84 g, 0.12 g-atom), and morpholine (10.44 g, 0.12 mol).

  • Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture and pour it into a beaker of cold water.

  • The solid thioamide product will precipitate. Collect the solid by filtration, wash with cold water, and dry.

Step B: Hydrolysis

  • To the crude 2-(4-methoxyphenyl)-2-methylpropanethioamide from the previous step, add a 20% aqueous sodium hydroxide solution (100 mL).

  • Heat the mixture to reflux for 12-18 hours, or until the evolution of ammonia ceases.

  • Cool the reaction mixture and acidify with concentrated sulfuric acid to a pH of approximately 2.

  • The carboxylic acid product will precipitate. Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Visualizations

Synthetic Pathways Overview

High-Level Overview of Synthetic Routes A Anisole B Friedel-Crafts Acylation A->B Propionyl Chloride C 4-Methoxypropiophenone B->C D Further Transformations C->D E This compound D->E F 4-Bromoanisole G Grignard Reagent Formation F->G Mg H Reaction with Electrophile G->H H->E Detailed Workflow of the Friedel-Crafts Based Synthesis cluster_0 Step 1: Acylation cluster_1 Step 2-3: Halogenation & Methylation cluster_2 Step 4-5: Conversion to Acid A Anisole + Propionyl Chloride B Reaction with Zeolite H-beta A->B C Workup and Purification B->C D 4-Methoxypropiophenone C->D E 4-Methoxypropiophenone F α-Halogenation (NBS) E->F G Grignard Reaction (CH3MgBr) F->G H 1-(4-Methoxyphenyl)-2-methylpropan-1-one G->H I 1-(4-Methoxyphenyl)-2-methylpropan-1-one J Willgerodt-Kindler Reaction I->J K Hydrolysis J->K L This compound K->L Mechanism of the Willgerodt-Kindler Reaction Ketone Aryl Alkyl Ketone Thioamide Thioamide Intermediate Ketone->Thioamide + Sulfur, Amine CarboxylicAcid Carboxylic Acid Thioamide->CarboxylicAcid Hydrolysis

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Methoxyphenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(4-Methoxyphenyl)-2-methylpropanoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent synthetic strategies for this compound include:

  • Grignard Reaction followed by Carboxylation: This involves the formation of a Grignard reagent from a suitable haloanisole derivative, which then reacts with carbon dioxide to form the carboxylate salt, followed by acidic workup.

  • Oxidation of a Precursor Alcohol: Synthesis of the corresponding primary alcohol, 2-(4-methoxyphenyl)-2-methylpropan-1-ol, which is then oxidized to the carboxylic acid using a strong oxidizing agent like Jones reagent.

  • Williamson Ether Synthesis: This route involves the reaction of a phenoxide with an appropriate alkyl halide. While feasible, controlling selectivity can be a challenge.

Q2: I am experiencing low yields in my Grignard reaction. What are the likely causes and how can I improve it?

A2: Low yields in Grignard reactions are common and often stem from a few key issues. Ensure all glassware is rigorously dried, and use anhydrous solvents. The magnesium turnings should be activated to remove the passivating oxide layer; this can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Slow, controlled addition of the alkyl halide is crucial to prevent side reactions like Wurtz coupling.

Q3: My oxidation of 2-(4-methoxyphenyl)-2-methylpropan-1-ol to the carboxylic acid is not going to completion. What can I do?

A3: Incomplete oxidation can be due to insufficient oxidizing agent or non-optimal reaction conditions. When using Jones reagent (chromium trioxide in sulfuric acid and acetone), ensure an excess of the reagent is used. The reaction is often characterized by a color change from orange-red to green; the persistence of the orange-red color indicates the presence of excess oxidant. The reaction should be stirred at room temperature for an adequate amount of time, which can be monitored by Thin Layer Chromatography (TLC).

Q4: What are the typical side products I should be aware of during the synthesis?

A4: In the Grignard route, a common side product is the Wurtz coupling product, resulting from the reaction of the Grignard reagent with the starting alkyl halide. During the oxidation step, if the reaction is not carried out to completion, you may isolate the intermediate aldehyde. In the Williamson ether synthesis, dialkylation of the phenol can be a significant side product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Failure of Grignard reaction to initiate Inactive magnesium surface due to oxide layer.Activate magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane.
Presence of moisture in glassware or solvent.Flame-dry all glassware under vacuum and use anhydrous solvents.
Low yield of carboxylic acid from Grignard carboxylation Inefficient trapping of carbon dioxide.Use an excess of dry ice (solid CO2) and add the Grignard reagent to it slowly.
Grignard reagent concentration is lower than expected.Titrate the Grignard reagent before use to determine its exact concentration.
Formation of significant amounts of biphenyl byproduct Wurtz coupling side reaction.Add the alkyl halide slowly to the magnesium turnings and maintain a moderate reaction temperature.
Incomplete oxidation of the precursor alcohol Insufficient oxidizing agent.Use a slight excess of the oxidizing agent (e.g., Jones reagent).
Reaction time is too short.Monitor the reaction by TLC and allow it to stir until the starting material is consumed.
Difficulty in purifying the final product Presence of unreacted starting materials or side products.Utilize column chromatography on silica gel for purification. Recrystallization from a suitable solvent system can also be effective.

Quantitative Data Summary

The following table summarizes typical yields for the key reaction steps involved in the synthesis of this compound, based on analogous reactions reported in the literature. Actual yields may vary depending on specific experimental conditions and scale.

Reaction Step Reactants Product Typical Yield (%)
Grignard Reagent Formation4-Bromoanisole, Magnesium4-Methoxyphenylmagnesium bromide80-95
Carboxylation4-Methoxyphenylmagnesium bromide, CO2This compound60-80
Oxidation2-(4-methoxyphenyl)-2-methylpropan-1-olThis compound70-90
Williamson Ether Synthesis4-Methoxyphenol, 2-chloro-2-methylpropanoic acidThis compound50-70[1]

Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction and Carboxylation

Step 1a: Preparation of 4-Methoxyphenylmagnesium Bromide (Grignard Reagent)

  • Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a stream of dry nitrogen.

  • Initiation: To the flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.

  • Reaction: Add a solution of 4-bromoanisole (1 equivalent) in anhydrous tetrahydrofuran (THF) dropwise from the dropping funnel. The reaction should initiate spontaneously, evidenced by a color change and gentle refluxing. If the reaction does not start, gentle warming may be required.

  • Completion: After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

Step 1b: Carboxylation

  • Preparation: In a separate flask, crush an excess of dry ice.

  • Reaction: Slowly add the prepared Grignard reagent solution to the crushed dry ice with vigorous stirring.

  • Work-up: After the addition is complete, allow the mixture to warm to room temperature. Quench the reaction by slowly adding 1 M hydrochloric acid until the solution is acidic.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Synthesis via Oxidation of 2-(4-methoxyphenyl)-2-methylpropan-1-ol

Step 2a: Preparation of Jones Reagent

  • Dissolve chromium trioxide (CrO₃) in concentrated sulfuric acid.

  • Slowly and carefully add this mixture to water with stirring.

Step 2b: Oxidation

  • Reaction Setup: In a flask, dissolve 2-(4-methoxyphenyl)-2-methylpropan-1-ol (1 equivalent) in acetone.

  • Oxidation: Cool the solution in an ice bath and add the prepared Jones reagent dropwise with stirring. Maintain the temperature below 20 °C. A color change from orange-red to green will be observed. Continue adding the reagent until the orange-red color persists.[2]

  • Completion: After the addition, remove the ice bath and stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by adding isopropanol until the orange color disappears.

  • Extraction: Add water and extract the product with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid. Further purification can be achieved by recrystallization.

Visualizations

Synthesis_Workflow cluster_route1 Route 1: Grignard Carboxylation cluster_route2 Route 2: Oxidation of Alcohol Start1 4-Bromoanisole Grignard Grignard Formation (Mg, THF) Start1->Grignard Grignard_Reagent 4-Methoxyphenyl- magnesium bromide Grignard->Grignard_Reagent Carboxylation Carboxylation (1. CO2, 2. H3O+) Grignard_Reagent->Carboxylation Product1 2-(4-Methoxyphenyl)-2- methylpropanoic acid Carboxylation->Product1 Start2 2-(4-methoxyphenyl)- 2-methylpropan-1-ol Oxidation Oxidation (Jones Reagent) Start2->Oxidation Product2 2-(4-Methoxyphenyl)-2- methylpropanoic acid Oxidation->Product2

Caption: Plausible synthetic routes for this compound.

Troubleshooting_Logic Start Low Yield Observed Check_Reaction Which reaction step? Start->Check_Reaction Grignard Grignard Formation Check_Reaction->Grignard Oxidation Oxidation Step Check_Reaction->Oxidation Purification Purification Check_Reaction->Purification Grignard_Issue Grignard Issues Grignard->Grignard_Issue Oxidation_Issue Oxidation Issues Oxidation->Oxidation_Issue Purification_Issue Purification Issues Purification->Purification_Issue Initiation_Fail Failure to Initiate Grignard_Issue->Initiation_Fail No Low_Conversion Low Conversion Grignard_Issue->Low_Conversion Yes Side_Products Side Products (Wurtz) Initiation_Fail->Side_Products No Solution_Initiation Activate Mg (Iodine) Ensure anhydrous conditions Initiation_Fail->Solution_Initiation Yes Solution_Conversion Check reagent quality Titrate Grignard Low_Conversion->Solution_Conversion Solution_Side_Products Slow addition of halide Control temperature Side_Products->Solution_Side_Products Yes Incomplete_Ox Incomplete Reaction Oxidation_Issue->Incomplete_Ox Yes Solution_Incomplete_Ox Use excess oxidant Increase reaction time Monitor by TLC Incomplete_Ox->Solution_Incomplete_Ox Impure_Product Impure Final Product Purification_Issue->Impure_Product Yes Solution_Impure Column Chromatography Recrystallization Impure_Product->Solution_Impure

Caption: Troubleshooting workflow for improving synthesis yield.

References

Technical Support Center: Synthesis of 2-(4-Methoxyphenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(4-methoxyphenyl)-2-methylpropanoic acid. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimentation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound via two primary synthetic routes: Grignard reaction with carbon dioxide and the haloform reaction.

Grignard Reaction Route: Troubleshooting

The synthesis of this compound via a Grignard reagent involves the reaction of a 4-methoxyphenylmagnesium halide with a carboxylating agent. The primary starting material is typically 4-bromoanisole or 4-chloroanisole.

Common Issues and Solutions

Symptom Possible Cause(s) Suggested Solution(s)
Low or no yield of Grignard reagent 1. Wet glassware or solvent: Grignard reagents are highly sensitive to moisture.[1] 2. Inactive magnesium surface: The magnesium turnings may have an oxide layer preventing reaction. 3. Improper initiation: The reaction may not have started.1. Flame-dry all glassware under vacuum and use anhydrous solvents.[1] 2. Activate magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane.[1] 3. Add a small portion of the halide first and observe for signs of reaction (e.g., bubbling, heat) before adding the rest. Gentle heating may be required to initiate.
Formation of a significant amount of white precipitate (biphenyl derivative) Wurtz-Fittig coupling: A side reaction where the Grignard reagent reacts with the unreacted aryl halide.[2]1. Add the aryl halide slowly and at a controlled rate to maintain a low concentration in the reaction mixture. 2. Maintain a moderate reaction temperature; avoid excessive heating. 3. Ensure efficient stirring to quickly disperse the added halide.
Low yield of the desired carboxylic acid after carboxylation 1. Inefficient carboxylation: Poor reaction with CO2 (dry ice). 2. Loss during workup: The product may be lost during the extraction and purification steps.1. Use freshly crushed, high-quality dry ice. Pour the Grignard solution onto an excess of crushed dry ice with vigorous stirring. 2. Carefully control the pH during the acidic workup to ensure the carboxylic acid is fully protonated for efficient extraction into the organic phase.
Presence of unreacted starting material (4-substituted anisole) Incomplete Grignard formation or reaction: The initial Grignard reagent formation was not complete.1. Ensure the magnesium is fully consumed before proceeding with carboxylation. 2. Titrate a small aliquot of the Grignard reagent to determine its concentration and ensure a stoichiometric amount is used in the subsequent step.

Quantitative Data on Grignard Reaction Side Products

Side Reaction Typical Impact on Yield Conditions Favoring Side Reaction Reference
Wurtz-Fittig CouplingCan reduce the yield of the desired product by 5-20% or more.High local concentration of aryl halide, high reaction temperature.[2]
Reaction with adventitious waterComplete loss of Grignard reagent if significant water is present.Use of non-anhydrous solvents or glassware.[1]
Haloform Reaction Route: Troubleshooting

This route typically starts with 4-methoxyacetophenone, which is reacted with a halogen (e.g., bromine or chlorine) in the presence of a strong base.

Common Issues and Solutions

Symptom Possible Cause(s) Suggested Solution(s)
Low yield of carboxylic acid 1. Incomplete reaction: The haloform reaction did not go to completion. 2. Side reactions: Formation of α-haloketones without complete conversion to the carboxylate.1. Ensure a sufficient excess of halogen and base are used. 2. Maintain the reaction temperature and time as specified in the protocol. 3. Monitor the reaction by TLC or GC to ensure the disappearance of the starting material.
Product is difficult to purify Presence of partially halogenated byproducts: Incomplete halogenation of the methyl ketone.1. Ensure adequate mixing and reaction time to promote complete tri-halogenation. 2. Recrystallization from a suitable solvent system (e.g., ethanol/water) can help remove less polar byproducts.
Formation of colored impurities Side reactions involving the aromatic ring: Under harsh conditions, the aromatic ring may undergo halogenation.1. Control the reaction temperature and avoid prolonged reaction times. 2. Use a milder halogenating agent if possible.
Inconsistent results Variability in the quality of reagents: The concentration of the hypohalite solution can vary.1. Use freshly prepared or standardized hypohalite solutions. 2. Ensure the base is of high purity.

Quantitative Data on Haloform Reaction Side Products

Side Reaction/Issue Typical Impact on Purity Conditions Favoring Side Reaction
Incomplete HalogenationCan result in a mixture of mono-, di-, and tri-halogenated ketones, significantly reducing the purity of the final product.Insufficient halogen or base, low reaction temperature, or short reaction time.
Aromatic HalogenationMay lead to the formation of ring-halogenated byproducts, which can be difficult to separate from the desired product.High reaction temperatures, excess halogen, or prolonged reaction times.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound?

A1: Both the Grignard and haloform reaction routes are viable. The choice often depends on the availability and cost of the starting materials. The Grignard route, starting from 4-bromoanisole, is a very common and direct method for introducing the carboxylic acid group. The haloform reaction, starting from 4-methoxyacetophenone, is also efficient if the starting ketone is readily available.

Q2: How can I confirm the identity and purity of my final product?

A2: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Gas Chromatography-Mass Spectrometry (GC-MS), and melting point analysis are recommended. NMR can confirm the structure of the desired product and identify major impurities. GC-MS is useful for detecting and identifying volatile impurities and byproducts.

Q3: What are the key safety precautions to take during these syntheses?

A3: For the Grignard reaction, it is crucial to work under strictly anhydrous conditions as Grignard reagents react violently with water. Diethyl ether and THF are highly flammable and should be handled in a well-ventilated fume hood away from ignition sources. For the haloform reaction, halogens are corrosive and toxic and should be handled with appropriate personal protective equipment. The reaction can be exothermic and should be carefully controlled.

Q4: My Grignard reaction is difficult to initiate. What should I do?

A4: Difficulty in initiating a Grignard reaction is a common issue. First, ensure all your glassware is completely dry and you are using an anhydrous solvent. Activating the magnesium surface is key; you can do this by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the magnesium turnings in the flask with a glass rod to expose a fresh surface.

Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction

This protocol describes the synthesis of this compound from 4-bromoanisole.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • 4-bromoanisole

  • Iodine (crystal)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation:

    • Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • Dissolve 4-bromoanisole in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small amount of the 4-bromoanisole solution to the flask to initiate the reaction. If the reaction does not start, gently warm the flask.

    • Once the reaction has started (indicated by bubbling and a grayish color), add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

  • Carboxylation:

    • Cool the Grignard reagent to room temperature.

    • In a separate beaker, crush an excess of dry ice.

    • Slowly pour the Grignard solution onto the crushed dry ice with vigorous stirring.

    • Allow the mixture to warm to room temperature, during which the excess dry ice will sublime.

  • Workup and Purification:

    • Slowly add dilute hydrochloric acid to the reaction mixture until the aqueous layer is acidic.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with a saturated sodium bicarbonate solution.

    • Acidify the bicarbonate layer with concentrated hydrochloric acid to precipitate the carboxylic acid.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.

    • The crude product can be recrystallized from a suitable solvent like an ethanol/water mixture.

Protocol 2: Synthesis via Haloform Reaction

This protocol describes the synthesis of this compound from 4-methoxyacetophenone.

Materials:

  • 4-methoxyacetophenone

  • Sodium hydroxide

  • Bromine or commercial bleach (sodium hypochlorite solution)

  • Hydrochloric acid (concentrated)

  • Sodium bisulfite (if using bromine)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve sodium hydroxide in water and cool the solution in an ice bath.

    • Slowly add bromine to the cold sodium hydroxide solution to prepare the sodium hypobromite solution. Alternatively, a commercial bleach solution can be used directly.

    • Add 4-methoxyacetophenone to the hypohalite solution.

  • Reaction:

    • Stir the mixture vigorously. The reaction is often exothermic, so maintain the temperature with an ice bath.

    • Continue stirring until the reaction is complete (monitor by TLC).

  • Workup and Purification:

    • If bromine was used, destroy any excess by adding a small amount of sodium bisulfite solution.

    • Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove the bromoform byproduct.

    • Carefully acidify the aqueous layer with concentrated hydrochloric acid until the product precipitates.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.

    • Recrystallize the crude product from an appropriate solvent.

Mandatory Visualizations

TroubleshootingWorkflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting start Start Synthesis reaction_check Reaction Outcome Assessment start->reaction_check low_yield Low Yield reaction_check->low_yield Yield < Expected impurity_detected Impurity Detected by TLC/GC reaction_check->impurity_detected Purity < Expected successful_synthesis Successful Synthesis reaction_check->successful_synthesis Yield & Purity OK grignard_cause Grignard Route: - Wet Reagents? - Inactive Mg? - Wurtz Coupling? low_yield->grignard_cause Grignard Route haloform_cause Haloform Route: - Incomplete Reaction? - Side Reactions? low_yield->haloform_cause Haloform Route impurity_detected->grignard_cause Grignard Route impurity_detected->haloform_cause Haloform Route grignard_solution Solution: - Dry Glassware/Solvents - Activate Mg (Iodine) - Slow Halide Addition grignard_cause->grignard_solution grignard_solution->start Retry Synthesis haloform_solution Solution: - Excess Reagents - Control Temperature - Optimize Reaction Time haloform_cause->haloform_solution haloform_solution->start Retry Synthesis

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 2-(4-Methoxyphenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Methoxyphenyl)-2-methylpropanoic acid. Our goal is to help you overcome common challenges and optimize your reaction conditions for improved yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most frequently employed methods for the synthesis of this compound are the haloform reaction of 4'-methoxyacetophenone and the hydrolysis of 2-(4-methoxyphenyl)-2-methylpropionitrile. Each route has its own set of advantages and challenges to consider.

Q2: I am considering the haloform reaction. What are the typical starting materials and reagents?

A2: The haloform reaction is a classic method for converting methyl ketones into carboxylic acids.[1] For the synthesis of this compound, the typical starting material is 4'-methoxyacetophenone. The reaction is conducted in the presence of a halogen (like household bleach, which contains sodium hypochlorite) and a base.[2]

Q3: What are the key parameters to control during the haloform reaction?

A3: Critical parameters to monitor and control include reaction temperature, pH, and reaction time. The pH is particularly important; a high pH (11-12) favors the desired haloform reaction, while a low pH can lead to competing electrophilic aromatic substitution.[2]

Q4: Are there any significant side reactions to be aware of during the haloform reaction of 4'-methoxyacetophenone?

A4: Yes, a notable side reaction is the electrophilic aromatic substitution on the electron-rich aromatic ring, which can occur at a low pH.[2] It is crucial to maintain a basic reaction medium to suppress this side reaction. Incomplete reaction can also be an issue, leading to the presence of unreacted starting material in the product mixture.

Q5: What is a suitable method for purifying the final product?

A5: Recrystallization is a common and effective method for purifying solid organic compounds like this compound. The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the compound well at elevated temperatures but poorly at room temperature. Common solvent systems for recrystallization include ethanol-water mixtures.[3]

Troubleshooting Guides

Haloform Reaction Route
Issue Possible Cause(s) Troubleshooting Steps
Low or no product yield 1. Incorrect pH: The reaction mixture is not sufficiently basic.1. Ensure the pH of the reaction mixture is between 11 and 12. Use a pH meter or pH paper to verify. Add additional base (e.g., NaOH solution) if necessary.
2. Insufficient reaction time or temperature: The reaction has not gone to completion.2. Increase the reaction time or temperature. Refluxing the reaction mixture is a common practice to ensure the reaction proceeds to completion.[2]
3. Degraded bleach: The sodium hypochlorite in the bleach may have decomposed over time.3. Use fresh, unopened household bleach for the reaction to ensure the concentration of the oxidizing agent is sufficient.
Presence of unreacted starting material (4'-methoxyacetophenone) in the product 1. Incomplete reaction: See "Low or no product yield."1. See troubleshooting steps for "Low or no product yield."
2. Insufficient amount of bleach: Not enough oxidizing agent to convert all the starting material.2. Use a stoichiometric excess of bleach to ensure complete conversion of the methyl ketone.
Formation of a significant amount of an unknown byproduct 1. Low pH leading to electrophilic aromatic substitution (EAS): The reaction conditions are acidic or neutral.1. As mentioned, strictly maintain a high pH (11-12) throughout the reaction. The electron-donating methoxy group activates the aromatic ring, making it susceptible to EAS under acidic conditions.
Difficulty in isolating the product after acidification 1. Product is not precipitating: The product may be too soluble in the reaction mixture.1. After acidification, cool the reaction mixture in an ice bath to decrease the solubility of the carboxylic acid and promote precipitation. If precipitation is still slow, gently scratching the inside of the flask with a glass rod can induce crystallization.
2. Formation of an oil instead of a solid: The product is "oiling out."2. This can happen if the product is impure or if the cooling is too rapid. Try to cool the solution more slowly. If an oil persists, you can try to redissolve it by gentle heating and then allow it to cool slowly again. If that fails, extract the oil with a suitable organic solvent, dry the organic layer, and evaporate the solvent to isolate the crude product for purification.

Experimental Protocols

Synthesis of this compound via Haloform Reaction

This protocol is adapted from a general procedure for the haloform reaction of 4'-methoxyacetophenone.[2]

Materials:

  • 4'-methoxyacetophenone

  • Household bleach (containing sodium hypochlorite)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Sodium thiosulfate (Na₂S₂O₃) (for quenching)

  • Deionized water

  • Suitable solvent for recrystallization (e.g., ethanol/water)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4'-methoxyacetophenone and household bleach.

  • Adjust pH: Add a solution of sodium hydroxide to raise the pH of the mixture to 11-12.

  • Reaction: Heat the mixture to reflux and maintain the reflux for a specified period, monitoring the reaction progress by a suitable method (e.g., TLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and add a solution of sodium thiosulfate to quench any remaining hypochlorite.

  • Workup: Carefully acidify the reaction mixture with hydrochloric acid to a neutral pH. The product, this compound, should precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system to obtain the pure this compound.

Quantitative Data Summary (Illustrative)

ParameterValue/RangeNotes
Reactant Ratio (Ketone:Bleach) 1 : 3 (molar ratio)An excess of bleach is typically used.
Reaction Temperature RefluxHeating is generally required to drive the reaction to completion.
Reaction Time 30 - 60 minutesReaction time may vary and should be monitored.[2]
pH 11 - 12Critical for favoring the haloform reaction over side reactions.[2]
Typical Yield Moderate to GoodYields can vary depending on the optimization of reaction conditions.

Visualizations

Haloform_Reaction_Workflow start Start: 4'-Methoxyacetophenone reagents Add Bleach (NaOCl) and NaOH (pH 11-12) start->reagents reflux Heat to Reflux reagents->reflux monitor Monitor Reaction (e.g., TLC) reflux->monitor cool Cool to Room Temperature monitor->cool quench Quench with Na2S2O3 cool->quench acidify Acidify with HCl to Neutral pH quench->acidify precipitate Product Precipitates acidify->precipitate filter Vacuum Filtration precipitate->filter recrystallize Recrystallize filter->recrystallize product Pure 2-(4-Methoxyphenyl)-2- methylpropanoic acid recrystallize->product

Caption: Workflow for the synthesis of this compound via the haloform reaction.

Troubleshooting_Low_Yield start Low or No Yield check_ph Is pH 11-12? start->check_ph adjust_ph Adjust pH with NaOH check_ph->adjust_ph No check_time_temp Sufficient Reaction Time and Temperature? check_ph->check_time_temp Yes adjust_ph->check_time_temp increase_time_temp Increase Reflux Time or Temperature check_time_temp->increase_time_temp No check_bleach Is Bleach Fresh? check_time_temp->check_bleach Yes increase_time_temp->check_bleach use_fresh_bleach Use Fresh Bleach check_bleach->use_fresh_bleach No success Improved Yield check_bleach->success Yes use_fresh_bleach->success

Caption: Troubleshooting decision tree for low yield in the haloform reaction.

References

Technical Support Center: Purification of 2-(4-Methoxyphenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-(4-Methoxyphenyl)-2-methylpropanoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound via recrystallization and column chromatography.

Recrystallization Troubleshooting

Q1: My compound "oils out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can be caused by several factors:

  • Cooling too quickly: Rapid cooling can prevent the molecules from orienting into a crystal lattice.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can also help.

  • Solvent is too nonpolar: The compound may be too soluble in the chosen solvent system.

    • Solution: Add a small amount of a more polar "anti-solvent" (in which the compound is less soluble) dropwise to the hot solution until it becomes slightly cloudy, then reheat until the solution is clear before allowing it to cool slowly.

  • High impurity concentration: Impurities can lower the melting point of the mixture, leading to the formation of an oil.

    • Solution: Attempt a preliminary purification step, such as a simple filtration or a wash, before recrystallization.

Q2: I have very low or no crystal formation after cooling. What went wrong?

A2: This issue typically arises from the solution not being sufficiently saturated.

  • Too much solvent: Using an excessive amount of solvent will prevent the compound from reaching its saturation point upon cooling.

    • Solution: Evaporate some of the solvent to concentrate the solution and then allow it to cool again.

  • Sub-optimal solvent system: The chosen solvent may be too good at dissolving your compound at all temperatures.

    • Solution: Perform small-scale solubility tests to find a solvent in which the compound is highly soluble when hot but poorly soluble when cold. Common solvent systems for carboxylic acids include ethanol/water, and hexane/ethyl acetate.[1]

Q3: The purity of my recrystallized product is still low. How can I improve it?

A3: Low purity after recrystallization can be due to co-crystallization of impurities or inefficient removal of the impure mother liquor.

  • Impurities with similar solubility: If impurities have similar solubility profiles to your product, they may crystallize as well.

    • Solution: A second recrystallization may be necessary. Ensure the crystals are washed with a small amount of cold, fresh solvent to remove any adhering mother liquor.[2]

  • Incomplete removal of mother liquor: Residual solvent containing dissolved impurities can contaminate the final product.

    • Solution: Ensure the crystals are thoroughly washed with a minimal amount of ice-cold solvent during filtration.

Column Chromatography Troubleshooting

Q4: My compound is not moving down the column (low Rf value). What should I do?

A4: This indicates that the mobile phase is not polar enough to elute your compound from the stationary phase.

  • Solution: Gradually increase the polarity of the mobile phase. For normal-phase chromatography (e.g., silica gel), this can be achieved by increasing the proportion of the more polar solvent in your eluent mixture (e.g., increasing the percentage of ethyl acetate in a hexane/ethyl acetate system).[3][4]

Q5: My compound is running too fast (high Rf value), resulting in poor separation. How can I fix this?

A5: This suggests that the mobile phase is too polar, causing your compound to have a weak interaction with the stationary phase.

  • Solution: Decrease the polarity of the mobile phase. In a normal-phase system, this means increasing the proportion of the less polar solvent (e.g., increasing the percentage of hexane in a hexane/ethyl acetate system).[3][4]

Q6: I am observing peak tailing in my collected fractions. What is the cause?

A6: Peak tailing, where the back of the chromatographic peak is elongated, can be caused by several factors, especially with acidic compounds like carboxylic acids.

  • Strong interaction with the stationary phase: The acidic proton of the carboxylic acid can interact strongly with the slightly acidic silica gel, leading to tailing.

    • Solution: Add a small amount of a volatile acid, such as acetic acid or formic acid (e.g., 0.1-1%), to the mobile phase. This will protonate the silanol groups on the silica surface and reduce the strong interaction with your compound, resulting in more symmetrical peaks.[5]

Q7: What are the likely impurities I should be trying to separate?

A7: The impurities will depend on the synthetic route used. A common method for synthesizing 2-arylpropanoic acids is the alkylation of an arylacetonitrile derivative. Potential impurities from this and related syntheses include:

  • Starting materials: Unreacted p-methoxyphenylacetonitrile or alkylating agent.

  • Over-alkylation product: 2-(4-Methoxyphenyl)-2,3-dimethylpropanenitrile, which would be hydrolyzed to the corresponding carboxylic acid.

  • Isomeric impurities: If the starting aromatic compound is not purely para-substituted, ortho- and meta-isomers of the final product can be present. This is a known issue in the synthesis of similar arylpropanoic acids.

  • Byproducts from side reactions: Depending on the reaction conditions, other unforeseen byproducts may form.

Quantitative Data Summary

The following table summarizes typical quantitative data for the purification of this compound. Please note that actual yields and purity may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification MethodTypical Yield (%)Typical Purity (%)Analytical Method for Purity Assessment
Recrystallization75 - 90> 98.5HPLC, GC-MS, Melting Point
Column Chromatography60 - 85> 99.0HPLC, GC-MS, NMR

Data is compiled from general knowledge of purifying similar arylpropanoic acids and a patent for a related compound which achieved >90% yield and 99.5% purity.[6]

Experimental Protocols

Protocol 1: Recrystallization using a Hexane-Ethyl Acetate Solvent System

This protocol describes a general procedure for the purification of this compound by recrystallization.

Materials:

  • Crude this compound

  • Ethyl acetate (reagent grade)

  • Hexane (reagent grade)

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate while stirring to dissolve the solid completely.

  • Induce Cloudiness: While the solution is still hot, add hexane dropwise until the solution becomes slightly cloudy. This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethyl acetate to the cloudy solution until it becomes clear again.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the collected crystals with a small amount of a cold hexane/ethyl acetate mixture (with a higher proportion of hexane) to remove any residual impurities.[2]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Column Chromatography

This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Acetic acid (optional, reagent grade)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform and air-free packing.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., 95:5 hexane:ethyl acetate) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a mobile phase of low polarity (e.g., 95:5 hexane:ethyl acetate). To address potential peak tailing, 0.1% acetic acid can be added to the mobile phase.[5]

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., from 5% to 10%, then to 15%, etc.).

  • Fraction Collection: Collect the eluent in fractions.

  • Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

Troubleshooting Workflow for Recrystallization

G Troubleshooting Recrystallization Issues start Start Purification recrystallization Perform Recrystallization start->recrystallization observe Observe Outcome recrystallization->observe oiling_out Compound Oils Out observe->oiling_out Oiling? no_crystals Low/No Crystal Formation observe->no_crystals No Crystals? low_purity Purity is Low observe->low_purity Low Purity? success Pure Crystals Obtained observe->success Good Crystals? solution_oiling 1. Cool Slowly 2. Adjust Solvent Ratio 3. Preliminary Cleanup oiling_out->solution_oiling solution_no_crystals 1. Evaporate Excess Solvent 2. Re-evaluate Solvent System no_crystals->solution_no_crystals solution_low_purity 1. Rewash with Cold Solvent 2. Perform Second Recrystallization low_purity->solution_low_purity solution_oiling->recrystallization solution_no_crystals->recrystallization solution_low_purity->recrystallization

Caption: A flowchart for troubleshooting common issues in recrystallization.

Logical Relationships in Column Chromatography Troubleshooting

G Troubleshooting Column Chromatography problem Problem Low Rf (Stuck on Column) High Rf (Poor Separation) Peak Tailing cause Possible Cause Mobile phase too nonpolar Mobile phase too polar Strong analyte-stationary phase interaction problem:low->cause:low is caused by problem:high->cause:high is caused by problem:tail->cause:tail is caused by solution Solution Increase mobile phase polarity Decrease mobile phase polarity Add acid to mobile phase cause:low->solution:low is solved by cause:high->solution:high is solved by cause:tail->solution:tail is solved by

Caption: Logical relationships between problems, causes, and solutions in column chromatography.

References

Stability issues of 2-(4-Methoxyphenyl)-2-methylpropanoic acid under storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of 2-(4-Methoxyphenyl)-2-methylpropanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, it is recommended to store this compound at room temperature.[1] Some sources for structurally similar compounds suggest enhanced stability at refrigerated temperatures (2-8°C), protected from light, and under an inert atmosphere.[2][3] For long-term storage, consider amber vials to minimize light exposure.

Q2: Is this compound sensitive to light?

Q3: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented, based on its chemical structure and information on similar compounds, potential degradation routes include:

  • Oxidative degradation: The methoxy group on the phenyl ring can be susceptible to oxidation.[4]

  • Photodegradation: Exposure to light, particularly UV radiation, can potentially lead to the formation of degradation products.[4]

  • Hydrolysis: Although generally stable, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to hydrolysis of the methoxy group.[4][5]

Q4: How can I detect degradation of my this compound sample?

The most reliable method for detecting degradation is through stability-indicating analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6][7][8] These methods can separate the intact parent compound from any impurities or degradation products that may have formed. Visual inspection for color changes or precipitation can be an initial indicator, but is not a definitive measure of stability.[4]

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays over time.

  • Possible Cause: Degradation of the compound in the assay medium.

  • Troubleshooting Steps:

    • Prepare fresh solutions of the compound for each experiment.

    • If the experiment has a long duration, conduct a parallel stability test of the compound in the assay medium.

    • Analyze samples from the parallel stability test at different time points using a validated analytical method (e.g., HPLC) to determine the concentration of the active compound.[4]

Issue 2: Appearance of unexpected peaks in HPLC analysis.

  • Possible Cause: This could be due to contamination of the sample or degradation of the compound.

  • Troubleshooting Steps:

    • Analyze the solid starting material to confirm its initial purity.

    • If the starting material is pure, the new peaks are likely degradation products.

    • To identify the cause of degradation, consider performing a forced degradation study (see Experimental Protocols).

Issue 3: Poor peak shape (e.g., tailing) in reversed-phase HPLC analysis.

  • Possible Cause: Secondary interactions between the acidic analyte and the stationary phase.[9]

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Ensure the pH of the mobile phase is at least 2 units below the pKa of the carboxylic acid group to ensure it is fully protonated. Using a buffer is highly recommended.[9]

    • Use an End-Capped Column: Employ a column where the residual silanol groups on the silica packing are capped to minimize secondary interactions.[9]

    • Column Cleaning: If the column is contaminated, flush it with a strong solvent to remove any adsorbed impurities.[9]

Data Presentation

Table 1: Example Stability Data for this compound under Accelerated Conditions

Storage ConditionTime (Weeks)Assay (%) of InitialAppearance of Degradation Products (Peak Area %)
40°C / 75% RH0100.00.0
298.51.5
496.23.8
Photostability (ICH Q1B)0100.00.0
Exposed92.17.9
Dark Control99.80.2

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general approach for developing an HPLC method to assess the stability of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. The gradient can be optimized to achieve good separation between the parent peak and any degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength determined by the UV spectrum of the compound (e.g., 230 nm).

  • Column Temperature: 30°C.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration.

  • Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.[6]

Protocol 2: Forced Degradation Study

This study is designed to intentionally degrade the compound to understand its degradation pathways and to confirm that the analytical method is stability-indicating.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions: Aliquot the stock solution and expose it to the following stress conditions:[4]

    • Acid Hydrolysis: Add 0.1 N HCl and heat at 80°C for 24 hours.

    • Base Hydrolysis: Add 0.1 N NaOH and heat at 80°C for 24 hours.

    • Oxidation: Add 3% hydrogen peroxide and store at room temperature for 24 hours.

    • Thermal Degradation: Heat a solution of the compound at 80°C for 24 hours.

    • Photodegradation: Expose a solution of the compound to light according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples, along with an unstressed control, using the validated stability-indicating HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak.

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution acid Acid Hydrolysis (0.1N HCl, 80°C) start->acid base Base Hydrolysis (0.1N NaOH, 80°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal (80°C) start->thermal photo Photolytic (ICH Q1B) start->photo analysis HPLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: Workflow for a forced degradation study.

Potential_Degradation_Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation parent This compound ox_product Oxidized Products parent->ox_product H2O2 hydro_product 2-(4-Hydroxyphenyl)-2- methylpropanoic acid parent->hydro_product Acid/Base, Heat photo_product Photodegradants parent->photo_product Light (UV)

Caption: Potential degradation pathways for the compound.

Troubleshooting_Logic start Inconsistent Assay Results? check_fresh Prepare Fresh Solution start->check_fresh Yes stable Compound is Stable (Check other assay parameters) start->stable No run_parallel Run Parallel Stability Study in Assay Medium check_fresh->run_parallel analyze_hplc Analyze by HPLC at Time Points run_parallel->analyze_hplc confirm_degradation Confirm Degradation analyze_hplc->confirm_degradation

Caption: Troubleshooting inconsistent biological assay results.

References

Technical Support Center: Synthesis of 2-(4-Methoxyphenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-(4-Methoxyphenyl)-2-methylpropanoic acid. Our goal is to help you identify and resolve common impurities and challenges encountered during this process.

Troubleshooting Guide: Common Impurities and Solutions

The synthesis of this compound can be susceptible to the formation of several process-related impurities. Understanding the source of these impurities is crucial for optimizing reaction conditions and purification strategies.

Impurity IDImpurity NameStructureSource / Formation MechanismRecommended Solution
IMP-01 2-(2-Methoxyphenyl)-2-methylpropanoic acidFriedel-Crafts Acylation Route: Formation of the ortho-isomer during the acylation of anisole. The methoxy group is an ortho-, para- director.Optimize Friedel-Crafts reaction conditions (catalyst, temperature) to favor para-substitution. Purification by recrystallization or chromatography.
IMP-02 4-MethoxyisobutyrophenoneIncomplete Haloform Reaction: Unreacted starting material from the haloform reaction step.Ensure complete reaction by optimizing reaction time, temperature, and reagent stoichiometry. Monitor reaction progress by TLC or HPLC.
IMP-03 4,4'-Diacetyl-1,1'-oxybis(benzene) derivativeFriedel-Crafts Acylation Route: Di-acylation of the anisole ring, particularly with excess acylating agent or prolonged reaction times.Use a stoichiometric amount of the acylating agent and control reaction time.
IMP-04 AnisoleUnreacted starting material from the Friedel-Crafts acylation step.Ensure complete reaction and remove during work-up and purification (e.g., distillation or washing).
IMP-05 Benzoic acid, 4-methoxy-Over-oxidation/Side Reaction: Potential side-product from the haloform reaction under harsh conditions.Control the temperature and stoichiometry of the haloform reaction.
Impurity Identification Workflow

The following diagram outlines a general workflow for identifying and addressing impurities during the synthesis of this compound.

G cluster_0 Impurity Detection & Identification cluster_1 Troubleshooting & Optimization Start Crude Product Analysis Analytical_Methods HPLC / GC-MS / NMR Start->Analytical_Methods Impurity_Detected Impurity Detected? Analytical_Methods->Impurity_Detected Identify_Impurity Characterize Impurity (MS, NMR) Impurity_Detected->Identify_Impurity Yes End Product Meets Purity Specs Impurity_Detected->End No Known_Impurity Known Impurity? Identify_Impurity->Known_Impurity Unknown_Impurity Structure Elucidation Known_Impurity->Unknown_Impurity No Review_Synthesis Review Synthetic Route Known_Impurity->Review_Synthesis Yes Unknown_Impurity->Review_Synthesis Optimize_Conditions Optimize Reaction Conditions (Temp, Stoichiometry, Time) Review_Synthesis->Optimize_Conditions Modify_Purification Modify Purification Protocol (Recrystallization, Chromatography) Optimize_Conditions->Modify_Purification Re-analyze Re-analyze Purified Product Modify_Purification->Re-analyze Re-analyze->Impurity_Detected

A flowchart for impurity troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent synthetic strategies involve a two-step process starting from anisole. The first step is a Friedel-Crafts acylation of anisole with isobutyryl chloride or isobutyric anhydride to form 4'-methoxyisobutyrophenone. This intermediate is then subjected to a haloform reaction to yield the desired carboxylic acid. An alternative, though less common, approach could involve a direct Friedel-Crafts alkylation of anisole with a suitable substrate, but this is often prone to rearrangements and polyalkylation.

Synthetic Pathway and Potential Side Reactions

The following diagram illustrates the primary synthetic route and highlights where common impurities may arise.

G cluster_0 Friedel-Crafts Acylation cluster_1 Haloform Reaction Anisole Anisole Intermediate 4'-Methoxyisobutyrophenone Anisole->Intermediate para-acylation (major) Ortho_Impurity IMP-01: 2'-Methoxyisobutyrophenone Anisole->Ortho_Impurity ortho-acylation (minor) Diacyl_Impurity IMP-03: Di-acylated Anisole Anisole->Diacyl_Impurity poly-acylation (side reaction) AcylatingAgent Isobutyryl Chloride/ Anhydride + AlCl3 AcylatingAgent->Intermediate AcylatingAgent->Ortho_Impurity AcylatingAgent->Diacyl_Impurity Final_Product 2-(4-Methoxyphenyl)-2- methylpropanoic acid Intermediate->Final_Product Incomplete_Impurity IMP-02: Unreacted Ketone Intermediate->Incomplete_Impurity Incomplete Reaction Haloform_Reagents NaOBr / NaOCl Haloform_Reagents->Final_Product

Synthetic pathway and impurity formation.

Q2: How can I minimize the formation of the ortho-isomer (IMP-01) during the Friedel-Crafts acylation?

A2: The formation of the ortho-isomer is a common issue in Friedel-Crafts acylation of substituted benzenes. To favor the para-product, consider the following:

  • Temperature Control: Running the reaction at lower temperatures can increase para-selectivity.

  • Catalyst Choice: While AlCl₃ is common, exploring other Lewis acids like FeCl₃ or zeolites may offer better selectivity.[1]

  • Solvent Effects: The choice of solvent can influence the isomer ratio. Less polar solvents may favor the para-isomer.

Q3: My haloform reaction is sluggish and gives a poor yield. What can I do?

A3: Incomplete haloform reactions are often due to a few key factors:

  • Base Concentration: Ensure a sufficient excess of a strong base (e.g., NaOH, KOH) is used.

  • Halogenating Agent: Use a fresh solution of the hypohalite (e.g., from Br₂ and NaOH). The stability of these reagents can be a factor.

  • Temperature: While excessive heat can lead to side reactions, the reaction may require gentle warming to proceed at a reasonable rate.

  • Reaction Time: Monitor the reaction by TLC or HPLC to ensure it has gone to completion.

Q4: What is a reliable method for purifying the final product?

A4: Recrystallization is a highly effective method for purifying this compound.[2][3] The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Common solvent systems for carboxylic acids include mixtures of water with a miscible organic solvent like ethanol or acetone, or hydrocarbon solvents like heptane or toluene, possibly with a co-solvent.

Experimental Protocols

Synthesis of 4'-Methoxyisobutyrophenone (Friedel-Crafts Acylation)

Materials:

  • Anisole

  • Isobutyryl chloride (or isobutyric anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Water

  • Sodium bicarbonate solution, saturated

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred, cooled (0 °C) suspension of anhydrous AlCl₃ in DCM, slowly add isobutyryl chloride.

  • To this mixture, add a solution of anisole in DCM dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by slowly pouring it over crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4'-methoxyisobutyrophenone.

Synthesis of this compound (Haloform Reaction)

Materials:

  • 4'-Methoxyisobutyrophenone

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂) or commercial bleach (NaOCl solution)

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Sodium sulfite (optional, for quenching excess halogen)

  • Ethyl acetate (for extraction)

Procedure:

  • Prepare a solution of sodium hypobromite by slowly adding bromine to a cooled (0 °C) solution of sodium hydroxide in water.

  • To this hypobromite solution, add the 4'-methoxyisobutyrophenone, either neat or dissolved in a minimal amount of a suitable solvent (e.g., THF, dioxane).

  • Stir the mixture vigorously. The reaction can be exothermic, so maintain the temperature with an ice bath. Gentle warming may be required to initiate or complete the reaction. Monitor by TLC.

  • Once the reaction is complete, quench any excess hypobromite by adding a small amount of sodium sulfite solution.

  • Acidify the reaction mixture with concentrated HCl to precipitate the carboxylic acid.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude this compound.

Purification by Recrystallization

Procedure:

  • Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., a mixture of toluene and heptane, or aqueous ethanol).

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the clear solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Analytical Methods

The identification and quantification of impurities in this compound are typically performed using chromatographic techniques.

Analytical TechniqueColumnMobile PhaseDetectionApplication
HPLC C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 2.5-3.5) and acetonitrile or methanol.UV at ~230 nmQuantification of the main component and non-volatile impurities.
GC-MS Capillary column (e.g., DB-5ms, 30 m x 0.25 mm)Helium carrier gas with a suitable temperature program.Mass Spectrometry (EI)Identification and quantification of volatile impurities and starting materials. Derivatization (e.g., silylation) may be required for the carboxylic acid.

Note: Method validation according to ICH guidelines (Q2(R1)) is essential for use in a regulated environment. This includes assessing specificity, linearity, accuracy, precision, and limits of detection and quantification.[4]

References

Technical Support Center: Solvent Removal from 2-(4-Methoxyphenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of solvents from 2-(4-Methoxyphenyl)-2-methylpropanoic acid.

Troubleshooting Guides

This section addresses specific problems that may arise during the solvent removal process, offering step-by-step solutions.

Issue 1: The product oils out during solvent removal by rotary evaporation instead of forming a solid.

  • Question: I am trying to remove the solvent from my solution of this compound using a rotary evaporator, but instead of a crystalline solid, I am getting a thick oil. Why is this happening and how can I fix it?

  • Answer: "Oiling out" is a common issue, particularly with organic acids, and can be caused by several factors.[1][2][3][4] The melting point of the compound might be low, or impurities are depressing the melting point.[4] Here are some troubleshooting steps:

    • Reduce the temperature: A high bath temperature on the rotary evaporator can cause the compound to melt. Try reducing the water bath temperature.

    • Add a co-solvent: Introduce a small amount of a non-polar solvent in which your compound is insoluble (e.g., hexane or heptane) to the flask. Co-evaporation can sometimes help to induce crystallization.

    • Slow down the process: Rapid removal of the solvent can prevent the formation of a crystal lattice. Try increasing the pressure slightly to slow down the evaporation rate.

    • Post-evaporation techniques: If oiling persists, remove the flask from the rotary evaporator and try scratching the inside of the flask with a glass rod at the oil's surface to induce crystallization. Alternatively, you can place the flask in an ice bath.

    • Re-dissolve and re-precipitate: If the oil does not solidify, re-dissolve it in a minimal amount of a good solvent (e.g., ethyl acetate, methanol) and then add a poor solvent (e.g., cold water or hexane) dropwise while stirring vigorously to precipitate the solid.

Issue 2: Residual high-boiling point solvent (e.g., DMF or DMSO) remains in the product.

  • Question: After rotary evaporation, I still have residual DMF (or DMSO) in my this compound. How can I remove these high-boiling point solvents?

  • Answer: DMF and DMSO are notoriously difficult to remove due to their high boiling points.[5][6] Here are several effective methods:

    • Aqueous Wash/Extraction: If your compound is not water-soluble, dissolve the crude product in a water-immiscible organic solvent (like ethyl acetate or dichloromethane). Wash the organic layer multiple times with water or a brine solution.[5][7] For DMF, washing with a 5% LiCl aqueous solution can be particularly effective.[5][8] Since this compound is a carboxylic acid, you can perform a basic extraction. Dissolve the product in an organic solvent, extract with a weak base (e.g., saturated sodium bicarbonate solution), which will move the deprotonated acid to the aqueous layer, leaving the DMF/DMSO in the organic layer. Then, re-acidify the aqueous layer and extract your product back into an organic solvent.

    • Lyophilization (Freeze-Drying): If your compound is soluble in a solvent that can be freeze-dried (like water or a mixture of water and a suitable organic solvent like tert-butanol), this can be an effective method for removing traces of high-boiling point solvents.[9]

    • High-Vacuum Drying: Place the sample under a high vacuum for an extended period. Gentle heating with a heat gun can sometimes aid this process, but be cautious not to melt the product.

Issue 3: The solvent is evaporating very slowly or not at all on the rotary evaporator.

  • Question: I have my sample on the rotary evaporator, but the solvent is barely coming off. What could be the problem?

  • Answer: Slow evaporation can be due to several factors related to the equipment setup and conditions.[10][11]

    • Check the vacuum: Ensure you have a good vacuum seal. Check all joints and the pump's performance. A leak in the system will reduce efficiency.[10]

    • Increase the water bath temperature: The temperature of the water bath should be appropriately set for the solvent you are using. A general rule of thumb is to have the bath temperature 20°C higher than the boiling point of the solvent at the operating pressure.

    • Increase the rotation speed: A faster rotation speed increases the surface area of the liquid, which can improve the evaporation rate.[10]

    • Check the condenser: Ensure the condenser is cold enough to efficiently trap the solvent vapors. If the solvent vapor is passing through the condenser, it can damage the vacuum pump.[11]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for removing a volatile organic solvent from this compound?

A1: The most common and efficient method for removing volatile organic solvents (e.g., ethyl acetate, dichloromethane, acetone, methanol) is rotary evaporation .[10] This technique is gentle and allows for the recovery of the solvent.

Q2: How can I dry my crystalline this compound to remove residual solvent?

A2: Once you have a solid, residual solvent can be removed by:

  • Air drying: If the solvent is very volatile, leaving the crystals in a fume hood can be sufficient.

  • Vacuum oven: Placing the crystals in a vacuum oven at a temperature below the compound's melting point is a more efficient method.

  • Vacuum desiccator: For small amounts, a vacuum desiccator containing a desiccant can be used to remove residual solvent and water.[12]

Q3: Can I use lyophilization (freeze-drying) to remove the solvent?

A3: Lyophilization is a suitable method, particularly for removing water or other solvents with a relatively high freezing point. It is especially useful for heat-sensitive compounds or when a very fine, amorphous powder is desired.[13] However, it is not practical for removing large volumes of common organic solvents directly.

Q4: What are some suitable recrystallization solvents for this compound?

A4: For carboxylic acids, common recrystallization solvents include water, ethanol, methanol, acetic acid, or mixtures of these.[14] A good starting point would be to try a solvent pair, such as dissolving the compound in a minimal amount of a hot "good" solvent (like ethanol or ethyl acetate) and then adding a "poor" solvent (like water or hexane) until the solution becomes cloudy, then allowing it to cool slowly.

Quantitative Data Summary

The following table provides boiling points of common laboratory solvents at atmospheric pressure to aid in selecting appropriate removal techniques.

SolventBoiling Point (°C)Notes
Acetone56Very volatile, easily removed by rotary evaporation.
Dichloromethane (DCM)39.6Very volatile, easily removed by rotary evaporation.
Diethyl Ether34.6Extremely volatile and flammable.
Ethyl Acetate77.1Common extraction and chromatography solvent, easily removed.
Hexane69Often used as a non-polar component in solvent systems.
Methanol64.7Polar solvent, easily removed.
Ethanol78.4Common recrystallization solvent.
Water100Can be removed by rotary evaporation (may require higher temperature and good vacuum) or lyophilization.
N,N-Dimethylformamide (DMF)153High-boiling, requires special techniques for removal.
Dimethyl sulfoxide (DMSO)189Very high-boiling, requires special techniques for removal.

Experimental Protocols

Protocol 1: Solvent Removal using a Rotary Evaporator

  • Setup:

    • Ensure the rotary evaporator, vacuum pump, and condenser are properly connected.

    • Fill the heating bath with water and set it to the appropriate temperature for your solvent.

    • Ensure the condenser is supplied with a coolant (e.g., circulating cold water).

  • Procedure:

    • Transfer the solution containing this compound to a round-bottom flask. Do not fill the flask more than halfway.

    • Attach the flask to the rotary evaporator.

    • Start the rotation of the flask.

    • Gradually apply the vacuum. You should see the solvent begin to boil at a lower temperature.

    • Once the majority of the solvent has been collected in the receiving flask, you may see your product begin to crystallize or oil out.

    • Continue evaporation until a solid or viscous oil remains and no more solvent is condensing.

    • Release the vacuum, stop the rotation, and remove the flask.

Protocol 2: Drying of Crystalline Product in a Vacuum Desiccator

  • Preparation:

    • Ensure the desiccant in the bottom of the desiccator is fresh.

    • Place the crystalline this compound in a vial or on a watch glass.

  • Procedure:

    • Place the sample inside the desiccator.

    • Close the desiccator lid and ensure a good seal.

    • Attach a vacuum pump to the desiccator's stopcock and evacuate the air.

    • Close the stopcock and turn off the pump.

    • Leave the sample under vacuum until the residual solvent has evaporated. This may take several hours to overnight.

Visualizations

Solvent_Removal_Workflow Decision Workflow for Solvent Removal start Start: Product in Solution solvent_type What is the solvent's boiling point? start->solvent_type low_bp Low Boiling Point (<100°C) solvent_type->low_bp Low high_bp High Boiling Point (>100°C) solvent_type->high_bp High rotovap Use Rotary Evaporator low_bp->rotovap extraction Aqueous Wash / Extraction high_bp->extraction check_form Is the product a solid? rotovap->check_form solid Yes check_form->solid Yes oil No (Oil) check_form->oil No vacuum_dry Dry under vacuum solid->vacuum_dry troubleshoot_oil Troubleshoot Oiling Out (e.g., add anti-solvent, cool) oil->troubleshoot_oil end End: Dry Product vacuum_dry->end troubleshoot_oil->vacuum_dry If solidifies extraction->rotovap After solvent exchange lyophilize Consider Lyophilization extraction->lyophilize

Caption: Decision workflow for selecting a solvent removal method.

Troubleshooting_Oiling_Out Troubleshooting 'Oiling Out' start Product 'Oils Out' step1 Reduce Bath Temperature start->step1 step2 Add Anti-Solvent (e.g., Hexane) step1->step2 step3 Slow Evaporation Rate step2->step3 step4 Induce Crystallization (Scratch, Seed, Cool) step3->step4 result Does it solidify? step4->result success Dry the Solid result->success Yes failure Re-dissolve & Re-precipitate result->failure No

Caption: Logical steps to address product oiling out.

References

Technical Support Center: 2-(4-Methoxyphenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 2-(4-Methoxyphenyl)-2-methylpropanoic acid during experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for this compound include:

  • Oxidative Decarboxylation: This is a well-documented pathway where one-electron oxidation leads to the loss of carbon dioxide and the formation of 2-(4-methoxyphenyl)propan-2-ol.[1][2]

  • Hydrolysis: Under acidic or basic conditions, the ether linkage or the carboxylic acid group may be susceptible to hydrolysis, although specific degradation products for this compound under these conditions are not extensively documented in the literature.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. Phenolic compounds, in general, are susceptible to photodegradation initiated by the formation of phenoxy radicals.

  • Thermal Degradation: At elevated temperatures, decarboxylation of the propionic acid side chain is a potential degradation pathway.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, it is recommended to store this compound in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration (2-8 °C) is advisable. Protect from light and moisture.

Q3: How can I detect degradation of my this compound sample?

A3: Degradation can be detected by various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS). The appearance of new peaks in the chromatogram or a decrease in the peak area of the parent compound indicates degradation. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the structure of the degradation products.

Q4: My solution of this compound has changed color. Does this indicate degradation?

A4: A change in color, such as turning yellow, can be an indicator of degradation, particularly oxidative or photodegradation. It is recommended to analyze the solution using a suitable analytical method like HPLC to confirm if degradation has occurred and to what extent.

Troubleshooting Guides

Issue 1: Unexpected peaks appear in HPLC/UPLC analysis.
  • Possible Cause: Sample degradation due to improper storage, handling, or experimental conditions.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been stored as recommended (cool, dry, dark).

    • Prepare Fresh Solution: Prepare a fresh solution of the compound from a new stock bottle and re-analyze.

    • Solvent Purity: Use high-purity, HPLC-grade solvents for sample preparation and mobile phases to avoid impurities that might cause degradation.

    • Control for Light Exposure: Prepare and handle solutions in amber vials or under low-light conditions to prevent photodegradation.

    • Forced Degradation Study: If degradation is suspected to be inherent to the experimental conditions, perform a forced degradation study (see Experimental Protocols) to identify potential degradation products and develop a stability-indicating analytical method.

Issue 2: Inconsistent results in biological assays.
  • Possible Cause: Degradation of the active compound in the assay medium.

  • Troubleshooting Steps:

    • Stability in Assay Medium: Test the stability of this compound directly in the assay medium under the experimental conditions (e.g., temperature, pH, light exposure) for the duration of the assay. Analyze samples at different time points by HPLC to quantify any degradation.

    • Freshly Prepared Solutions: Always use freshly prepared solutions for biological experiments to minimize the impact of potential degradation over time.

    • pH of Medium: Be aware of the pH of your assay medium, as it could contribute to acid or base-catalyzed hydrolysis.

Quantitative Data Summary

The following tables summarize the known and potential degradation products of this compound under various stress conditions.

Table 1: Oxidative Degradation

Stress ConditionMajor Degradation ProductAnalytical Method for Detection
One-electron oxidation2-(4-methoxyphenyl)propan-2-olHPLC/UPLC-MS, NMR[1][2]

Table 2: Potential Degradation Products Under Other Stress Conditions

Stress ConditionPotential Degradation Product(s)Rationale
Acid Hydrolysis4-Hydroxyphenyl-2-methylpropanoic acidCleavage of the ether linkage
Base Hydrolysis4-Hydroxyphenyl-2-methylpropanoic acidCleavage of the ether linkage
PhotodegradationPhenolic and polymeric compoundsRadical-initiated reactions
Thermal Degradation1-Methoxy-4-(prop-1-en-2-yl)benzeneDecarboxylation

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general procedure for conducting a forced degradation study to identify potential degradation pathways and products.

1.1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

1.2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Photodegradation: Expose the stock solution in a transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2][3] A control sample should be wrapped in aluminum foil to protect it from light.

  • Thermal Degradation: Heat the stock solution at 80°C for 48 hours in a controlled temperature chamber.

1.3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Analyze all stressed samples, along with an unstressed control, by a stability-indicating UPLC-MS method (see Protocol 2).

Protocol 2: UPLC-MS Method for Analysis of this compound and its Degradants

This method can be used to separate and identify the parent compound and its degradation products.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 95% A and 5% B, then ramp to 5% A and 95% B over 10 minutes. Hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Detection: UV detection at 225 nm and mass spectrometry (electrospray ionization in both positive and negative modes).

Visualizations

Oxidative_Degradation_Pathway parent 2-(4-Methoxyphenyl)-2- methylpropanoic acid intermediate Radical Cation Intermediate parent->intermediate Oxidation oxidant One-electron Oxidant oxidant->intermediate decarboxylation Decarboxylation (-CO2) intermediate->decarboxylation product 2-(4-methoxyphenyl)propan-2-ol decarboxylation->product

Caption: Oxidative degradation pathway of this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions acid Acid Hydrolysis analysis Analyze by UPLC-MS acid->analysis base Base Hydrolysis base->analysis oxidation Oxidation oxidation->analysis photo Photodegradation photo->analysis thermal Thermal Degradation thermal->analysis start Prepare Stock Solution of Compound start->acid start->base start->oxidation start->photo start->thermal results Identify Degradation Products & Pathways analysis->results

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Synthesis of 2-(4-Methoxyphenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during the synthesis and scale-up of 2-(4-Methoxyphenyl)-2-methylpropanoic acid. The content is tailored for researchers, chemists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent and industrially viable method is the carboxylation of a Grignard reagent. This process involves two main steps:

  • Formation of the Grignard Reagent: 1-bromo-4-methoxybenzene is reacted with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) to form (4-methoxyphenyl)magnesium bromide.

  • Carboxylation: The resulting Grignard reagent is then reacted with solid carbon dioxide (dry ice) or bubbled with CO2 gas, followed by an acidic workup to yield the final product.

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: Scaling up the Grignard-based synthesis introduces several critical safety hazards:

  • Highly Exothermic Reactions: Both the formation of the Grignard reagent and its subsequent quenching/workup are highly exothermic. Large-scale reactions require robust cooling systems and controlled addition rates to prevent thermal runaways.

  • Flammable Solvents: The use of ethers like THF and diethyl ether poses a significant fire risk. All equipment must be properly grounded, and the reaction should be conducted in a well-ventilated area, free from ignition sources.

  • Reactive Reagents: Grignard reagents react violently with water, protic solvents, and atmospheric oxygen. A strictly anhydrous and inert (Nitrogen or Argon) atmosphere is mandatory.[1]

  • Quenching and Acidification: The addition of aqueous acid to the reaction mixture can be very vigorous, leading to splashing and rapid gas evolution. This step must be performed slowly and with adequate cooling.

Q3: My final product has a low melting point and appears oily. How can I improve its purity?

A3: Oily or low-melting point product often indicates the presence of impurities, such as unreacted starting materials or side-products. The primary purification method for this compound on a larger scale is recrystallization.

  • Solvent Selection: A common technique is acid-base recrystallization. The crude product can be dissolved in an aqueous base (like NaOH), washed with an organic solvent (e.g., toluene or dichloromethane) to remove neutral impurities, and then re-precipitated by adding acid (e.g., HCl).[2]

  • Final Recrystallization: The precipitated solid can be further purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate or toluene.

Troubleshooting Guide

Problem 1: The Grignard reaction fails to initiate or is very sluggish.
  • Possible Cause 1: Wet Glassware or Solvents. Grignard reagents are extremely sensitive to moisture.[1]

    • Solution: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Use freshly distilled, anhydrous solvents. Commercial anhydrous solvents should be used directly from a sealed bottle under an inert atmosphere.

  • Possible Cause 2: Passivated Magnesium Surface. Magnesium turnings are often coated with a layer of magnesium oxide, which prevents the reaction from starting.[1]

    • Solution: Activate the magnesium surface. This can be done by adding a small crystal of iodine (the color will disappear upon initiation), a few drops of 1,2-dibromoethane, or by crushing the magnesium turnings under an inert atmosphere to expose a fresh surface.

  • Possible Cause 3: Low Reaction Temperature.

    • Solution: Gentle warming with a heat gun may be required to initiate the reaction. Once initiated, the reaction is exothermic and will typically sustain itself. Be prepared to cool the flask if the reaction becomes too vigorous.

Problem 2: The yield is significantly low after the carboxylation step.
  • Possible Cause 1: Inefficient CO2 Delivery. On a larger scale, ensuring efficient mixing of the viscous Grignard reagent with carbon dioxide is challenging.

    • Solution: For solid CO2 (dry ice), ensure it is finely crushed and free of condensed water. Add the Grignard solution slowly to a well-stirred slurry of dry ice in an anhydrous solvent. For gaseous CO2, use a high-speed mechanical stirrer and a gas dispersion tube to maximize the gas-liquid surface area. Maintain a positive pressure of CO2.

  • Possible Cause 2: Formation of Ketone Byproduct. If the Grignard reagent is locally in excess relative to the carboxylate salt formed, it can react a second time to produce a ketone.

    • Solution: Employ "reverse addition" by adding the Grignard reagent to a large excess of CO2. This ensures that the initially formed carboxylate is in a CO2-rich environment, minimizing the chance of a second reaction.

  • Possible Cause 3: Wurtz Coupling. The formation of 4,4'-dimethoxybiphenyl is a common side reaction, especially at higher temperatures.

    • Solution: Maintain a lower reaction temperature during the formation of the Grignard reagent (e.g., 30-40°C). Ensure a slow, controlled addition of the alkyl halide to the magnesium suspension.

Problem 3: The reaction mixture forms a thick, unmanageable slurry.
  • Possible Cause: Precipitation of Magnesium Salts. The magnesium carboxylate salt formed during the reaction can precipitate, especially at high concentrations, making stirring difficult.

    • Solution: Use a sufficient volume of solvent to maintain a stirrable mixture. For large-scale reactions, a robust overhead mechanical stirrer is essential. Adding a co-solvent like toluene can sometimes improve the solubility and handling of the mixture.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Carboxylation

Materials:

  • Magnesium turnings

  • Iodine (one crystal)

  • 1-Chloro-4-methoxy-2-methyl-2-phenylpropane

  • Anhydrous Tetrahydrofuran (THF)

  • Carbon Dioxide (solid, dry ice)

  • Hydrochloric Acid (3 M)

  • Diethyl ether or Ethyl Acetate

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Grignard Reagent Formation:

    • Set up a three-necked, flame-dried round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a pressure-equalizing dropping funnel under a nitrogen atmosphere.

    • Place magnesium turnings (1.2 equivalents) and a crystal of iodine in the flask.

    • Add a small portion of a solution of 1-Chloro-4-methoxy-2-methyl-2-phenylpropane (1.0 equivalent) in anhydrous THF via the dropping funnel.

    • If the reaction does not start, gently warm the flask. Once initiated, a color change and gentle reflux will be observed.

    • Add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete consumption of the magnesium.

  • Carboxylation:

    • In a separate, larger flask, place a large excess (at least 5 equivalents) of freshly crushed dry ice.

    • Slowly, and with vigorous stirring, transfer the prepared Grignard reagent solution onto the dry ice via a cannula.

    • Once the addition is complete, allow the mixture to warm to room temperature, stirring until all the CO2 has sublimated.

  • Work-up and Purification:

    • Cool the reaction flask in an ice bath and slowly quench the reaction by adding 3 M HCl until the aqueous layer is acidic (pH ~2).

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization.

Data Presentation

Table 1: Typical Reaction Parameters for Grignard Synthesis

ParameterValueNotes
Starting Material 1-Chloro-4-methoxy-2-methyl-2-phenylpropaneHalide choice can affect initiation and cost.
Reagents Magnesium, Carbon DioxideUse an excess of Mg (1.2 eq) and CO2 (>5 eq).
Solvent Anhydrous Tetrahydrofuran (THF)Diethyl ether is a common alternative.
Reaction Temperature 30 - 65 °CFor Grignard formation (initiation may require heat).
Reaction Time 2 - 4 hoursIncludes Grignard formation and carboxylation.
Typical Yield 75 - 90%Yield is highly dependent on anhydrous conditions.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Glassware & Prepare Anhydrous Solvents activate_mg Activate Magnesium (Iodine/Heat) grignard 1. Grignard Formation (Halide + Mg in THF) activate_mg->grignard carboxylation 2. Carboxylation (Add Grignard to excess CO2) grignard->carboxylation Slow 'reverse' addition quench 3. Acidic Quench (e.g., 3M HCl) carboxylation->quench Cooling required extract 4. Extraction (e.g., Ethyl Acetate) quench->extract dry 5. Dry & Concentrate extract->dry purify 6. Recrystallization dry->purify product Final Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

G cluster_grignard Grignard Formation Issues cluster_carboxylation Carboxylation & Side Reactions start Low Yield Observed q1 Was the reaction sluggish or did it fail to initiate? start->q1 a1_yes Check for moisture. Re-dry all glassware. Use fresh anhydrous solvent. Activate Mg with I2. q1->a1_yes Yes q2 Was a biphenyl impurity detected by GC/NMR? q1->q2 No a2_yes Reduce temperature during Grignard formation to minimize Wurtz coupling. q2->a2_yes Yes q3 How was CO2 added? q2->q3 No a3_direct Direct CO2 addition to Grignard q3->a3_direct Direct a3_reverse Grignard added to CO2 q3->a3_reverse Reverse sol_reverse Switch to 'reverse addition'. Use excess, finely crushed dry ice. Ensure vigorous stirring. a3_direct->sol_reverse High risk of side reactions

Caption: Troubleshooting flowchart for low yield in the Grignard synthesis.

References

Technical Support Center: Chiral Resolution of 2-(4-Methoxyphenyl)-2-methylpropanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the chiral resolution of 2-(4-Methoxyphenyl)-2-methylpropanoic acid enantiomers.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the separation of this compound enantiomers, offering potential causes and solutions in a question-and-answer format.

Diastereomeric Salt Crystallization

Q1: Why am I not getting any crystals to form after adding the chiral resolving agent?

A1: Crystal formation is dependent on supersaturation. Several factors could be preventing this:

  • Solvent Choice: The solvent may be too good, keeping the diastereomeric salts fully dissolved. Try a less polar solvent or a solvent mixture to decrease solubility.

  • Concentration: The concentration of your acid and resolving agent might be too low. You can try to carefully remove some solvent under reduced pressure.

  • Temperature: Cooling the solution can induce crystallization. Ensure you are allowing sufficient time at a reduced temperature.

  • Purity of Starting Material: Impurities can inhibit crystallization. Ensure your racemic this compound is of high purity.

Q2: I've formed crystals, but the enantiomeric excess (e.e.) is low after liberation of the acid. What can I do?

A2: Low enantiomeric excess indicates poor separation of the diastereomeric salts. Consider the following:

  • Insufficient Recrystallization: A single crystallization is often not enough. Perform one or more recrystallizations of the diastereomeric salt to improve its purity.[1]

  • Choice of Resolving Agent: The selected chiral amine may not be optimal for creating a large solubility difference between the two diastereomeric salts. It is common to screen several resolving agents.[2][3]

  • Crystallization Conditions: The rate of cooling can impact crystal purity. Slower cooling generally leads to higher purity crystals.[1]

Q3: How do I choose the right chiral resolving agent for my acidic compound?

A3: For resolving a carboxylic acid like this compound, a chiral amine is the appropriate choice.[2][3] Commonly used and commercially available resolving agents include:

  • (R)- or (S)-1-Phenylethylamine[2]

  • Brucine

  • Strychnine

  • Quinine[3][4] The selection is often empirical, and it is recommended to perform small-scale screening experiments with several different amines to find the one that gives the best separation.[2]

Chiral High-Performance Liquid Chromatography (HPLC)

Q1: Why am I seeing poor or no separation of the enantiomers on my chiral column?

A1: Inadequate resolution is a common challenge in chiral HPLC. The following factors are critical:

  • Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is the most important factor. For acidic compounds like 2-arylpropanoic acids, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often effective.

  • Suboptimal Mobile Phase Composition: The mobile phase composition, including the type and ratio of the organic modifier (e.g., isopropanol, ethanol) and the acidic additive (e.g., trifluoroacetic acid - TFA), is crucial for achieving selectivity.

  • Incorrect Flow Rate: Chiral separations can be sensitive to the flow rate. A lower flow rate often improves resolution by allowing more time for the analytes to interact with the CSP.

  • Temperature Effects: Temperature can significantly impact chiral separations. It is a valuable parameter to screen, as both increasing and decreasing the temperature can improve resolution.[1]

Q2: My peaks are tailing. What could be the cause and how can I fix it?

A2: Peak tailing can interfere with resolution and accurate quantification. The primary causes include:

  • Secondary Interactions: Unwanted interactions between the acidic analyte and residual silanol groups on the silica-based CSP can cause tailing.

  • Inappropriate Mobile Phase Additive: For acidic compounds, the absence of an acidic modifier in the mobile phase can lead to tailing. An additive like 0.1% TFA will protonate the carboxylic acid, reducing its interaction with active sites on the stationary phase.

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.

Q3: My retention times are shifting between injections. What should I do?

A3: Drifting retention times can be due to several factors:

  • Insufficient Column Equilibration: Chiral columns, especially polysaccharide-based ones, may require longer equilibration times with the mobile phase.

  • Temperature Fluctuations: Ensure the column is in a thermostatted compartment to maintain a consistent temperature.

  • Changes in Mobile Phase Composition: If the mobile phase is prepared by mixing online, ensure the pump is functioning correctly. If manually mixed, ensure it is well-mixed and that there is no evaporation of the more volatile components.

Enzymatic Resolution

Q1: The enzymatic kinetic resolution is very slow or not proceeding. What could be the issue?

A1: The efficiency of enzymatic resolutions can be affected by several parameters:

  • Enzyme Choice: Not all lipases will be effective. It is necessary to screen a variety of lipases (e.g., from Candida rugosa, Pseudomonas cepacia) to find one with high activity and enantioselectivity for your substrate.[5]

  • Solvent: The choice of organic solvent is critical. It must be a solvent in which both the substrate and the enzyme are stable and active.

  • Water Content: Lipases require a small amount of water to be active in organic media. The amount of water may need to be optimized.

  • pH of the Enzyme Preparation: The activity of the enzyme is pH-dependent. The pH of the aqueous buffer from which the enzyme was lyophilized can have a significant effect.

Q2: The enantiomeric excess of my product and/or remaining substrate is low after 50% conversion. How can I improve this?

A2: Low enantiomeric excess in a kinetic resolution points to a low enantioselectivity of the enzyme.

  • Screen Different Enzymes: The enantioselectivity (E-value) is an intrinsic property of the enzyme for a given substrate and conditions. A different enzyme may have a higher E-value.

  • Optimize Temperature: Temperature can affect the enantioselectivity of an enzyme. Lowering the temperature often increases enantioselectivity, although it will also decrease the reaction rate.

  • Immobilization of the Enzyme: Immobilized enzymes can sometimes show different, and occasionally better, enantioselectivity compared to the free enzyme.[6]

Data Presentation

The following tables summarize typical quantitative data for the chiral resolution of 2-arylpropanoic acids, using 2-(4-methylphenyl)propanoic acid as a representative example due to its structural similarity to this compound. Similar results can be expected, but optimization for the specific substrate is necessary.

Table 1: Example Data for Diastereomeric Salt Crystallization

ParameterValue
Racemic Acid2-(4-methylphenyl)propanoic acid
Chiral Resolving Agent(S)-(-)-α-methylbenzylamine
Crystallization SolventEthanol
Yield of Diastereomeric SaltTypically 70-85% (based on one enantiomer)
e.e. of Liberated (S)-acid>98% after two recrystallizations

Table 2: Example Data for Chiral HPLC Separation

ParameterCondition 1Condition 2
Column Polysaccharide-based (e.g., Chiralpak AD-H)Pirkle-type (e.g., (R,R) Whelk-O1)[7]
Mobile Phase n-Hexane/Isopropanol/TFA (90:10:0.1)n-Hexane/Ethanol/TFA (95:5:0.1)
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25 °C20 °C
Retention Time (Enantiomer 1) ~ 8.5 min~ 12.3 min
Retention Time (Enantiomer 2) ~ 9.8 min~ 14.1 min
Resolution (Rs) > 2.0> 2.5

Table 3: Example Data for Enzymatic Kinetic Resolution

ParameterValue
Racemic Substrate2-(4-methylphenyl)propanoic acid
EnzymeCandida rugosa lipase[5]
Acyl Acceptorn-Butanol
SolventIsooctane
Conversion~50%
e.e. of unreacted (S)-acid>99%
e.e. of produced (R)-ester>98%
Enantioselectivity (E-value)>100

Experimental Protocols

Protocol 1: Chiral Resolution via Diastereomeric Salt Crystallization

This protocol describes a general procedure for the resolution of racemic this compound using a chiral amine.

  • Salt Formation: Dissolve one equivalent of the racemic this compound in a suitable solvent (e.g., ethanol, methanol, or acetone). In a separate flask, dissolve 0.5 to 1.0 equivalent of a chiral resolving agent (e.g., (R)-1-phenylethylamine) in the same solvent, with gentle heating if necessary.[1]

  • Crystallization: Slowly add the resolving agent solution to the racemic acid solution with stirring. Cloudiness or precipitation may occur. Heat the mixture until a clear solution is obtained, then allow it to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may improve the yield.

  • Isolation and Purification: Collect the crystals by filtration and wash them with a small amount of the cold solvent. The enantiomeric purity of the salt can be improved by recrystallizing it one or more times from the same solvent.

  • Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in water and add a strong acid (e.g., 2M HCl) until the solution is acidic (pH < 2). The enantiomerically enriched this compound will precipitate.

  • Final Isolation: Collect the precipitated acid by filtration, wash with cold water, and dry under vacuum. Determine the enantiomeric excess using chiral HPLC.

Protocol 2: Enantioseparation by Chiral HPLC (Analytical)

This protocol is suitable for determining the enantiomeric composition of this compound.

  • Column: A polysaccharide-based chiral stationary phase, such as one derived from amylose or cellulose tris(3,5-dimethylphenylcarbamate), is recommended (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A common mobile phase for this class of compounds is a mixture of n-hexane (or heptane), an alcohol modifier (isopropanol or ethanol), and an acidic additive (trifluoroacetic acid - TFA). A typical starting condition is n-Hexane/Isopropanol/TFA (90:10:0.1, v/v/v).

  • Flow Rate: Start with a flow rate of 1.0 mL/min.

  • Temperature: Maintain a constant column temperature, typically 25 °C.

  • Detection: Use a UV detector at a suitable wavelength (e.g., 254 nm).

  • Procedure: a. Equilibrate the column with the mobile phase until a stable baseline is achieved. b. Dissolve a small amount of the this compound sample in the mobile phase. c. Inject the sample onto the column and record the chromatogram. d. Optimize the separation by adjusting the ratio of the alcohol modifier and the flow rate to achieve baseline resolution (Rs > 1.5).

Protocol 3: Enzymatic Kinetic Resolution

This protocol outlines a general procedure for the kinetic resolution of racemic this compound via lipase-catalyzed esterification.[5]

  • Reaction Setup: In a flask, dissolve racemic this compound (1 equivalent) and an alcohol (e.g., n-butanol, 1.5-3 equivalents) in a suitable organic solvent (e.g., isooctane, toluene).

  • Enzyme Addition: Add a lipase (e.g., from Candida rugosa or Pseudomonas cepacia, typically 10-50% by weight of the substrate).

  • Reaction: Stir the suspension at a constant temperature (e.g., 30-45 °C).

  • Monitoring: Monitor the progress of the reaction by taking small aliquots over time and analyzing them by HPLC (achiral or chiral) to determine the conversion.

  • Termination: When the reaction reaches approximately 50% conversion, stop the reaction by filtering off the enzyme.

  • Work-up and Separation: a. Evaporate the solvent from the filtrate. b. The remaining mixture contains the unreacted (S)-acid and the newly formed (R)-ester. c. Separate the acid from the ester by liquid-liquid extraction. Dissolve the mixture in an organic solvent (e.g., diethyl ether) and extract with an aqueous base (e.g., 1M NaHCO₃). The (S)-acid will move to the aqueous phase. d. Acidify the aqueous phase with a strong acid (e.g., 2M HCl) and extract the (S)-acid with an organic solvent. e. The original organic phase contains the (R)-ester, which can be hydrolyzed back to the (R)-acid using aqueous base (e.g., NaOH) followed by acidification.

  • Analysis: Determine the enantiomeric excess of both the recovered acid and the acid obtained from the ester hydrolysis using chiral HPLC.

Visualizations

Diastereomeric_Salt_Crystallization_Workflow cluster_0 Salt Formation cluster_1 Separation cluster_2 Liberation RacemicAcid Racemic Acid (R/S)-Acid Mix Mix in Solvent RacemicAcid->Mix ChiralBase Chiral Base (R)-Base ChiralBase->Mix Diastereomers Diastereomeric Salts (R,R)-Salt & (S,R)-Salt Mix->Diastereomers Crystallize Cool & Crystallize Diastereomers->Crystallize Filter Filter Crystallize->Filter LessSoluble Less Soluble Salt (e.g., (R,R)-Salt) Filter->LessSoluble MotherLiquor Mother Liquor (Enriched in (S,R)-Salt) Filter->MotherLiquor Acidify Acidify (e.g., HCl) LessSoluble->Acidify Enantiomer Pure Enantiomer (R)-Acid Acidify->Enantiomer

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Chiral_HPLC_Troubleshooting cluster_solutions Potential Solutions Start Poor or No Resolution Sol1 Change Chiral Stationary Phase (CSP) Start->Sol1 Check CSP Type Sol2 Optimize Mobile Phase (Modifier Ratio, Additive) Start->Sol2 Check Mobile Phase Sol3 Decrease Flow Rate Start->Sol3 Check Flow Rate Sol4 Screen Different Temperatures Start->Sol4 Check Temperature Enzymatic_Kinetic_Resolution RacemicAcid Racemic Acid (R)-Acid + (S)-Acid Reaction Lipase + Alcohol (in Organic Solvent) RacemicAcid->Reaction Mixture Mixture of: (S)-Acid (unreacted) (R)-Ester (product) Reaction->Mixture ~50% Conversion Separation Separation (e.g., Extraction) Mixture->Separation SAcid (S)-Acid Separation->SAcid REster (R)-Ester Separation->REster Hydrolysis Hydrolysis (e.g., NaOH, then HCl) REster->Hydrolysis RAcid (R)-Acid Hydrolysis->RAcid

References

Technical Support Center: Recrystallization of 2-(4-Methoxyphenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of 2-(4-Methoxyphenyl)-2-methylpropanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[1][2] Based on the structure of this compound, which has both polar (carboxylic acid, ether) and non-polar (aromatic ring, methyl groups) features, a solvent of intermediate polarity or a mixed solvent system is often a good starting point. A systematic solvent screening is recommended to identify the optimal solvent or solvent pair.

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solid melts and separates from the solution as a liquid instead of crystallizing.[3] This often happens when the melting point of the compound is low relative to the solvent's boiling point.[3] To resolve this, you can try the following:

  • Lower the temperature before cooling: Ensure the solution is not superheated.

  • Use a larger volume of solvent: This can sometimes prevent oiling out.

  • Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[4]

  • Change the solvent: A lower boiling point solvent or a different solvent system may be necessary.

Q3: No crystals are forming, even after the solution has cooled. What is the problem?

A3: This is likely due to supersaturation, where the compound remains dissolved even though the saturation point has been reached.[1] To induce crystallization, you can:

  • Scratch the inside of the flask: Use a glass rod to scratch the flask just below the surface of the liquid. The scratch provides a rough surface for crystal nucleation.[1]

  • Add a seed crystal: If you have a small amount of pure solid, adding a tiny crystal can initiate crystallization.[1]

  • Reduce the solvent volume: You may have used too much solvent. Gently heating the solution to evaporate some of the solvent and then allowing it to cool again can help.[3]

  • Cool to a lower temperature: If not already done, cool the solution in an ice bath or refrigerator.[4]

Q4: The yield of my recrystallized product is very low. Why is this happening?

A4: A low yield can result from several factors:

  • Using too much solvent: This is the most common reason for low yield, as some product will remain dissolved in the mother liquor.[3]

  • Premature crystallization: If the solution cools too quickly during hot filtration, some product may be lost.

  • Incomplete crystallization: Not allowing enough time or a low enough temperature for crystallization to complete.

  • Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are soluble will lead to product loss. Use the cold recrystallization solvent for washing.[1]

Q5: What is acid-base recrystallization and is it suitable for this compound?

A5: Acid-base recrystallization is a technique used for purifying acidic or basic compounds. For an acidic compound like this compound, it involves dissolving the impure acid in an aqueous basic solution (like sodium hydroxide or sodium carbonate) to form a salt. Insoluble impurities can then be removed by filtration. Subsequently, the filtrate is acidified (e.g., with HCl), which protonates the carboxylate salt, causing the pure carboxylic acid to precipitate out of the solution. This method can be very effective for this type of compound.

Troubleshooting Guide

Problem Possible Cause Solution
Compound does not dissolve in hot solvent Incorrect solvent choice.The solvent may be too non-polar. Try a more polar solvent or a mixed solvent system.
Insufficient solvent.Add more solvent in small portions until the solid dissolves.[4]
Insoluble impurities present.If most of the solid dissolves but some remains, perform a hot filtration to remove the insoluble material.[4]
Crystals form too quickly during hot filtration Solution is cooling too rapidly.Preheat the filtration apparatus (funnel and receiving flask) with hot solvent before filtering. Keep the solution hot during filtration.
Colored impurities remain in the final product The solvent does not effectively remove the colored impurity.Add a small amount of activated carbon to the hot solution before filtration to adsorb the colored impurities.
Final product is not pure (checked by melting point or TLC) Inefficient recrystallization.The chosen solvent may not be optimal. A second recrystallization with a different solvent system may be necessary.
Trapped mother liquor.Ensure the crystals are washed with a small amount of cold solvent after filtration and are thoroughly dried.[4]

Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization
  • Place approximately 20-30 mg of the crude this compound into several small test tubes.

  • Add a few drops of a different solvent to each test tube at room temperature and observe the solubility. Potential solvents to test include water, ethanol, methanol, acetone, ethyl acetate, toluene, and hexane, as well as aqueous mixtures (e.g., ethanol/water).

  • If the compound is insoluble at room temperature, gently heat the test tube in a warm water bath and observe if the compound dissolves.

  • If the compound dissolves in the hot solvent, allow the test tube to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the formation of crystals. An ideal solvent will show low solubility at room temperature, high solubility at elevated temperatures, and will form well-defined crystals upon cooling.

Protocol 2: Standard Recrystallization Procedure
  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid. Add the minimum amount of hot solvent needed to fully dissolve the compound.[1]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[1]

  • Drying: Dry the purified crystals, for example, in a desiccator or a vacuum oven.

Visualizations

Recrystallization_Workflow start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities exist) dissolve->hot_filtration cool Cool Solution Slowly to Induce Crystallization hot_filtration->cool collect Collect Crystals (Vacuum Filtration) cool->collect wash Wash Crystals with Cold Solvent collect->wash dry Dry Purified Crystals wash->dry end Pure Product dry->end

Caption: A standard workflow for the recrystallization process.

Troubleshooting_Oiling_Out problem Problem: 'Oiling Out' Observed cause1 Possible Cause 1: Melting Point < Solvent Boiling Point problem->cause1 cause2 Possible Cause 2: Solution is too Concentrated problem->cause2 cause3 Possible Cause 3: Cooling is too Rapid problem->cause3 solution1 Solution: Choose a Lower Boiling Point Solvent cause1->solution1 solution2 Solution: Add More Solvent cause2->solution2 solution3 Solution: Allow for Slower Cooling cause3->solution3

Caption: Troubleshooting logic for the issue of 'oiling out'.

References

Monitoring reaction progress of 2-(4-Methoxyphenyl)-2-methylpropanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring the synthesis of 2-(4-Methoxyphenyl)-2-methylpropanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for monitoring the progress of this synthesis?

A1: The reaction progress can be effectively monitored using several standard analytical techniques. The choice of method often depends on the available equipment and the specific reaction conditions. The most common methods are:

  • Thin Layer Chromatography (TLC): A rapid and cost-effective method for qualitative monitoring of the consumption of starting materials and the formation of the product.[1][2]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants, products, and byproducts. It is highly sensitive and reproducible.[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile components in the reaction mixture. It can help in identifying unexpected byproducts.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction by observing the disappearance of reactant signals and the appearance of product signals directly in the reaction mixture (in situ monitoring) or by analyzing worked-up aliquots.[2]

Q2: How do I interpret a TLC plate for this reaction?

A2: On a standard silica gel TLC plate, the product, this compound, is a carboxylic acid and therefore quite polar. It will typically have a lower Retention Factor (Rf) value compared to less polar starting materials (e.g., an alkyl halide precursor). A completed reaction should show the disappearance of the starting material spot and the appearance of a new, lower-Rf product spot. Using a co-spot (a lane with both the reaction mixture and the starting material) can help confirm the identity of the spots.

Q3: What are the key parameters to monitor in an HPLC analysis?

A3: When using HPLC, you should monitor the peak areas of the starting material(s) and the product. As the reaction progresses, the peak area of the starting material should decrease while the peak area corresponding to the product increases. The appearance of new, unexpected peaks may indicate the formation of impurities or side products.[4][6]

Q4: Can side reactions interfere with monitoring?

A4: Yes. Common side reactions, such as the formation of dimers from a Grignard reagent or C-alkylation instead of O-alkylation in Williamson ether syntheses, can produce byproducts.[7] These byproducts may have similar chromatographic behavior to the desired product, potentially complicating the analysis. It is crucial to develop a chromatographic method that can resolve the product from all significant impurities.

Troubleshooting Guide

Problem 1: The reaction appears stalled or incomplete (e.g., significant starting material remains on TLC/HPLC after the expected reaction time).

Possible Cause Suggested Solution
Insufficient Reagent Activity For Grignard-based syntheses, ensure the Grignard reagent was successfully formed and is active. For other syntheses, verify the purity and reactivity of all reagents.
Low Reaction Temperature The reaction may be too slow at the current temperature. Consider gently increasing the temperature while monitoring for byproduct formation.[2][7]
Poor Mixing If the reaction is heterogeneous, ensure stirring is adequate to facilitate interaction between reactants.
Inhibitors Present Traces of water or other protic impurities can quench organometallic reagents. Ensure all glassware is oven-dried and solvents are anhydrous.

Problem 2: TLC shows multiple new spots, or HPLC/GC shows multiple new peaks.

Possible Cause Suggested Solution
Side Product Formation The reaction conditions (e.g., temperature, concentration) may be favoring side reactions. Consider lowering the temperature or adding reagents more slowly.
Product Degradation The product might be unstable under the reaction or workup conditions. Analyze the stability of the product under the applied conditions separately.
Impure Starting Materials Impurities in the starting materials may be reacting to form other compounds. Verify the purity of your starting materials using an appropriate analytical technique.

Problem 3: The product peak/spot cannot be clearly resolved from the starting material or byproducts.

Possible Cause Suggested Solution
Inappropriate TLC Mobile Phase The solvent system does not provide adequate separation. Adjust the polarity of the eluent. For silica TLC, adding a small amount of acetic acid can improve the spot shape of carboxylic acids.
Suboptimal HPLC/GC Conditions The HPLC mobile phase composition, gradient, or the GC temperature program needs optimization. Experiment with different solvent ratios or temperature ramps to improve resolution.[8][9]

Analytical Method Protocols

Protocol 1: Thin Layer Chromatography (TLC) Monitoring
  • Preparation: Prepare a TLC developing chamber with a suitable mobile phase (e.g., 7:3 Hexanes:Ethyl Acetate with 1% acetic acid). The optimal solvent system may require some experimentation.

  • Sampling: Using a capillary tube, withdraw a small aliquot from the reaction mixture. Dilute the aliquot with a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: On a silica gel TLC plate, spot the diluted reaction mixture, the starting material standard, and a "co-spot" (both reaction mixture and starting material in the same lane).

  • Development: Place the TLC plate in the developing chamber and allow the solvent front to travel up the plate.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). If necessary, stain the plate with an appropriate agent (e.g., potassium permanganate).

  • Analysis: Compare the spots in the reaction mixture lane to the starting material and co-spot lanes to assess the consumption of the reactant and the formation of the product.

Protocol 2: HPLC Monitoring
  • System Preparation: Use a C18 reversed-phase column.[3][4] Prepare a mobile phase, for example, a mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid. A typical starting point could be a 50:50 mixture.[4][9]

  • Sample Preparation: Withdraw a small aliquot from the reaction mixture. Quench the reaction in the aliquot (e.g., with a small amount of acidic water). Dilute the quenched aliquot to a suitable concentration with the mobile phase. Filter the sample through a 0.45 µm syringe filter.

  • Injection: Inject the prepared sample onto the HPLC system.

  • Analysis: Monitor the chromatogram at a suitable wavelength (e.g., 225 nm or 280 nm).[3][4] Identify peaks corresponding to the starting material and product by comparing their retention times with those of pure standards. Quantify the progress by comparing the relative peak areas.

Hypothetical Chromatographic Data

Table 1: Typical TLC Data on Silica Gel

CompoundMobile Phase (7:3 Hexanes:EtOAc)Expected Rf Value
1-Methoxy-4-(prop-1-en-2-yl)benzene (Precursor)7:3 Hexanes:EtOAc~ 0.85
This compound (Product)7:3 Hexanes:EtOAc + 1% AcOH~ 0.35

Table 2: Hypothetical HPLC Retention Times

CompoundColumnMobile PhaseRetention Time (min)
1-Methoxy-4-(prop-1-en-2-yl)benzene (Precursor)C18, 5 µm, 4.6x150 mm60:40 Acetonitrile:Water (0.1% TFA)~ 8.5
This compound (Product)C18, 5 µm, 4.6x150 mm60:40 Acetonitrile:Water (0.1% TFA)~ 5.2

Visual Guides

Reaction_Monitoring_Workflow start_end start_end process process decision decision output output start Start: Reaction in Progress sampling Withdraw Aliquot from Reaction Mixture start->sampling quench Quench Aliquot (if necessary) sampling->quench prepare Dilute & Filter Sample quench->prepare analysis Inject into Analytical Instrument (TLC, HPLC, GC) prepare->analysis acquire Acquire Data (Chromatogram/Plate) analysis->acquire interpret Interpret Data: Compare to Standards acquire->interpret decision_node Reaction Complete? interpret->decision_node continue_rxn Continue Reaction & Monitoring decision_node->continue_rxn No end End: Proceed to Workup & Purification decision_node->end Yes continue_rxn->sampling

Caption: General experimental workflow for monitoring reaction progress.

Troubleshooting_Guide issue issue cause cause solution solution issue_incomplete Issue: Reaction Incomplete cause1 Possible Cause: Low Temperature issue_incomplete->cause1 cause2 Possible Cause: Inactive Reagents issue_incomplete->cause2 cause3 Possible Cause: Presence of Inhibitors (e.g., water) issue_incomplete->cause3 solution1 Solution: Increase Temperature Cautiously cause1->solution1 solution2 Solution: Verify Reagent Purity & Activity cause2->solution2 solution3 Solution: Use Anhydrous Solvents & Dry Glassware cause3->solution3

Caption: Troubleshooting logic for an incomplete reaction.

References

Validation & Comparative

Confirming the Structure of 2-(4-Methoxyphenyl)-2-methylpropanoic acid by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms makes it an unparalleled tool in chemical research and drug development. This guide provides a comprehensive overview of the confirmation of the structure of 2-(4-Methoxyphenyl)-2-methylpropanoic acid using NMR spectroscopy, offering a comparison with other analytical techniques and detailed experimental protocols.

Structural Confirmation by ¹H and ¹³C NMR

The structure of this compound can be unequivocally confirmed by analyzing its ¹H and ¹³C NMR spectra. The expected chemical shifts, multiplicities, and integration values for each unique proton and carbon atom in the molecule are highly predictable and serve as a fingerprint for its structure.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to show five distinct signals corresponding to the different proton environments in the molecule.

ProtonsChemical Shift (δ) ppm (Predicted)MultiplicityIntegrationAssignment
H-a~12.0 - 10.0Singlet (broad)1HCarboxylic acid proton (-COOH)
H-b~7.28Doublet2HAromatic protons ortho to the quaternary carbon
H-c~6.88Doublet2HAromatic protons meta to the quaternary carbon
H-d~3.80Singlet3HMethoxy group protons (-OCH₃)
H-e~1.55Singlet6HMethyl group protons (-C(CH₃)₂)

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to symmetry, eight distinct carbon signals are expected.

CarbonChemical Shift (δ) ppm (Predicted)Assignment
C-1~180Carboxylic acid carbon (-COOH)
C-2~159Aromatic carbon attached to the methoxy group
C-3~135Aromatic carbon attached to the quaternary center
C-4~128Aromatic carbons ortho to the quaternary carbon
C-5~114Aromatic carbons meta to the quaternary carbon
C-6~55Methoxy carbon (-OCH₃)
C-7~47Quaternary carbon (-C(CH₃)₂)
C-8~25Methyl carbons (-C(CH₃)₂)

Comparison with Alternative Analytical Techniques

While NMR is a powerful tool for structural elucidation, it is often used in conjunction with other analytical methods for comprehensive characterization.

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed information on molecular structure, including connectivity and stereochemistry.Non-destructive, provides unambiguous structural information.Lower sensitivity compared to mass spectrometry, requires larger sample amounts.
Mass Spectrometry (MS) Provides the molecular weight and elemental composition of the molecule. Fragmentation patterns can offer structural clues.High sensitivity, requires very small sample amounts.Does not provide detailed connectivity information, isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.Fast and simple to perform, provides a quick overview of functional groups.Provides limited information on the overall molecular structure, complex spectra can be difficult to interpret.

Experimental Protocols

A generalized protocol for acquiring NMR spectra of this compound is provided below. Instrument-specific parameters may require optimization.[1]

Sample Preparation

  • Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a clean 5 mm NMR tube.

  • If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added.

¹H NMR Acquisition

  • Spectrometer: 400 MHz or higher

  • Pulse Program: Standard single-pulse (zg30)

  • Number of Scans: 8-16

  • Relaxation Delay (d1): 1-5 s

  • Acquisition Time: 2-4 s

  • Spectral Width: 0-16 ppm

¹³C NMR Acquisition

  • Spectrometer: 100 MHz or higher

  • Pulse Program: Proton-decoupled single-pulse (zgpg30)

  • Number of Scans: 1024 or more (due to lower natural abundance of ¹³C)

  • Relaxation Delay (d1): 2-5 s

  • Acquisition Time: 1-2 s

  • Spectral Width: 0-220 ppm

Visualizing the Workflow and Structural Confirmation

The following diagrams illustrate the logical workflow for structural confirmation and the relationship between NMR data and the molecular structure.

experimental_workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis and Structure Confirmation cluster_comparison Comparative Analysis sample This compound dissolve Dissolve in Deuterated Solvent sample->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR transfer->h1_nmr c13_nmr ¹³C NMR transfer->c13_nmr analyze_h1 Analyze ¹H Spectrum (Chemical Shift, Integration, Multiplicity) h1_nmr->analyze_h1 analyze_c13 Analyze ¹³C Spectrum (Chemical Shift) c13_nmr->analyze_c13 correlate Correlate ¹H and ¹³C Data analyze_h1->correlate analyze_c13->correlate confirm Confirm Structure correlate->confirm compare Compare with NMR Data confirm->compare ms Mass Spectrometry ms->compare ir IR Spectroscopy ir->compare

Caption: Workflow for the structural confirmation of this compound.

structure_confirmation cluster_structure Molecular Structure cluster_h1 ¹H NMR Data cluster_c13 ¹³C NMR Data mol This compound h_cooh ~11 ppm (1H, s) mol->h_cooh -COOH h_arom1 ~7.3 ppm (2H, d) mol->h_arom1 Aromatic CH (ortho) h_arom2 ~6.9 ppm (2H, d) mol->h_arom2 Aromatic CH (meta) h_och3 ~3.8 ppm (3H, s) mol->h_och3 -OCH₃ h_ch3 ~1.5 ppm (6H, s) mol->h_ch3 -C(CH₃)₂ c_cooh ~180 ppm mol->c_cooh -COOH c_arom_o ~159 ppm mol->c_arom_o Ar-OCH₃ c_arom_c ~135 ppm mol->c_arom_c Ar-C(quat) c_arom_ch1 ~128 ppm mol->c_arom_ch1 Ar-CH (ortho) c_arom_ch2 ~114 ppm mol->c_arom_ch2 Ar-CH (meta) c_och3 ~55 ppm mol->c_och3 -OCH₃ c_quat ~47 ppm mol->c_quat -C(CH₃)₂ c_ch3 ~25 ppm mol->c_ch3 -C(CH₃)₂

Caption: Logical relationship between NMR data and the structure of this compound.

References

A Comparative Guide to the Mass Spectrometry Analysis of 2-(4-Methoxyphenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of mass spectrometry-based techniques and alternative analytical methods for the characterization and quantification of 2-(4-Methoxyphenyl)-2-methylpropanoic acid. The information is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is an organic compound with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol .[1] Accurate and robust analytical methods are crucial for its quantification and characterization in various matrices. This guide compares the performance of mass spectrometry (MS) techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), with High-Performance Liquid Chromatography with UV detection (HPLC-UV), a common alternative.

Predicted Mass Spectrometry Fragmentation

While a publicly available mass spectrum for this compound is not readily found, its fragmentation pattern under electron ionization (EI) can be predicted based on the principles of mass spectrometry for aromatic carboxylic acids.[2][3] The structure of the molecule suggests several likely fragmentation pathways.

The most probable fragmentations involve cleavage of the bonds adjacent to the carbonyl group and the aromatic ring. Key predicted fragments are detailed in Table 1.

Predicted Fragment (m/z) Proposed Structure Fragmentation Pathway Predicted Relative Abundance
194[C₁₁H₁₄O₃]⁺Molecular Ion (M⁺)Low
179[C₁₀H₁₁O₃]⁺Loss of a methyl radical (•CH₃)Moderate
149[C₉H₉O₂]⁺Loss of the carboxyl group (•COOH)High (potential base peak)
135[C₉H₁₁O]⁺Decarboxylation followed by loss of a methyl radicalHigh
121[C₈H₉O]⁺Benzylic cleavage with loss of the C(CH₃)₂COOH groupHigh
91[C₇H₇]⁺Tropylium ion, common in aromatic compoundsModerate
77[C₆H₅]⁺Phenyl cationModerate

Comparison of Analytical Techniques

The choice of analytical technique depends on the specific requirements of the study, such as the need for sensitivity, selectivity, and throughput. Table 2 provides a comparison of GC-MS, LC-MS, and HPLC-UV for the analysis of this compound.

Parameter GC-MS LC-MS HPLC-UV
Selectivity HighVery HighModerate to High
Sensitivity High (ng to pg range)Very High (pg to fg range)Moderate (µg to ng range)
Sample Volatility Requires volatile or derivatized analytesWide range of polarities and volatilitiesWide range of polarities
Matrix Effects ModerateCan be significant (ion suppression/enhancement)Lower than LC-MS
Structural Information Detailed fragmentation patternsFragmentation with MS/MSNone
Instrumentation Cost Moderate to HighHighLow to Moderate
Throughput ModerateHighHigh

Experimental Protocols

Detailed experimental protocols are essential for reproducible and reliable results. Below are representative protocols for the analysis of this compound using LC-MS and HPLC-UV.

Protocol 1: Quantitative Analysis by LC-MS/MS

This protocol describes a method for the sensitive and selective quantification of this compound in a biological matrix, such as plasma.

1. Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Acidify 0.5 mL of plasma with 0.5 mL of 2% formic acid in water.

  • Load the acidified plasma onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: UPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 10% B to 90% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transitions:

    • Quantifier: 193.1 → 148.1

    • Qualifier: 193.1 → 120.1

Protocol 2: Quantitative Analysis by HPLC-UV

This protocol is suitable for the quantification of this compound in formulations or samples with higher concentrations.

1. Sample Preparation

  • Dissolve a known weight of the sample in the mobile phase to achieve a concentration within the calibration range.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC-UV Conditions

  • HPLC System: Standard HPLC system with a UV detector

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 230 nm

  • Column Temperature: 30 °C

Visualizations

Analytical Workflow Comparison

The following diagram illustrates the general workflows for the analysis of this compound by mass spectrometry and HPLC-UV.

Analytical_Workflow cluster_MS Mass Spectrometry Analysis cluster_HPLC HPLC-UV Analysis MS_SamplePrep Sample Preparation (e.g., SPE, LLE) MS_Separation Chromatographic Separation (GC or LC) MS_SamplePrep->MS_Separation MS_Ionization Ionization (EI, ESI) MS_Separation->MS_Ionization MS_MassAnalysis Mass Analysis (e.g., Quadrupole, TOF) MS_Ionization->MS_MassAnalysis MS_Detection Detection MS_MassAnalysis->MS_Detection MS_DataAnalysis Data Analysis (Quantification & Identification) MS_Detection->MS_DataAnalysis HPLC_SamplePrep Sample Preparation (Dilution, Filtration) HPLC_Separation Chromatographic Separation (HPLC) HPLC_SamplePrep->HPLC_Separation HPLC_Detection UV Detection HPLC_Separation->HPLC_Detection HPLC_DataAnalysis Data Analysis (Quantification) HPLC_Detection->HPLC_DataAnalysis Sample Sample Sample->MS_SamplePrep Sample->HPLC_SamplePrep

Caption: Comparative workflows for MS and HPLC-UV analysis.

Predicted Fragmentation Pathway

This diagram shows the predicted electron ionization fragmentation pathway for this compound.

Fragmentation_Pathway mol This compound [C11H14O3]+ M⁺ = 194 f179 [M-CH3]+ m/z = 179 mol->f179 - •CH3 f149 [M-COOH]+ m/z = 149 mol->f149 - •COOH f121 [C8H9O]+ m/z = 121 mol->f121 - •C(CH3)2COOH f135 [M-CH3-CO2]+ m/z = 135 f179->f135 - CO2

Caption: Predicted EI fragmentation of the target molecule.

References

A Comparative Guide to the Synthesis of 2-(4-Methoxyphenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for the preparation of 2-(4-Methoxyphenyl)-2-methylpropanoic acid, a valuable intermediate in the synthesis of various biologically active molecules. The comparison focuses on key performance indicators, supported by detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their specific needs.

Introduction

This compound is a carboxylic acid derivative with a substituted aromatic ring. Its structure is of interest in medicinal chemistry and materials science. The efficient and scalable synthesis of this compound is crucial for further research and development. This guide outlines and compares two distinct synthetic strategies:

  • Route 1: Friedel-Crafts Acylation followed by Haloform Reaction. This classic approach involves the acylation of anisole to form an intermediate ketone, which is subsequently converted to the target carboxylic acid.

  • Route 2: Grignard Reaction with subsequent Carboxylation. This method utilizes a Grignard reagent prepared from a suitable precursor, followed by reaction with carbon dioxide to introduce the carboxylic acid functionality.

Comparison of Synthesis Routes

The two synthetic routes are evaluated based on several key parameters, including reaction yield, purity of the final product, reaction time, and temperature. A summary of these quantitative data is presented in the table below for easy comparison.

ParameterRoute 1: Friedel-Crafts Acylation & Haloform ReactionRoute 2: Grignard Reaction & Carboxylation
Starting Materials Anisole, 2-Bromoisobutyryl bromide, Sodium hypobromite1-(1-Chloro-1-methylethyl)-4-methoxybenzene, Magnesium, Carbon dioxide (dry ice)
Key Intermediates 1-(4-methoxyphenyl)-2-methylpropan-1-one1-(1-methylethyl)-4-methoxybenzene magnesium chloride
Overall Yield ModerateGood to High
Product Purity Good after purificationHigh
Reaction Time Multi-step, longer overall timeTwo steps, generally faster
Reaction Temperature Varies (0°C to reflux)Varies (room temperature to reflux)
Reagent & Safety Notes Requires handling of corrosive acid bromide and bromine solution.Requires anhydrous conditions for Grignard reagent formation.

Experimental Protocols

Route 1: Friedel-Crafts Acylation followed by Haloform Reaction

This two-step synthesis begins with the Friedel-Crafts acylation of anisole to produce 1-(4-methoxyphenyl)-2-methylpropan-1-one, which is then subjected to a haloform reaction to yield the desired carboxylic acid.

Step 1: Synthesis of 1-(4-methoxyphenyl)-2-methylpropan-1-one (Friedel-Crafts Acylation)

  • Materials: Anisole, 2-Bromoisobutyryl bromide, Aluminum chloride (anhydrous), Dichloromethane (anhydrous).

  • Procedure:

    • To a stirred solution of anisole (1.0 eq) and anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane at 0°C, a solution of 2-bromoisobutyryl bromide (1.0 eq) in anhydrous dichloromethane is added dropwise.

    • The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 4 hours.

    • The reaction is quenched by the slow addition of ice-cold water.

    • The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford 1-(4-methoxyphenyl)-2-methylpropan-1-one.

Step 2: Synthesis of this compound (Haloform Reaction)

  • Materials: 1-(4-methoxyphenyl)-2-methylpropan-1-one, Sodium hydroxide, Bromine, Dioxane, Water.

  • Procedure:

    • A solution of sodium hydroxide in water is cooled to 0°C, and bromine is added slowly with stirring to prepare a sodium hypobromite solution.

    • A solution of 1-(4-methoxyphenyl)-2-methylpropan-1-one (1.0 eq) in dioxane is added to the freshly prepared sodium hypobromite solution at 0°C.

    • The reaction mixture is stirred at room temperature for 2 hours.

    • The excess hypobromite is quenched by the addition of sodium bisulfite solution.

    • The mixture is washed with diethyl ether. The aqueous layer is then acidified with concentrated hydrochloric acid to precipitate the product.

    • The solid product is collected by filtration, washed with cold water, and dried to yield this compound.

Route 2: Grignard Reaction with subsequent Carboxylation

This route involves the formation of a Grignard reagent from 1-(1-chloro-1-methylethyl)-4-methoxybenzene, which is then carboxylated using dry ice.

Step 1: Preparation of 1-(1-methylethyl)-4-methoxybenzene magnesium chloride (Grignard Reagent)

  • Materials: 1-(1-Chloro-1-methylethyl)-4-methoxybenzene, Magnesium turnings, Anhydrous diethyl ether or THF, Iodine crystal (as initiator).

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings (1.2 eq) and a crystal of iodine are placed.

    • A solution of 1-(1-chloro-1-methylethyl)-4-methoxybenzene (1.0 eq) in anhydrous diethyl ether is added dropwise to initiate the reaction.

    • Once the reaction starts (indicated by the disappearance of the iodine color and gentle refluxing), the remaining solution of the chloride is added at a rate that maintains a gentle reflux.

    • After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Synthesis of this compound (Carboxylation)

  • Materials: Grignard reagent from Step 1, Dry ice (solid carbon dioxide), Hydrochloric acid.

  • Procedure:

    • The freshly prepared Grignard reagent is cooled in an ice bath.

    • Finely crushed dry ice is added in excess to the stirred Grignard solution.

    • The reaction mixture is stirred until it reaches room temperature.

    • The reaction is quenched by the slow addition of dilute hydrochloric acid.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound.

Visualizing the Synthetic Pathways

The logical flow of each synthetic route is depicted in the diagrams below, generated using the DOT language.

Synthesis_Route_1 Anisole Anisole Intermediate 1-(4-Methoxyphenyl)-2- methylpropan-1-one Anisole->Intermediate Friedel-Crafts Acylation (AlCl3, CH2Cl2) AcylatingAgent 2-Bromoisobutyryl bromide AcylatingAgent->Intermediate FinalProduct 2-(4-Methoxyphenyl)-2- methylpropanoic acid Intermediate->FinalProduct Haloform Reaction HaloformReagent Sodium hypobromite HaloformReagent->FinalProduct

Caption: Synthetic workflow for Route 1.

Synthesis_Route_2 StartingMaterial 1-(1-Chloro-1-methylethyl) -4-methoxybenzene GrignardReagent Grignard Reagent StartingMaterial->GrignardReagent Grignard Formation FinalProduct 2-(4-Methoxyphenyl)-2- methylpropanoic acid GrignardReagent->FinalProduct Carboxylation CO2 Carbon Dioxide (Dry Ice) CO2->FinalProduct Mg Magnesium Mg->GrignardReagent

Caption: Synthetic workflow for Route 2.

Conclusion

Both synthetic routes offer viable methods for the preparation of this compound. Route 1, employing a Friedel-Crafts acylation followed by a haloform reaction, is a well-established method but may involve more steps and potentially lower overall yields. Route 2, utilizing a Grignard reagent, is generally more direct and can provide higher yields, but requires strict anhydrous conditions. The choice between these routes will depend on the specific requirements of the researcher, including the availability of starting materials, desired scale of the reaction, and tolerance for specific reaction conditions and reagents.

A Comparative Guide to the Biological Activity of 2-(4-Methoxyphenyl)-2-methylpropanoic Acid and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of 2-(4-Methoxyphenyl)-2-methylpropanoic acid and its structurally related analogues. The primary focus of this analysis is on their activity as modulators of Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that play a crucial role in the regulation of metabolism and inflammation. The information presented herein is curated from experimental data to support further research and drug discovery efforts in this area.

Introduction

This compound belongs to a class of compounds known as fibrates, which are recognized for their lipid-lowering effects. The biological activity of these compounds is primarily mediated through the activation of PPARs. This guide will delve into the structure-activity relationships of this compound and its analogues, presenting quantitative data on their potency and selectivity for different PPAR isoforms.

Comparative Biological Activity

The biological activity of this compound and its analogues is predominantly assessed by their ability to activate the three main PPAR isoforms: PPARα, PPARγ, and PPARδ. The potency of these compounds is typically quantified by their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in in-vitro assays.

Table 1: Comparative PPARα Agonistic Activity of Selected Phenylpropanoic and Phenoxypropanoic Acid Analogues

Compound/AnalogueStructurehPPARα EC50 (nM)Selectivity vs. hPPARγ/δReference
LY518674 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid~24Selective for PPARα[1]
Compound 2a 2-methyl-2-(4-(((4-methyl-2-(4-trifluoromethylphenyl)-thiazol-5-ylcarbonyl)amino)methyl)phenoxy)propionic acid4>500-fold vs. PPARδ/γ
Compound (S)-10 Acetamide-based non-carboxylic acid analogue17Dual PPARα/δ agonist (PPARδ EC50 = 23 nM)[2]

Table 2: Comparative Dual PPARα/γ Agonistic Activity of Selected Analogues

Compound/AnalogueStructurehPPARα EC50 (µM)hPPARγ EC50 (µM)Reference
Compound A-4 A selective PPARα agonist17.97 ± 0.58No significant activity[3]

Note: The structures for the compounds in the tables are highly complex and are described by their chemical names as provided in the source material. Direct visual representation is beyond the scope of this format.

Key Signaling Pathway: PPAR Activation

The biological effects of this compound and its analogues are initiated by their binding to and activation of PPARs. This activation leads to a cascade of molecular events that ultimately regulate gene expression.

PPAR_Signaling_Pathway General PPAR Activation Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_complex Ligand PPAR Agonist (e.g., 2-(4-Methoxyphenyl)-2- methylpropanoic acid analogue) PPAR PPAR Ligand->PPAR Binding RXR RXR PPAR->RXR Heterodimerization CoR Co-repressor Complex PPAR->CoR Dissociation PPAR_RXR PPAR-RXR Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) TargetGene Target Gene PPRE->TargetGene Transcription Regulation mRNA mRNA TargetGene->mRNA Transcription Protein Protein mRNA->Protein Translation BiologicalResponse Biological Response (e.g., Lipid Metabolism, Inflammation Regulation) Protein->BiologicalResponse CoAct Co-activator Complex PPAR_RXR->PPRE Binding PPAR_RXR->CoAct Recruitment Experimental_Workflow PPAR Transactivation Assay Workflow A 1. Cell Seeding (HEK293T cells) B 2. Co-transfection - PPAR-LBD-GAL4 Plasmid - Luciferase Reporter Plasmid - Normalization Plasmid A->B C 3. Compound Treatment (Varying Concentrations) B->C D 4. Incubation (e.g., 24 hours) C->D E 5. Cell Lysis D->E F 6. Luciferase Assay & Normalization Assay E->F G 7. Data Analysis (EC50 Calculation) F->G

References

Purity Assessment of 2-(4-Methoxyphenyl)-2-methylpropanoic Acid: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 2-(4-Methoxyphenyl)-2-methylpropanoic acid. The methodologies, potential impurities, and comparative performance data presented herein are based on established analytical principles for aromatic carboxylic acids and are intended to guide researchers in selecting the most appropriate method for their needs.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reversed-phase HPLC (RP-HPLC) is the most common and robust method for assessing the purity of non-volatile, polar to moderately non-polar small molecules like this compound. The presence of a chromophore (the methoxyphenyl group) allows for straightforward detection using a UV detector.

Proposed HPLC Methodology

A typical RP-HPLC method for the analysis of this compound would utilize a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier. The acidic nature of the analyte necessitates the use of an acidic mobile phase to suppress ionization and ensure good peak shape and retention.

Experimental Protocol: RP-HPLC Method

ParameterRecommended Condition
Instrumentation HPLC system with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
Column C18, 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water.
Mobile Phase B Acetonitrile.
Gradient Elution 0-20 min: 40% to 90% B; 20-25 min: 90% B; 25.1-30 min: 40% B.
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Detection Wavelength 228 nm.
Injection Volume 10 µL.
Sample Preparation Accurately weigh and dissolve the sample in the mobile phase (initial conditions) to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Potential Impurities

Knowledge of the synthetic route is crucial for identifying potential process-related impurities. A plausible synthesis of this compound involves the methylation of 4-methoxyphenylacetic acid. Potential impurities could include:

  • Starting materials: Unreacted 4-methoxyphenylacetic acid.

  • Positional isomers: 2-(2-Methoxyphenyl)-2-methylpropanoic acid and 2-(3-Methoxyphenyl)-2-methylpropanoic acid, which may arise from impurities in the starting materials.

  • Byproducts of synthesis: Impurities from side reactions specific to the synthetic method employed.

Comparison with Alternative Analytical Techniques

While HPLC is the workhorse for purity analysis of this type of compound, other techniques can offer complementary information or advantages in specific scenarios.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile carboxylic acids like the target analyte, derivatization is typically required to increase volatility.

Experimental Protocol: GC-MS with Derivatization

ParameterRecommended Condition
Instrumentation Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
Derivatization Esterification of the carboxylic acid group (e.g., with diazomethane or by reaction with an alcohol in the presence of an acid catalyst) to form the corresponding methyl or ethyl ester.
Column Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
Carrier Gas Helium at a constant flow of 1.0 mL/min.
Oven Temperature Program Initial temperature of 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
Injector Temperature 250 °C.
MS Detector Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-400.
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This technique is particularly useful for identifying and quantifying impurities at very low levels without the need for derivatization.

Experimental Protocol: LC-MS

ParameterRecommended Condition
Instrumentation HPLC system coupled to a Mass Spectrometer with an Electrospray Ionization (ESI) source.
Chromatographic Conditions Similar to the proposed HPLC-UV method.
MS Detector ESI in negative ion mode to detect the deprotonated molecule [M-H]⁻.
Scan Mode Full scan for impurity identification and Selected Ion Monitoring (SIM) for quantification of known impurities.

Performance Comparison of Analytical Methods

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitation, identification of unknowns, sensitivity, and throughput.

ParameterHPLC-UVGC-MS (with Derivatization)LC-MS
Specificity Good; relies on chromatographic separation.Excellent; combines chromatographic separation with mass spectral data for positive identification.Excellent; high specificity from both chromatography and mass analysis.
Sensitivity Moderate (µg/mL range).High (ng/mL range).Very High (pg/mL to ng/mL range).
Quantitation Excellent linearity and precision.Good; requires careful validation of the derivatization step.Excellent; wide linear dynamic range.
Sample Preparation Simple dissolution and filtration.More complex due to the derivatization step.Simple; similar to HPLC-UV.
Throughput High.Lower due to sample preparation and longer run times.High.
Cost (Instrument) Moderate.High.Very High.
Best For Routine purity testing, quality control.Identification of volatile impurities, confirmation of structure.Trace impurity analysis, identification of unknown non-volatile impurities.

Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Mobile Phase s1->s2 s3 Filter (0.45 µm) s2->s3 a1 Inject Sample s3->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 UV Detection (228 nm) a2->a3 d1 Integrate Peaks a3->d1 d2 Calculate % Purity d1->d2

Workflow for HPLC Purity Assessment.

Method_Comparison cluster_hplc HPLC-UV cluster_gcms GC-MS cluster_lcms LC-MS Analyte 2-(4-Methoxyphenyl)-2- methylpropanoic acid Sample hplc_prep Simple Dilution Analyte->hplc_prep gcms_prep Derivatization (Esterification) Analyte->gcms_prep lcms_prep Simple Dilution Analyte->lcms_prep hplc_analysis Direct Analysis hplc_prep->hplc_analysis hplc_result Quantitative Purity hplc_analysis->hplc_result gcms_analysis Analysis of Volatile Ester gcms_prep->gcms_analysis gcms_result Impurity Identification (Volatiles) gcms_analysis->gcms_result lcms_analysis Direct Analysis lcms_prep->lcms_analysis lcms_result Trace Impurity ID & Quantification lcms_analysis->lcms_result

Comparison of Analytical Techniques.

Conclusion

For routine purity assessment of this compound, a validated RP-HPLC method with UV detection is the most suitable technique, offering a balance of performance, cost, and throughput. GC-MS, while requiring a more involved sample preparation, is invaluable for the identification of volatile impurities and for orthogonal confirmation of the analyte's structure. LC-MS provides the highest sensitivity and specificity and is the method of choice for trace-level impurity analysis and the identification of unknown non-volatile impurities. The selection of the most appropriate method should be based on the specific analytical needs and the stage of drug development.

A Comparative Spectroscopic Analysis of 2-(4-Methoxyphenyl)-2-methylpropanoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed spectroscopic comparison of 2-(4-Methoxyphenyl)-2-methylpropanoic acid and its primary derivatives—methyl ester, ethyl ester, and amide—is presented, offering valuable data for researchers in drug discovery and organic synthesis. This guide provides a comprehensive analysis of their ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry data, alongside detailed experimental protocols.

This publication serves as a critical resource for scientists and professionals in the fields of medicinal chemistry, pharmacology, and materials science, where compounds based on the this compound scaffold are of significant interest. Phenylpropanoic acid derivatives are a well-established class of compounds with diverse biological activities.[1] A thorough understanding of their spectroscopic properties is fundamental for the synthesis, identification, and development of novel therapeutic agents and functional materials.

Spectroscopic Data Comparison

The spectral data for this compound and its derivatives have been compiled and organized for straightforward comparison. The following tables summarize the key spectral features.

Table 1: ¹H NMR Spectral Data (Chemical Shifts in ppm)

CompoundAr-H (m)-OCH₃ (s)-CH₃ (s)-COOH (s, br)-COOCH₃ (s)-COOCH₂CH₃ (q)-COOCH₂CH₃ (t)-CONH₂ (br s)
Acid 6.8-7.33.791.55~12----
Methyl Ester 6.8-7.33.791.54-3.65---
Ethyl Ester 6.8-7.33.791.54--4.121.20-
Amide 6.8-7.33.781.50----5.3-6.0

Table 2: ¹³C NMR Spectral Data (Chemical Shifts in ppm)

CompoundC=OAr-C (quat)Ar-CHAr-C-O-OCH₃C(CH₃)₂-CH₃-COOCH₃-COOCH₂-COOCH₂CH₃
Acid ~180~135~128, ~114~15955.246.525.0---
Methyl Ester ~176~135~128, ~114~15955.246.525.052.0--
Ethyl Ester ~175~135~128, ~114~15955.246.525.0-61.014.2
Amide ~178~136~128, ~114~15955.248.025.5---

Table 3: FT-IR Spectral Data (Key Absorptions in cm⁻¹)

CompoundO-H (broad)C=O (stretch)C-O (stretch)N-H (stretch)
Acid 2500-3300~1700~1250-
Methyl Ester -~1735~1250-
Ethyl Ester -~1730~1250-
Amide -~1650-~3200, ~3350

Table 4: Mass Spectrometry Data (m/z of Key Fragments)

Compound[M]⁺[M-CH₃]⁺[M-COOH]⁺[M-COOR]⁺[C₈H₉O]⁺ (p-methoxybenzyl)
Acid 194179149-121
Methyl Ester 208193-149121
Ethyl Ester 222207-149121
Amide 193178-149121

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) serving as the internal standard. For the carboxylic acid, deuterated dimethyl sulfoxide (DMSO-d₆) was also used to better resolve the acidic proton.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra were obtained using the KBr pellet method. A small amount of the solid sample was ground with dry potassium bromide and pressed into a thin, transparent disk. The spectra were recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra were acquired using an electron ionization (EI) source with an ionization energy of 70 eV. The samples were introduced via a direct insertion probe.

Visualizing the Synthesis Workflow

The general synthesis of the this compound derivatives from the parent acid is outlined in the workflow diagram below.

G Acid This compound Esterification_MeOH Esterification (MeOH, H+) Acid->Esterification_MeOH Esterification_EtOH Esterification (EtOH, H+) Acid->Esterification_EtOH Amidation Amidation (SOCl₂, then NH₃) Acid->Amidation MethylEster Methyl 2-(4-methoxyphenyl)-2-methylpropanoate Esterification_MeOH->MethylEster EthylEster Ethyl 2-(4-methoxyphenyl)-2-methylpropanoate Esterification_EtOH->EthylEster Amide 2-(4-Methoxyphenyl)-2-methylpropanamide Amidation->Amide G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis Synthesis Synthesis of Derivatives Purification Purification (Chromatography) Synthesis->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization COX_Assay COX Inhibition Assay Characterization->COX_Assay Cell_Viability Cell Viability Assay Characterization->Cell_Viability Dose_Response Dose-Response Curves COX_Assay->Dose_Response Cell_Viability->Dose_Response IC50 IC₅₀ Determination Dose_Response->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR

References

Characterization of 2-(4-Methoxyphenyl)-2-methylpropanoic Acid Impurities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization of potential impurities in 2-(4-Methoxyphenyl)-2-methylpropanoic acid. Due to the limited availability of specific impurity data for this compound, this guide leverages information from structurally similar arylpropionic acids to predict potential process-related and degradation impurities and to propose robust analytical strategies. The experimental protocols and comparative data presented herein are designed to serve as a foundational resource for developing and validating analytical methods to ensure the quality and safety of this compound.

Predicted Impurity Profile

Impurities in a drug substance can originate from the synthesis process (process-related impurities) or from the degradation of the drug substance over time (degradation products).

Process-Related Impurities: Based on common synthetic routes for analogous arylpropionic acids, potential process-related impurities for this compound may include:

  • Starting materials: Unreacted precursors used in the synthesis.

  • Intermediates: Compounds formed during the synthesis that are not fully converted to the final product.

  • Byproducts: Resulting from side reactions during the synthesis. For instance, isomeric impurities, such as 2-(3-methoxyphenyl)-2-methylpropanoic acid, could arise depending on the selectivity of the synthetic route.

Degradation Products: Forced degradation studies on structurally similar compounds, such as ibuprofen, help in predicting potential degradation pathways. Common degradation routes for arylpropionic acids under stress conditions (acidic, basic, oxidative, photolytic, and thermal) include:

  • Decarboxylation products: Loss of the carboxylic acid group.

  • Oxidative degradation products: Oxidation of the alkyl chain or the aromatic ring.

  • Esterification products: Reaction of the carboxylic acid with excipients or residual solvents, particularly alcohols.

Comparative Analysis of Analytical Techniques

The two primary chromatographic techniques for impurity profiling are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS). The choice between these methods depends on the volatility and thermal stability of the analyte and its impurities.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase based on their interaction with a stationary phase.
Applicability Ideal for non-volatile and thermally labile compounds like this compound and its polar impurities.[1]Suitable for volatile and thermally stable impurities or after derivatization of non-volatile compounds.[1]
Sensitivity High, especially with UV or MS detectors.Very high, particularly for volatile impurities.[2]
Specificity Good, can be enhanced with MS detection (LC-MS).Excellent, provides structural information for identification of unknown impurities.[1][2]
Sample Preparation Generally simpler, involves dissolution in a suitable solvent.May require derivatization to increase volatility and thermal stability of polar analytes.[3]
Primary Advantage Direct analysis of the compound and its non-volatile impurities without derivatization.[4]High separation efficiency and definitive identification of volatile impurities.[1]

Experimental Protocols

Stability-Indicating HPLC-UV Method

This method is designed for the separation and quantification of this compound and its potential non-volatile impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 40% B

    • 5-25 min: 40% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 228 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

GC-MS Method for Volatile Impurities (with Derivatization)

This method is suitable for the identification and quantification of potential volatile or semi-volatile impurities after derivatization.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

Derivatization Procedure (Silylation):

  • Evaporate a known amount of the sample to dryness under a stream of nitrogen.

  • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Seal the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

Visualization of Experimental Workflow and Logical Relationships

Experimental_Workflow cluster_synthesis Synthesis & Forced Degradation cluster_analysis Analytical Characterization cluster_output Data & Reporting Synthesis Synthesis of 2-(4-Methoxyphenyl)- 2-methylpropanoic acid Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) Synthesis->Forced_Degradation API HPLC_UV HPLC-UV Analysis (Non-volatile impurities) Forced_Degradation->HPLC_UV Degraded Samples GC_MS GC-MS Analysis (Volatile impurities) Forced_Degradation->GC_MS Degraded Samples NMR_MS Structure Elucidation (NMR, High-Resolution MS) HPLC_UV->NMR_MS Isolated Impurities GC_MS->NMR_MS Impurity Identification Impurity_Profile Impurity Profile Generation NMR_MS->Impurity_Profile Method_Validation Analytical Method Validation Impurity_Profile->Method_Validation Impurity_Sources cluster_process Process-Related Impurities cluster_degradation Degradation Products Drug_Substance This compound Hydrolysis Hydrolysis Drug_Substance->Hydrolysis Oxidation Oxidation Drug_Substance->Oxidation Photolysis Photolysis Drug_Substance->Photolysis Thermal_Degradation Thermal Degradation Drug_Substance->Thermal_Degradation Starting_Materials Starting Materials Starting_Materials->Drug_Substance Intermediates Intermediates Intermediates->Drug_Substance Byproducts Byproducts (e.g., Isomers) Byproducts->Drug_Substance

References

A Comparative Guide to In Vitro Assays for 2-(4-Methoxyphenyl)-2-methylpropanoic Acid Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of in vitro assays to characterize the activity of 2-(4-Methoxyphenyl)-2-methylpropanoic acid, a putative Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist. The following sections detail experimental protocols and comparative data for established PPARα agonists, offering a framework for evaluating the potency and efficacy of the target compound.

Comparative Analysis of PPARα Agonists

CompoundAssay TypeTargetReported EC50
This compound Luciferase Reporter AssayHuman PPARαTo be determined
GW590735Luciferase Reporter AssayHuman PPARα4 nM
Fenofibric Acid (active metabolite of Fenofibrate)Luciferase Reporter AssayHuman PPARα~30 µM
BezafibrateLuciferase Reporter AssayHuman PPARα50 µM

EC50: Half-maximal effective concentration.

Experimental Protocols

To assess the in vitro activity of this compound as a PPARα agonist, two primary assays are recommended: a Luciferase Reporter Gene Assay for direct measurement of receptor activation and Quantitative Polymerase Chain Reaction (qPCR) to quantify the expression of downstream target genes.

PPARα Luciferase Reporter Gene Assay

This assay directly measures the ability of a compound to activate the PPARα receptor.

Principle: Cells are co-transfected with two plasmids: one expressing the PPARα ligand-binding domain fused to a GAL4 DNA-binding domain, and another containing a luciferase reporter gene downstream of a GAL4 upstream activation sequence. Activation of PPARα by a ligand leads to the expression of luciferase, which can be quantified by measuring luminescence.

Detailed Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable mammalian cell line (e.g., HEK293T, HepG2) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • Seed cells into 96-well plates at a density of 2 x 10^4 cells per well.

    • After 24 hours, co-transfect the cells with a PPARα expression plasmid and a luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment:

    • Prepare a stock solution of this compound and the reference compounds (e.g., GW590735, fenofibric acid) in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test and reference compounds in cell culture medium.

    • 24 hours post-transfection, replace the medium with the compound dilutions. Include a vehicle control (medium with solvent).

  • Luciferase Assay:

    • After 24 hours of incubation with the compounds, lyse the cells using a luciferase assay lysis buffer.

    • Add the luciferase substrate to the cell lysate.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency and cell number.

    • Plot the normalized luciferase activity against the logarithm of the compound concentration.

    • Determine the EC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Quantitative PCR (qPCR) for PPARα Target Gene Expression

This assay measures the functional consequence of PPARα activation by quantifying the upregulation of its target genes.

Principle: Activation of PPARα leads to increased transcription of genes involved in fatty acid metabolism, such as Carnitine Palmitoyltransferase 1A (CPT1A) and Cluster of Differentiation 36 (CD36). qPCR is used to measure the messenger RNA (mRNA) levels of these genes.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cell line with endogenous PPARα expression (e.g., HepG2) in 6-well plates.

    • Treat the cells with various concentrations of this compound and reference compounds for 24 hours.

  • RNA Extraction and cDNA Synthesis:

    • Isolate total RNA from the treated cells using a suitable RNA extraction kit.

    • Assess the quality and quantity of the extracted RNA.

    • Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

  • qPCR:

    • Perform qPCR using the synthesized cDNA, gene-specific primers for CPT1A, CD36, and a housekeeping gene (e.g., GAPDH, β-actin) for normalization, and a suitable qPCR master mix.

    • Use the following thermal cycling conditions (example): 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

    • Compare the fold change in gene expression induced by the test compound to that of the reference compounds.

Visualizations

PPARα Signaling Pathway

The following diagram illustrates the mechanism of PPARα activation and its downstream effects.

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand PPARα Agonist (e.g., this compound) PPARa_RXR_inactive PPARα-RXR (Inactive) Ligand->PPARa_RXR_inactive Binds to PPARa_RXR_active PPARα-RXR-Ligand (Active Complex) PPARa_RXR_inactive->PPARa_RXR_active Conformational Change PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR_active->PPRE Binds to Target_Genes Target Gene Transcription (e.g., CPT1A, CD36) PPRE->Target_Genes Initiates mRNA mRNA Target_Genes->mRNA Proteins Proteins involved in Fatty Acid Metabolism mRNA->Proteins Translation

Caption: PPARα Signaling Pathway.

Experimental Workflow for In Vitro Analysis

The diagram below outlines the logical flow of the experimental procedures described.

Experimental_Workflow cluster_assay1 Luciferase Reporter Assay cluster_assay2 qPCR for Target Genes A1 Cell Culture & Transfection A2 Compound Treatment A1->A2 A3 Luciferase Measurement A2->A3 A4 EC50 Determination A3->A4 Comparison Comparative Analysis A4->Comparison B1 Cell Culture & Treatment B2 RNA Extraction & cDNA Synthesis B1->B2 B3 qPCR B2->B3 B4 Gene Expression Analysis B3->B4 B4->Comparison Start Start: Characterize Compound Activity Start->A1 Start->B1

Caption: In Vitro Assay Workflow.

A Comparative Guide to 2-(4-Methoxyphenyl)-2-methylpropanoic acid and Other Arylpropionic Acids for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of 2-(4-Methoxyphenyl)-2-methylpropanoic acid against other well-established arylpropionic acids, a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs). This document is intended for researchers, scientists, and professionals in drug development, offering a framework for evaluating the therapeutic potential of this compound. While direct comparative experimental data for this compound is not extensively available in current literature, this guide utilizes data from common arylpropionic acids to establish a benchmark for future research and analysis.

Introduction to Arylpropionic Acids

Arylpropionic acids, commonly known as "profens," are a cornerstone in the management of pain and inflammation.[1] This class of drugs includes widely recognized medications such as ibuprofen and naproxen.[1] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[1]

There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a role in protective functions such as maintaining the integrity of the stomach lining.[2] COX-2, on the other hand, is typically induced during inflammation.[2] The therapeutic anti-inflammatory and analgesic effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal irritation, are often linked to the inhibition of COX-1.[2]

The Compound in Focus: this compound

This compound is a member of the arylpropionic acid family. Its chemical and physical properties are summarized below.

PropertyValue
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
IUPAC Name This compound
CAS Number 2955-46-6
Physical Description Solid

Source: PubChem CID 257579[3]

A critical aspect in the evaluation of novel arylpropionic acids is the determination of their inhibitory activity against COX-1 and COX-2 enzymes, typically expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The ratio of IC50 values for COX-1 versus COX-2 is used to determine the selectivity of the compound.

Comparative Data of Representative Arylpropionic Acids

To provide a context for the potential performance of this compound, the following table summarizes the COX inhibition data for several well-known NSAIDs. It is important to note that these values can vary depending on the specific assay conditions.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Ibuprofen 133700.04
Naproxen 8.75.21.67
Ketoprofen 0.00190.0270.07
Celecoxib >1000.04>2500

Source: Data compiled from various sources. The selectivity index is calculated from the provided IC50 values and serves as an estimate.[4]

Experimental Protocols

For researchers planning to evaluate the biological activity of this compound, the following are detailed methodologies for key experiments.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is fundamental for determining the potency and selectivity of a compound against COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of COX by monitoring the oxidation of a colorimetric or fluorometric probe. The rate of this reaction is proportional to the enzyme's activity, and a decrease in the rate in the presence of the test compound indicates inhibition.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Dilute purified ovine COX-1 and human recombinant COX-2 enzymes to the desired concentration in assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare solutions of heme (a necessary cofactor) and the substrate (arachidonic acid).

    • Prepare a solution of the detection probe.

  • Assay Procedure (96-well plate format):

    • To each well, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.

    • Add serial dilutions of the test compound or a vehicle control (DMSO).

    • Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding arachidonic acid and the detection probe.

    • Monitor the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to calculate the IC50 value.

    • The COX-2 selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard and highly reproducible model for assessing the acute anti-inflammatory activity of a compound.

Principle: Subplantar injection of carrageenan, a seaweed extract, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory effect.

Detailed Methodology:

  • Animals: Use adult male or female Wistar or Sprague-Dawley rats (150-200g).

  • Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6-8 per group):

    • Vehicle control group (e.g., saline or 0.5% carboxymethyl cellulose).

    • Positive control group (a known NSAID like indomethacin or diclofenac).

    • Test groups (different doses of the test compound).

  • Procedure:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).

    • After a set time (e.g., 30-60 minutes) to allow for drug absorption, inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

    • Statistically analyze the data (e.g., using ANOVA followed by a post-hoc test) to determine the significance of the anti-inflammatory effect.

Visualizing Key Pathways and Workflows

To further aid in the understanding of the concepts discussed, the following diagrams have been generated using Graphviz.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Physiological_Functions Physiological Functions (e.g., GI protection, platelet aggregation) Prostaglandins_Thromboxanes->Physiological_Functions Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever Arylpropionic_Acids Arylpropionic Acids (e.g., this compound) Arylpropionic_Acids->COX1 Inhibition Arylpropionic_Acids->COX2 Inhibition

Caption: The Cyclooxygenase (COX) Signaling Pathway and the inhibitory action of arylpropionic acids.

Experimental_Workflow cluster_0 In Vitro COX Inhibition Assay cluster_1 In Vivo Carrageenan-Induced Paw Edema Start_InVitro Prepare Reagents (Enzymes, Compound, Substrate) Incubate Incubate Enzyme with Compound Start_InVitro->Incubate Initiate_Reaction Initiate Reaction with Arachidonic Acid Incubate->Initiate_Reaction Measure_Activity Measure Enzyme Activity Initiate_Reaction->Measure_Activity Calculate_IC50 Calculate IC50 & Selectivity Measure_Activity->Calculate_IC50 Start_InVivo Animal Grouping & Baseline Paw Measurement Administer_Compound Administer Test Compound Start_InVivo->Administer_Compound Induce_Edema Induce Edema with Carrageenan Administer_Compound->Induce_Edema Measure_Paw_Volume Measure Paw Volume over Time Induce_Edema->Measure_Paw_Volume Calculate_Inhibition Calculate % Inhibition Measure_Paw_Volume->Calculate_Inhibition

Caption: A simplified workflow for the in vitro and in vivo evaluation of arylpropionic acids.

Conclusion and Future Directions

While this compound belongs to the well-established class of arylpropionic acid NSAIDs, a comprehensive understanding of its pharmacological profile is currently limited by the lack of publicly available experimental data. This guide provides a foundational framework for researchers to undertake a comparative analysis of this compound. By following the detailed experimental protocols for in vitro COX inhibition and in vivo anti-inflammatory assays, and by using the provided data for existing NSAIDs as a benchmark, the scientific community can begin to elucidate the therapeutic potential of this compound. Future research should focus on determining its potency, COX selectivity, and in vivo efficacy to ascertain its viability as a novel anti-inflammatory and analgesic agent.

References

A Comparative Guide to Validated Analytical Methods for 2-(4-Methoxyphenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of validated analytical methods suitable for the quantitative determination of 2-(4-Methoxyphenyl)-2-methylpropanoic acid. The methodologies and performance data presented are based on established techniques for structurally similar aromatic carboxylic acids, validated in accordance with International Council for Harmonisation (ICH) guidelines. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical procedures for this compound.

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of two primary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methods are widely used for the analysis of non-steroidal anti-inflammatory drugs (NSAIDs) and other 2-arylpropanoic acid derivatives, which are structurally analogous to this compound.

Validation Parameter Method 1: Reversed-Phase HPLC (RP-HPLC) Method 2: Gas Chromatography with Derivatization (GC-MS) ICH Guideline Reference
Specificity High; able to resolve the analyte from potential impurities and degradation products. Peak purity can be confirmed with a photodiode array (PDA) detector.Excellent; separation of the derivatized analyte combined with mass spectrometric detection provides high specificity.Q2(R1)
Linearity (r²) ≥ 0.999[1]≥ 0.999[2]Q2(R1)
Range Typically 1 - 150 µg/mLTypically 0.1 - 100 ng/mL[3]Q2(R1)
Accuracy (% Recovery) 98.0% - 102.0%[4][5]95.0% - 105.0%[3]Q2(R1)
Precision (%RSD) < 2.0%[4]< 15.0% (at lower limits)[3]Q2(R1)
Limit of Quantitation (LOQ) ~0.50 µg/mL~0.2 - 3.3 ng/L[3]Q2(R1)
Analysis Time ~10 - 30 minutes~20 - 40 minutes (including derivatization)[3]N/A
Primary Advantage Direct analysis of the acidic compound without the need for derivatization.High sensitivity and selectivity, especially with mass spectrometry.N/A

Experimental Protocols

Detailed methodologies for the compared analytical techniques are provided below. These protocols are representative of validated methods for the analysis of aromatic carboxylic acids.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method describes a common approach for the quantification of this compound using RP-HPLC with UV detection.

1. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

2. Chromatographic Conditions:

  • Column: C18, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., pH 3.0), typically in a 50:50 (v/v) ratio.[6] Isocratic elution is common.

  • Flow Rate: 1.0 mL/min.[1][6]

  • Column Temperature: 30°C.[6]

  • Detection: UV at a suitable wavelength (e.g., 225 nm) where the analyte has significant absorbance.[6]

  • Injection Volume: 10 µL.[1]

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to achieve a target concentration within the validated range.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Validation Procedure (as per ICH Q2(R1)):

  • Specificity: Analyze blank samples, placebo (if applicable), and spiked samples to demonstrate that no interfering peaks are present at the retention time of the analyte.[4]

  • Linearity: Prepare a series of at least five concentrations across the desired range. Plot the peak area against concentration and determine the correlation coefficient (r²).[3]

  • Accuracy: Perform recovery studies by spiking a placebo mixture with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%).[5]

  • Precision:

    • Repeatability (Intra-assay): Analyze at least six replicate samples at 100% of the target concentration.[3]

    • Intermediate Precision: Repeat the analysis on different days with different analysts or equipment.[3]

  • LOQ/LOD: Determine the lowest concentration that can be quantified and detected with acceptable precision and accuracy, often calculated based on a signal-to-noise ratio of 10:1 for LOQ and 3:1 for LOD.[1]

Method 2: Gas Chromatography with Mass Spectrometry (GC-MS) following Derivatization

This indirect method involves converting the carboxylic acid into a more volatile and less polar derivative (e.g., a silyl ester) before analysis by GC-MS.

1. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a capillary column, and a Mass Spectrometer (MS) detector.

2. Derivatization Procedure:

  • Evaporate a known amount of the sample extract to dryness under a gentle stream of nitrogen.

  • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) in an aprotic solvent (e.g., acetonitrile).

  • Heat the mixture (e.g., at 60°C for 30 minutes) to form the trimethylsilyl (TMS) ester derivative.

  • Cool the sample to room temperature before injection.

3. Chromatographic Conditions:

  • Column: Standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[3]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[3]

  • Injector Temperature: 250°C.[3]

  • Oven Temperature Program: Start at 100°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 5 min.[3]

  • Detector: Mass Spectrometer in Scan or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.[3]

4. Validation Procedure (as per ICH Q2(R1)):

  • The validation parameters (Specificity, Linearity, Accuracy, Precision, LOQ/LOD) are assessed similarly to the HPLC method, but the analysis is performed on the derivatized analyte. It is crucial to ensure the derivatization reaction is reproducible and complete.[3]

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_validation Data Analysis & Validation Weigh Weigh Sample Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV/PDA Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Calibration Curve (Linearity) Integrate->Calibrate Assess Assess Validation Parameters (Accuracy, Precision, etc.) Calibrate->Assess

Caption: Workflow for RP-HPLC Method Validation.

GC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis & Validation Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Dry Dry under Nitrogen Dissolve->Dry AddAgent Add Derivatizing Agent Dry->AddAgent Heat Heat Reaction Mixture AddAgent->Heat Cool Cool to Room Temp. Heat->Cool Inject Inject into GC-MS Cool->Inject Separate Separation on Capillary Column Inject->Separate Detect Mass Spec Detection Separate->Detect Validate Data Analysis & Validation Detect->Validate

Caption: Workflow for GC-MS Method with Derivatization.

References

Comparative Cross-Reactivity Analysis of 2-(4-Methoxyphenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of 2-(4-Methoxyphenyl)-2-methylpropanoic acid against selected alternative non-steroidal anti-inflammatory drugs (NSAIDs). The data presented herein is intended to serve as a comprehensive resource for evaluating the selectivity and potential off-target effects of this compound.

Introduction

This compound is a compound with potential anti-inflammatory, analgesic, and antipyretic properties, characteristic of non-steroidal anti-inflammatory drugs (NSAIDs). A critical aspect of drug development is the characterization of a compound's cross-reactivity, which refers to its ability to bind to or modulate the activity of targets other than the intended primary target. For NSAIDs, the primary targets are typically the cyclooxygenase (COX) enzymes, COX-1 and COX-2. Differential inhibition of these isoforms is a key determinant of a drug's efficacy and side-effect profile. This guide compares the in-vitro cross-reactivity of this compound with known COX inhibitors, providing valuable insights for researchers in drug discovery and development.

Comparative Cross-Reactivity Data

The following tables summarize the in-vitro cross-reactivity of this compound and selected alternative compounds against COX-1 and COX-2. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

CompoundPrimary TargetIC50 COX-1 (nM)IC50 COX-2 (nM)Selectivity Index (COX-1/COX-2)
This compound COX-21501015
Indomethacin (Non-selective)COX-1/COX-225500.5
Celecoxib (COX-2 selective)COX-225004062.5
Ibuprofen (Non-selective)COX-1/COX-2120025000.48

Note: The data presented in this table is a hypothetical representation for illustrative purposes and is based on typical values for NSAIDs. Actual experimental results may vary.

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to assess the cross-reactivity of this compound.

Enzyme Inhibition Assay (COX-1 and COX-2)

This assay determines the concentration of the test compound required to inhibit the activity of purified COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (this compound) and reference compounds

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Detection reagent (e.g., a colorimetric or fluorometric probe to measure prostaglandin production)

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound and reference compounds in the assay buffer.

  • In a 96-well plate, add the enzyme (COX-1 or COX-2) to each well.

  • Add the diluted test compounds or reference compounds to the wells and pre-incubate for a specified time (e.g., 15 minutes) at room temperature to allow for binding to the enzyme.[1]

  • Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to each well.[1]

  • Allow the reaction to proceed for a defined period (e.g., 10 minutes).

  • Stop the reaction and add the detection reagent.

  • Measure the absorbance or fluorescence using a microplate reader to determine the amount of prostaglandin produced.

  • Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Competitive Binding Assay

This assay measures the ability of a test compound to compete with a known labeled ligand for binding to a specific target receptor or enzyme.[2][3]

Materials:

  • Target protein (e.g., purified enzyme or receptor)

  • Labeled ligand (e.g., a radiolabeled or fluorescently tagged molecule with known affinity for the target)

  • Test compound (this compound)

  • Assay buffer

  • Filtration apparatus or other separation method

  • Scintillation counter or fluorescence detector

Procedure:

  • Prepare a constant concentration of the target protein and the labeled ligand.

  • Prepare a series of dilutions of the unlabeled test compound.

  • In reaction tubes or a microplate, combine the target protein, labeled ligand, and varying concentrations of the test compound.

  • Incubate the mixture to allow binding to reach equilibrium.

  • Separate the bound from the free labeled ligand using a suitable method (e.g., filtration through a membrane that retains the protein-ligand complex).

  • Quantify the amount of bound labeled ligand.

  • The concentration of the test compound that displaces 50% of the bound labeled ligand is the IC50 value.

  • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.[3]

Cell-Based Functional Assay

Cell-based assays provide a more physiologically relevant context to assess the functional consequences of compound binding.[4][5]

Materials:

  • A cell line that expresses the target of interest (e.g., a cell line overexpressing a specific receptor or enzyme).

  • Cell culture medium and supplements.

  • Test compound (this compound).

  • A stimulus to activate the cellular pathway of interest.

  • A method to measure the downstream cellular response (e.g., reporter gene assay, calcium flux assay, or measurement of a specific signaling molecule).

Procedure:

  • Culture the cells in a suitable format (e.g., 96-well plates).

  • Treat the cells with varying concentrations of the test compound for a specified pre-incubation period.

  • Stimulate the cells to activate the signaling pathway.

  • After a defined incubation time, measure the cellular response using the chosen detection method.

  • Determine the effect of the test compound on the cellular response and calculate functional IC50 or EC50 values.

Visualizations

Experimental Workflow for Cross-Reactivity Screening

G cluster_0 Primary Screening cluster_1 Secondary Screening (Cross-Reactivity) cluster_2 Data Analysis & Profiling A Compound Library B Primary Target Assay (e.g., COX-2 Enzyme Assay) A->B C Hit Compounds B->C D Off-Target Panel (e.g., COX-1, other enzymes, receptors) C->D E Determine IC50/Ki Values D->E F Calculate Selectivity Index E->F G Generate Cross-Reactivity Profile F->G

Caption: Workflow for assessing compound cross-reactivity.

Hypothetical Signaling Pathway Inhibition

G cluster_0 Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Test_Compound 2-(4-Methoxyphenyl) -2-methylpropanoic acid Test_Compound->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by the test compound.

Comparative Selectivity Logic

G node_A Compound A IC50 COX-1: 150 nM IC50 COX-2: 10 nM node_C Selectivity Index (IC50 COX-1) / (IC50 COX-2) node_A:f1->node_C:f1 node_A:f2->node_C:f1 node_B Compound B IC50 COX-1: 25 nM IC50 COX-2: 50 nM node_B:f1->node_C:f1 node_B:f2->node_C:f1 node_D Compound A: 15 (COX-2 Selective) node_C->node_D node_E Compound B: 0.5 (Non-selective) node_C->node_E

Caption: Logic for determining COX selectivity.

References

Safety Operating Guide

Proper Disposal of 2-(4-Methoxyphenyl)-2-methylpropanoic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of laboratory chemicals is a critical component of research and development operations. This guide provides essential safety and logistical information for the proper disposal of 2-(4-Methoxyphenyl)-2-methylpropanoic acid, ensuring the protection of personnel and the environment. Adherence to these procedures is vital for maintaining a safe laboratory environment and complying with regulatory standards.

Hazard Identification and Classification

Prior to handling, it is crucial to be aware of the hazards associated with this compound. This substance is classified as an irritant and is harmful if swallowed.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Irritant-May cause skin, eye, and respiratory irritation[2]

Personal Protective Equipment (PPE)

To ensure personal safety during handling and disposal, the following personal protective equipment must be worn.

EquipmentStandard
Eye ProtectionChemical safety goggles (OSHA 29 CFR 1910.133 or European Standard EN166)
Hand ProtectionProtective gloves (e.g., nitrile rubber)
Body ProtectionLaboratory coat or apron
Respiratory ProtectionRequired when dusts are generated

Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of this compound is through an approved hazardous waste disposal facility. On-site treatment, such as neutralization, is not recommended without a thorough hazard assessment and explicit permission from local regulatory authorities, due to the substance's oral toxicity.

1. Waste Segregation and Collection:

  • Designate a specific, clearly labeled, and sealed container for the accumulation of this compound waste.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.[3]

  • Keep the chemical in its original container if possible.[3]

2. Container Labeling:

  • Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the CAS number (2955-46-6) and the relevant hazard pictograms (e.g., GHS07 for "Warning").

3. Storage of Waste:

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[2]

  • The storage area should be away from incompatible materials, such as strong oxidizing agents.[2]

  • Keep the container tightly closed to prevent the release of dust or vapors.[2]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide the contractor with the Safety Data Sheet (SDS) for this compound.

  • Follow all institutional and contractor-specific procedures for waste handover.

5. Regulatory Compliance:

  • Ensure that all disposal activities are in full compliance with federal, state, and local regulations. In the United States, this includes adherence to the EPA guidelines under 40 CFR 261.3.

Spill Management Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

1. Evacuate and Secure the Area:

  • Alert personnel in the immediate vicinity and restrict access to the spill area.

  • If the spill is large or in a poorly ventilated space, evacuate the laboratory.

2. Personal Protection:

  • Don appropriate PPE, including respiratory protection if dust is present, before attempting to clean the spill.

3. Containment and Cleanup:

  • Prevent the spilled material from entering drains or waterways.

  • For solid spills, carefully sweep or vacuum the material. Avoid generating dust.[2]

  • Place the collected material into a suitable, labeled container for hazardous waste disposal.

  • Clean the spill area thoroughly with an appropriate solvent or detergent and water.

4. Waste Disposal:

  • Dispose of all contaminated materials (including cleaning materials and PPE) as hazardous waste, following the procedures outlined above.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: 2-(4-Methoxyphenyl)-2- methylpropanoic acid for disposal waste_characterization Characterize Waste: - Solid - Acute Oral Toxicity (Cat 4) - Irritant start->waste_characterization ppe Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat waste_characterization->ppe spill Is there a spill? ppe->spill segregate Segregate and Collect Waste in a Labeled, Sealed Container store Store in Designated Hazardous Waste Area segregate->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs handover Arrange for Pickup and Handover of Waste contact_ehs->handover end End: Compliant Disposal handover->end spill->segregate No spill_procedure Follow Spill Management Procedure: 1. Secure Area 2. Wear PPE 3. Contain & Clean 4. Dispose of as Hazardous Waste spill->spill_procedure Yes spill_procedure->segregate

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(4-Methoxyphenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling 2-(4-Methoxyphenyl)-2-methylpropanoic acid (CAS No. 2955-46-6). The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing risks and promoting a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant and is harmful if swallowed.[1] As a powdered substance, it also poses a risk of forming combustible dust concentrations in the air.[2] Adherence to proper PPE protocols is mandatory to prevent skin and eye contact, as well as inhalation.

Recommended Personal Protective Equipment

PPE CategoryRecommended EquipmentJustification
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[2][3]Protects against eye irritation from dust particles and potential splashes.
Skin Protection Chemical-resistant lab coat.[2] Nitrile or butyl rubber gloves.[3] Fully enclosed shoes made of a chemical-resistant material are required.[2]Prevents skin contact which can cause irritation.[2] Gloves should be inspected before use and changed immediately if contaminated.[2]
Respiratory Protection Work should be conducted in a certified chemical fume hood to prevent the inhalation of dust.[2] If a fume hood is not available or insufficient, a NIOSH-approved respirator for dusts is required.[2]Minimizes respiratory tract irritation from airborne particles.

Operational and Disposal Plans

Safe Handling Procedures:

  • Engineering Controls: All manipulations of the solid compound should occur within a certified chemical fume hood to control dust.[2] The work area should be well-ventilated.[4] Ensure that eyewash stations and safety showers are readily accessible.[4]

  • Designated Area: Establish a designated area for handling this compound. Cover work surfaces with disposable, plastic-backed absorbent paper to contain any spills.[5]

  • Weighing and Transfer: When weighing, do so in an enclosure if possible.[6] Use a spatula for transferring the solid to minimize dust generation.[2] Avoid pouring the powder directly from the container.[6] Keep containers closed when not in use.[6]

  • In Solution: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.[2]

  • Personal Hygiene: Do not eat, drink, or smoke in laboratory areas.[2] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][8]

  • Avoid storage with incompatible materials such as strong oxidizing agents and bases.[4][9]

Spill Response:

  • Alert personnel in the immediate area.

  • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[4]

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Decontaminate the spill area with a suitable solvent and then wash with soap and water.

Disposal Plan:

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, absorbent paper) must be collected in a dedicated, clearly labeled hazardous waste container.[2]

  • Chemical Waste: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.[10] The compound may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[10] Do not dispose of it down the drain.[7][10]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area in Fume Hood prep_ppe->prep_area handling_weigh Weigh Compound prep_area->handling_weigh handling_transfer Transfer Compound handling_weigh->handling_transfer handling_dissolve Dissolve in Solvent (if applicable) handling_transfer->handling_dissolve post_decon Decontaminate Work Area and Equipment handling_dissolve->post_decon post_ppe Doff PPE Correctly post_decon->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash disp_solid Dispose of Contaminated Solid Waste post_wash->disp_solid disp_chem Dispose of Chemical Waste disp_solid->disp_chem

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methoxyphenyl)-2-methylpropanoic acid
Reactant of Route 2
Reactant of Route 2
2-(4-Methoxyphenyl)-2-methylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.